molecular formula C9H17NO2 B1586380 Ethyl 2-(piperidin-4-yl)acetate CAS No. 59184-90-6

Ethyl 2-(piperidin-4-yl)acetate

Cat. No.: B1586380
CAS No.: 59184-90-6
M. Wt: 171.24 g/mol
InChI Key: IHSUFLCKRIHFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(piperidin-4-yl)acetate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-piperidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSUFLCKRIHFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375173
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59184-90-6
Record name Ethyl (piperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59184-90-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 2-(piperidin-4-yl)acetate. It moves beyond a simple cataloging of data to provide field-proven insights into the compound's chemical behavior, synthesis, and critical role as a versatile building block in modern pharmaceutical development.

Introduction: The Strategic Value of a Versatile Scaffold

This compound, registered under CAS Number 59184-90-6, is a bifunctional organic molecule featuring a secondary piperidine amine and an ethyl ester moiety. This unique combination makes it a highly valuable and strategically important intermediate in synthetic organic chemistry. The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs, where it often imparts favorable physicochemical properties such as modulated lipophilicity, improved metabolic stability, and enhanced binding to biological targets.

This document provides an in-depth analysis of the compound's chemical and physical characteristics, its spectroscopic signature, practical synthetic and purification protocols, key chemical reactions, and its application in the synthesis of complex pharmaceutical agents.

Physicochemical Properties: Free Base vs. Hydrochloride Salt

A common point of confusion arises from the compound's physical state, which is dependent on whether it exists as the free base or as a salt. The free base is a low-melting solid or oil, whereas the hydrochloride salt is a stable, crystalline solid with a significantly higher melting point. Understanding these differences is critical for selecting the appropriate material for a given reaction, ensuring accurate stoichiometry, and defining storage protocols.

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
CAS Number 59184-90-6[1]169458-04-2[2][3]
Molecular Formula C₉H₁₇NO₂[1][4]C₉H₁₈ClNO₂
Molecular Weight 171.24 g/mol [1][4]207.70 g/mol [3]
Appearance Solid or colorless oil[5][6]Solid[3]
Melting Point 123-127 °C[5] or 192 °C (decomp.)[6]Not explicitly found, but expected to be high.
Boiling Point 232.8 °C @ 760 mmHg[5]; 67 °C @ 0.22 mmHg[6]271.2 °C @ 760 mmHg[7]
Density ~1.0 g/cm³[5]No data found
pKa (Predicted) 10.41 ± 0.10[5]Not applicable
Solubility Soluble in organic solvents (ethanol, cyclohexane)[5]Improved solubility in polar solvents like water.

The significant divergence in melting and boiling points underscores the importance of verifying the specific form of the reagent being used. The free base is suitable for reactions where the amine's nucleophilicity is required directly, while the hydrochloride salt offers superior stability for long-term storage and is often used when the reaction conditions can tolerate the release of HCl or include a base to liberate the free amine in situ.

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount. The following spectroscopic data provides a reliable fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural assignment of this molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.

  • δ 4.10 (q, 2H, J = 7.1 Hz): A quartet corresponding to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split by the adjacent methyl group.

  • δ 3.03 (d, 2H): Doublet for the equatorial protons on the piperidine ring at positions 2 and 6.

  • δ 2.59 (t, 2H): Triplet for the axial protons on the piperidine ring at positions 2 and 6.

  • δ 2.19 (d, 2H, J = 7.2 Hz): A doublet for the methylene protons adjacent to the piperidine ring (-CH₂ -COOEt).

  • δ 1.87 (m, 1H): A multiplet for the proton at position 4 of the piperidine ring.

  • δ 1.67 (d, 2H): Doublet for the equatorial protons on the piperidine ring at positions 3 and 5.

  • δ 1.23 (t, 3H, J = 7.1 Hz): A triplet corresponding to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.

  • δ 1.10 (m, 2H): A multiplet for the axial protons on the piperidine ring at positions 3 and 5. (Data interpretation based on reference[8])

¹³C NMR (Predicted, based on Ethyl 4-piperidinecarboxylate[9]):

  • δ ~172 ppm: Carbonyl carbon of the ester group (C=O).

  • δ ~60 ppm: Methylene carbon of the ethyl group attached to oxygen (-C H₂-CH₃).

  • δ ~45 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

  • δ ~41 ppm: Methylene carbon of the acetate group (-C H₂-COO).

  • δ ~35 ppm: Methine carbon of the piperidine ring (C4).

  • δ ~32 ppm: Methylene carbons of the piperidine ring (C3, C5).

  • δ ~14 ppm: Methyl carbon of the ethyl group (-CH₂-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups. Data is inferred from spectra of close analogs like Ethyl 4-piperidinecarboxylate and general principles.[10]

  • ~3300 cm⁻¹ (broad): N-H stretch of the secondary amine.

  • 2950-2800 cm⁻¹: C-H stretching from the alkyl portions of the piperidine ring and ethyl group.

  • ~1735 cm⁻¹ (strong, sharp): C=O stretch, characteristic of the saturated ester.

  • ~1180 cm⁻¹ (strong): C-O stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • [M+H]⁺: Expected at m/z 172.1332.[11]

  • Key Fragmentation: The primary fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl acetate side chain. Fragmentation of the piperidine ring itself would also be observed, consistent with patterns seen for similar structures.[12]

Protocol: Acquiring Spectroscopic Data
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for the free base, while D₂O or DMSO-d₆ would be used for the hydrochloride salt.

    • IR: For the free base (oil/low-melting solid), acquire the spectrum as a neat thin film between two NaCl or KBr plates. For the solid hydrochloride salt, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

  • Instrumental Analysis:

    • NMR: Acquire spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical acquisition involves 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

    • IR: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

    • MS: Infuse the sample solution into an ESI-MS system and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reductive debenzylation of a protected precursor. This method is highly reliable and scalable.

Reactivity cluster_0 Key Reactions Ester Hydrolysis Ester Hydrolysis Carboxylic Acid Product Carboxylic Acid Product Ester Hydrolysis->Carboxylic Acid Product N-Alkylation N-Alkylation N-Substituted Product N-Substituted Product N-Alkylation->N-Substituted Product N-Acylation N-Acylation N-Amide Product N-Amide Product N-Acylation->N-Amide Product Molecule This compound Molecule->Ester Hydrolysis H₃O⁺ or OH⁻ Molecule->N-Alkylation R-X, Base Molecule->N-Acylation RCOCl or (RCO)₂O BilastineSynthesis cluster_0 Intermediate Synthesis cluster_1 Final Coupling & Hydrolysis E4PA This compound Intermediate 1-(2-ethoxyethyl)-2-piperidin-4-yl-1H-benzoimidazole E4PA->Intermediate Benz Precursor (e.g., 1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-amine) Benz->Intermediate Condensation/ Alkylation BilastineEster Bilastine Ester Intermediate->BilastineEster Sidechain Sidechain Tosylate (Methyl 2-methyl-2-{4-[2-(tosyloxy)ethyl]phenyl}propanoate) Sidechain->BilastineEster N-Alkylation Bilastine Bilastine (API) BilastineEster->Bilastine Ester Hydrolysis

References

Ethyl 2-(piperidin-4-yl)acetate CAS number 59184-90-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate (CAS: 59184-90-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Core Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of clinically successful drugs.[1] Its conformational flexibility, basic nitrogen atom for salt formation and hydrogen bonding, and its role as a versatile synthetic handle make it an invaluable component in drug design.[1] this compound, CAS number 59184-90-6, is a quintessential embodiment of this principle. It is more than a mere chemical intermediate; it is a strategic building block that combines the piperidine core with a reactive ester functionality, providing a direct gateway to a diverse array of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) and in emerging therapeutic modalities like proteolysis-targeting chimeras (PROTACs).[2][3]

This guide provides an in-depth technical analysis of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. We will explore its physicochemical properties, detailed spectroscopic profile, robust synthesis protocols, and its pivotal role in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is the foundation of its effective use in synthesis and analysis.

Physicochemical Properties

The properties of this compound are summarized below. It is typically supplied as a colorless oil or a low-melting solid.[4][5] The variation in reported melting and boiling points likely stems from differences in purity and the conditions of measurement (e.g., vacuum distillation). The predicted pKa of ~10.4 highlights the basicity of the secondary amine, a critical feature for both its chemical reactivity and its potential physiological interactions.[4][5]

PropertyValueSource(s)
CAS Number 59184-90-6[3][4]
Molecular Formula C₉H₁₇NO₂[3][4]
Molecular Weight 171.24 g/mol [3][4]
Appearance Colorless oil or solid[4][5]
Boiling Point 232.8±13.0 °C @ 760 mmHg; 67°C @ 0.22 mmHg[4][5]
Density ~1.0 g/cm³[4][5]
pKa (Predicted) 10.41 ± 0.10[4][5]
Storage Store under inert atmosphere, freezer (-20°C)[4][5][6]
Spectroscopic Analysis

Spectroscopic data confirms the molecular structure and is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule. The provided data from chemical suppliers is consistent with the expected structure.[2][4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
4.10Quartet (q)2H-O-CH₂ -CH₃Ethyl ester methylene, split by the adjacent methyl group.
3.03Doublet (d)2HPiperidine H₂ₑ, H₆ₑEquatorial protons on carbons adjacent to the nitrogen.
2.59Triplet (t)2HPiperidine H₂ₐ, H₆ₐAxial protons on carbons adjacent to the nitrogen.
2.19Doublet (d)2H-CH₂ -COOEtMethylene protons alpha to the carbonyl group.
1.87Multiplet (m)1HPiperidine H₄Proton on the carbon bearing the acetate side chain.
1.67Doublet (d)2HPiperidine H₃ₑ, H₅ₑEquatorial protons on the piperidine ring.
1.23Triplet (t)3H-O-CH₂-CH₃ Ethyl ester methyl group, split by the adjacent methylene.
1.10Multiplet (m)2HPiperidine H₃ₐ, H₅ₐAxial protons on the piperidine ring.
  • ¹³C NMR (Predicted): Key resonances would include the ester carbonyl (~172 ppm), the ester methylene (-O-C H₂-, ~60 ppm), piperidine carbons adjacent to nitrogen (~45 ppm), other aliphatic carbons in the 25-40 ppm range, and the ester methyl (-O-CH₂-C H₃, ~14 ppm).

  • Infrared (IR) Spectroscopy (Predicted): The spectrum would be dominated by a strong C=O stretch for the ester at ~1735 cm⁻¹. Other significant peaks would include C-H stretching for sp³ carbons just below 3000 cm⁻¹, and a secondary amine N-H stretch around 3300 cm⁻¹ (which may be broad).

  • Mass Spectrometry (Predicted): The monoisotopic mass is 171.12593 Da.[7] Electron ionization would likely show the molecular ion (M⁺) at m/z = 171, with common fragmentation patterns including the loss of the ethoxy group (-OC₂H₅, -45) to give a fragment at m/z = 126, or loss of the entire ethyl acetate side chain. Predicted m/z values for common adducts in high-resolution mass spectrometry are [M+H]⁺ at 172.13321 and [M+Na]⁺ at 194.11515.[7]

Synthesis and Purification

The synthesis of this compound can be achieved through several reliable routes. The most commonly cited method involves the deprotection of a stable, N-protected precursor.

Primary Synthesis Route: Catalytic Hydrogenation

This robust and high-yielding method involves the catalytic hydrogenation of an N-benzyl protected precursor, which simultaneously reduces the exocyclic double bond and removes the benzyl protecting group.[2][4] The choice of a benzyl group is strategic; it is stable under many reaction conditions but readily cleaved by hydrogenolysis, making it ideal for this transformation.

Synthesis_Workflow Start Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Reagents H₂, Pd/C Ethyl Acetate 55 °C, 55 psi Start->Reagents Hydrogenation Product This compound Reagents->Product Purification Filtration (catalyst removal) Concentration in vacuo Product->Purification Workup Final Final Product (Colorless Oil) Purification->Final Reactivity_Pathways cluster_amine N-Functionalization (Nucleophilic Amine) cluster_ester Side-Chain Modification (Electrophilic Ester) Start This compound ReductiveAmination Reductive Amination (R'-CHO, NaBH(OAc)₃) Start->ReductiveAmination Acylation N-Acylation (R'-COCl, Base) Start->Acylation Alkylation N-Alkylation (R'-Br) Start->Alkylation Hydrolysis Hydrolysis (LiOH or HCl) Start->Hydrolysis Amidation Amidation (R'-NH₂, Heat) Start->Amidation Reduction Reduction (LiAlH₄) Start->Reduction N_Product1 N-Alkyl Derivative ReductiveAmination->N_Product1 N_Product2 N-Acyl Derivative Acylation->N_Product2 Alkylation->N_Product1 E_Product1 Carboxylic Acid Hydrolysis->E_Product1 E_Product2 Amide Derivative Amidation->E_Product2 E_Product3 Alcohol Derivative Reduction->E_Product3 PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb Poly-Ubiquitinated POI Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation Proteasome->Degradation Catalysis

References

The Piperidine Scaffold: A Privileged Motif Driving Diverse Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its prevalence in over 70 commercially available drugs, including multiple blockbuster medications, underscores its status as a "privileged scaffold."[1][4][5][6] This enduring significance stems from a unique combination of physicochemical properties that render it an ideal building block for the synthesis of therapeutic agents.[1][7] The conformational flexibility of the piperidine ring allows it to adapt and bind to a wide array of biological targets, while its chemical stability and amenability to functionalization provide a robust framework for optimizing drug-like properties.[1] From a biological perspective, the incorporation of a piperidine moiety often enhances a molecule's druggability by improving its metabolic stability, facilitating transport across biological membranes, and optimizing pharmacokinetic (ADME) and toxicity profiles.[1] This guide provides a comprehensive technical overview of the multifaceted biological activities of piperidine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential.

A Spectrum of Therapeutic Applications

Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as treatments for a wide range of human diseases.[3][8] Their therapeutic applications span from central nervous system (CNS) disorders to infectious diseases and cancer.[1][9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The piperidine scaffold is a prominent feature in a growing arsenal of anticancer agents.[4][10][11] Since 2017, the US FDA has approved ten new piperidine-containing anticancer drugs.[4] These compounds exert their effects through diverse mechanisms, targeting key signaling pathways and cellular processes that are dysregulated in cancer.[10][12]

Modulation of Key Signaling Pathways:

Many piperidine-containing anticancer agents function by inhibiting critical signaling cascades that drive tumor growth and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most frequently targeted pathways.[10]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, growth, and survival.[13] Piperine, a well-known piperidine alkaloid, has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[13] Western blot analysis confirms the ability of piperine to decrease the phosphorylation of key pathway components like PI3K and Akt.[13]

  • MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and critical cellular processes. Piperine has also been demonstrated to modulate this pathway, contributing to its anticancer effects.[14]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway and Piperidine Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Piperidine Piperidine Compound (e.g., Piperine) Piperidine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling and piperidine inhibition.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway and Piperidine Modulation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Piperidine Piperidine Compound Piperidine->Raf Modulates

Caption: MAPK/ERK signaling and piperidine modulation.

Quantitative Anticancer Activity Data

The cytotoxic effects of piperidine derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 1PC-3Prostate Cancer6.3[15]
Compound 25PC-3Prostate Cancer6.4[15]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549Lung Cancer32.43[16]
RAJIMDA-MB-231Triple-Negative Breast Cancer20 µg/mL[15]
RAJIMDA-MB-468Triple-Negative Breast Cancer25 µg/mL[15]
Central Nervous System (CNS) Activity

The ability of piperidine-containing compounds to cross the blood-brain barrier makes them particularly valuable for the development of drugs targeting the CNS.

  • Analgesic Activity: Many piperidine derivatives exhibit potent analgesic properties.[17][18][19] Their mechanisms of action often involve interaction with opioid receptors.[18]

  • Antipsychotic and Cognition-Enhancing Effects: The piperidine scaffold is a key component of several antipsychotic drugs.[20] Additionally, derivatives are being explored for their potential as cognition-enhancers in the treatment of neurodegenerative diseases like Alzheimer's.[20][21]

Antimicrobial and Antiviral Activity

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents, and piperidine derivatives have shown considerable promise in this area.[22][23][24][25]

  • Antibacterial and Antifungal Activity: Piperidine compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[22][25]

  • Antiviral Activity: Several piperidine derivatives have been identified as potent inhibitors of viral replication, with activity against viruses such as HIV and influenza.[16]

Quantitative Antimicrobial and Antiviral Activity Data

The antimicrobial efficacy of piperidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), while antiviral activity is typically reported as the 50% effective concentration (EC50).

Compound/DerivativeMicroorganism/VirusMIC / EC50Reference
Compound 6Bacillus subtilis0.75 mg/mL[22]
Compound 6Escherichia coli1.5 mg/mL[22]
FZJ05Influenza A/H1N1Lower than Ribavirin[16]
FZJ13HIV-1Comparable to 3TC[16]
Anti-inflammatory and Analgesic Activity

Piperidine-containing compounds have also been investigated for their anti-inflammatory and analgesic properties.[18][26]

  • Anti-inflammatory Effects: Piperine has been shown to possess significant anti-inflammatory activity in various animal models.[26]

  • Analgesic Effects: As mentioned previously, the analgesic properties of piperidine derivatives are a significant area of research, with many compounds demonstrating potent pain-relieving effects.[17][18][19]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of piperidine-containing compounds relies on a variety of standardized in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperidine compound and add them to the wells. Include vehicle controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Adherence Allow cells to adhere (Overnight) CellSeeding->Adherence CompoundTreatment Treat cells with piperidine compounds Adherence->CompoundTreatment Incubation Incubate for 24-72 hours CompoundTreatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition FormazanFormation Incubate for 2-4 hours (Formazan formation) MTT_Addition->FormazanFormation Solubilization Add solubilization solution (e.g., DMSO) FormazanFormation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance DataAnalysis Calculate IC50 value Absorbance->DataAnalysis End End DataAnalysis->End

Caption: MTT assay experimental workflow.

In Vivo Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a common method for evaluating the central analgesic activity of compounds in animal models.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals (typically mice or rats) to the testing environment.

  • Baseline Measurement: Determine the baseline reaction time of each animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

  • Compound Administration: Administer the piperidine compound or a control substance to the animals.

  • Post-Treatment Measurement: At specific time intervals after administration, place each animal back on the hot plate and record the latency to a nociceptive response (e.g., paw licking or jumping).

  • Data Analysis: An increase in the reaction latency compared to the baseline indicates an analgesic effect.

Conclusion: A Scaffold with a Bright Future

The piperidine ring continues to be a highly valuable and versatile scaffold in modern drug discovery.[4][5][6] Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic tractability, have cemented its place as a privileged structure in the design of new therapeutic agents.[1][2][7] The diverse range of biological activities exhibited by piperidine-containing compounds, from anticancer and CNS effects to antimicrobial and anti-inflammatory properties, highlights the immense potential that this simple heterocycle holds. As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the piperidine scaffold is poised to play an even more significant role in the development of next-generation medicines. Continued exploration of the vast chemical space accessible from this remarkable motif will undoubtedly lead to the discovery of novel and more effective treatments for a multitude of human ailments.

References

Ethyl 2-(piperidin-4-yl)acetate: A Cornerstone Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties and optimizing drug-target interactions.[3] Within this important class of heterocycles, Ethyl 2-(piperidin-4-yl)acetate emerges as a particularly valuable and versatile building block. This guide provides an in-depth examination of its synthesis, chemical reactivity, and strategic application in drug development, offering both foundational knowledge and field-proven experimental insights for researchers.

Core Characteristics and Physicochemical Profile

This compound, with CAS Number 59184-90-6, is a bifunctional molecule featuring a reactive secondary amine within the piperidine ring and a modifiable ethyl ester group. This dual functionality is the key to its utility, allowing for sequential or orthogonal chemical modifications to build molecular complexity.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue / DescriptionSource(s)
CAS Number 59184-90-6[4][5]
Molecular Formula C₉H₁₇NO₂[5]
Molecular Weight 171.24 g/mol [5]
Appearance Colorless oil or solid[4][6]
Boiling Point ~232.8 °C at 760 mmHg[6]
Melting Point 123 - 127 °C (often as hydrochloride salt)[6]
Density ~1.0 g/cm³[6]
pKa ~10.41 (Predicted, for the piperidinium ion)[6]
Solubility Soluble in many organic solvents (e.g., ethanol, ethyl acetate, DCM). The hydrochloride salt is more water-soluble.[6][7]
¹H NMR (CDCl₃) δ ~4.1 (q, 2H, OCH₂), ~3.0 (d, 2H), ~2.6 (t, 2H), ~2.2 (d, 2H), ~1.9 (m, 1H), ~1.7 (d, 2H), ~1.2 (t, 3H, CH₃), ~1.1 (m, 2H). Note: Shifts can vary based on salt form and solvent.[4]
¹³C NMR Key peaks expected around δ ~171 (C=O), ~60 (OCH₂), and multiple peaks for the piperidine and ethyl carbons.[8]
IR Spectroscopy Characteristic peaks at ~1730 cm⁻¹ (C=O ester stretch), ~3300 cm⁻¹ (N-H stretch, broad), and ~1180 cm⁻¹ (C-O stretch).[8]
Mass Spectrometry [M+H]⁺ at m/z = 172.

Synthesis of the Building Block

The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of a protected precursor. The use of a benzyl protecting group for the piperidine nitrogen is a well-established strategy, as it can be readily cleaved under hydrogenation conditions.

Workflow: Synthesis via Catalytic Hydrogenation

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Hydrogenation A Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate B This compound A->B Hydrogenation & Debenzylation Catalyst H₂, Pd/C Ethanol or Ethyl Acetate

Caption: Synthetic route to this compound.

Expertise & Causality: Why this Method?

This two-in-one reaction is highly efficient. The palladium on carbon (Pd/C) catalyst first reduces the exocyclic double bond of the ylidene precursor. Subsequently, under the same hydrogen atmosphere, it catalyzes the hydrogenolysis of the N-benzyl bond. This cleaves the protecting group, liberating the secondary amine to yield the final product. This method is favored for its high yield, clean conversion, and the ease of removing the catalyst via simple filtration.[4]

Protocol 1: Synthesis of this compound[4]
  • Vessel Preparation: To a suitable hydrogenation vessel, add Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (1.0 eq).

  • Solvent & Catalyst: Add a suitable solvent such as ethyl acetate or ethanol (approx. 10-15 mL per gram of substrate). Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50-60 psi) and stir the reaction mixture vigorously.

  • Reaction Monitoring: The reaction is typically heated (e.g., 50-60 °C) and monitored by TLC or LC-MS for the disappearance of the starting material. This process may take several hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which typically presents as a colorless oil. The product can be used directly or purified further by distillation or chromatography if necessary.

Chemical Reactivity: A Bifunctional Linchpin

The synthetic power of this building block lies in the distinct reactivity of its two functional groups: the nucleophilic secondary amine and the electrophilic ester carbonyl. This allows for a wide range of selective transformations.

Diagram: Key Reactivity Pathways

Reactivity_Pathways cluster_N N-Functionalization cluster_E Ester Transformations START This compound N-H Ester N_Alkylation N-Alkylation (R-X, Base) START:n->N_Alkylation C-N Bond N_Arylation N-Arylation (Ar-X, Pd cat.) START:n->N_Arylation C-N Bond Reductive_Amination Reductive Amination (RCHO, NaBH(OAc)₃) START:n->Reductive_Amination C-N Bond Hydrolysis Hydrolysis (LiOH or NaOH) START:e->Hydrolysis C-O Cleavage Reduction Reduction (LiAlH₄ or NaBH₄) START:e->Reduction C=O -> CH₂OH Amide_Coupling Amide Coupling (R₂NH, Coupling Agents) Hydrolysis->Amide_Coupling Activate & Couple Acid Piperidin-4-ylacetic Acid

Caption: Major reaction pathways for this compound.

Transformations at the Piperidine Nitrogen (N-H)

The secondary amine is a potent nucleophile and a base, making it the primary site for introducing substituents that can vector into specific binding pockets of a biological target.

  • N-Alkylation: This is a fundamental C-N bond-forming reaction. The choice of a mild base (e.g., K₂CO₃, DIPEA) is crucial to deprotonate the amine just enough to enhance its nucleophilicity without causing side reactions like elimination of the alkyl halide.

  • N-Arylation (Buchwald-Hartwig Amination): To form a bond with an aromatic or heteroaromatic ring, a palladium-catalyzed cross-coupling is the authoritative method. This reaction allows for the installation of complex aryl groups, which are critical for modulating properties like metabolic stability and target engagement.

  • Reductive Amination: This powerful reaction with an aldehyde or ketone first forms an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (STAB). STAB is the reagent of choice because it is less reactive than NaBH₄ and selective for the iminium ion over the starting carbonyl, preventing unwanted reduction of the aldehyde/ketone.

Transformations at the Ethyl Ester

The ester group serves as a versatile handle, often acting as a precursor to a carboxylic acid or an amide, which are common pharmacophoric features.

  • Saponification (Hydrolysis): Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily hydrolyzes the ethyl ester to the corresponding carboxylate salt. Subsequent acidic workup provides piperidin-4-ylacetic acid. This transformation is often a prerequisite for amide coupling.

  • Amide Bond Formation: The resulting carboxylic acid is a key intermediate. It can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HBTU, HATU, or EDC/HOBt). This is one of the most widely used strategies in drug discovery to build libraries of compounds for structure-activity relationship (SAR) studies.[9]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol, 2-(piperidin-4-yl)ethanol. This opens up another avenue for diversification, for example, through ether synthesis.

Applications in Medicinal Chemistry

The structural motif derived from this compound is found in numerous bioactive molecules across different therapeutic areas.[10][11]

  • Neuroscience: The piperidine core is a well-known scaffold for CNS-active agents. The ability to modulate lipophilicity and basicity via N-substitution is key to achieving blood-brain barrier penetration. Derivatives are investigated for treating neurological disorders.[12] Methylphenidate, a well-known ADHD medication, features a related piperidine-acetate structure.[13]

  • Oncology: Piperidine derivatives have been successfully developed as anticancer agents.[14] For instance, recent research has shown that benzimidazole derivatives synthesized using piperidine building blocks can act as potent c-Myc inhibitors, disrupting protein-protein interactions crucial for cancer cell proliferation.[14]

  • Anti-inflammatory & Analgesic Agents: The scaffold is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[12] The piperidine ring can mimic the structure of endogenous ligands or fit into the active sites of enzymes involved in pain and inflammation pathways.

  • Antithrombotic Agents: Patents describe piperidine acetic acid derivatives as inhibitors of the Gp IIb/IIIa fibrinogen receptor on platelets, highlighting their potential in treating thrombotic disorders.[15]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, providing clear steps and rationale for key transformations.

Protocol 2: Representative N-Alkylation with Benzyl Bromide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq). The solid base also acts as a drying agent.

  • Electrophile Addition: Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylated product.

Protocol 3: Ester Hydrolysis to Piperidin-4-ylacetic Acid
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the solution at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting ester by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Acidification: Once complete, cool the mixture in an ice bath and carefully acidify to pH ~5-6 with 1N HCl. Be cautious of any gas evolution.

  • Isolation: The product may precipitate upon acidification. If not, concentrate the reaction mixture under reduced pressure to remove the THF. The resulting aqueous solution can be lyophilized or extracted with a suitable organic solvent (if the product has sufficient organic solubility) to isolate the carboxylic acid, often as its hydrochloride salt.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool in the hands of medicinal chemists. Its robust synthesis, predictable reactivity at two distinct functional handles, and the proven success of the piperidine scaffold in approved drugs ensure its continued importance.[1][2] As drug discovery moves towards more complex and three-dimensional chemical space, building blocks like this, which offer precise control over vectoral expansion and physicochemical properties, will remain indispensable for the development of next-generation therapeutics.

References

Solubility of Ethyl 2-(piperidin-4-yl)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 2-(piperidin-4-yl)acetate in Organic Solvents

Abstract

This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its utility in drug discovery is intrinsically linked to its physicochemical properties, paramount among which is its solubility in organic solvents. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility, present available qualitative data, and offer a detailed, field-proven protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to optimize synthesis, purification, and formulation processes.

Introduction: The Significance of a Versatile Scaffold

The piperidine moiety is one of the most ubiquitous N-heterocycles in pharmaceuticals, appearing in numerous blockbuster drugs.[1] this compound serves as a versatile intermediate, providing a reactive handle (the ethyl ester) and a basic nitrogen center within a conformationally well-defined cyclohexane-like chair structure. Understanding its solubility is not merely an academic exercise; it is a critical factor that dictates:

  • Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution.

  • Purification Strategies: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

  • Formulation Development: For preclinical studies, achieving a desired concentration in a specific vehicle is essential.

This guide aims to deconstruct the factors influencing the solubility of this key intermediate and provide the tools to predict and experimentally validate its behavior.

Physicochemical Profile of this compound

A molecule's solubility is a direct consequence of its structure and physical properties. The key characteristics of this compound (CAS: 59184-90-6) are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[3]
Molar Mass 171.24 g/mol [3]
Appearance Solid[4]
Melting Point 123 - 127 °C[4]
Boiling Point 232.8 ± 13.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 94.6 °C[3]
pKa (Conjugate Acid) 10.41 ± 0.10 (Predicted)[3][4]

The structure contains both polar and non-polar features: a polar secondary amine within the piperidine ring (a hydrogen bond donor and acceptor), an ester group (a hydrogen bond acceptor), and non-polar hydrocarbon regions. The predicted pKa of ~10.41 indicates that the piperidine nitrogen is basic, a crucial characteristic influencing its solubility in acidic media.[3][4]

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[5] For this compound, this means its solubility will be a balance between its polar and non-polar characteristics.

  • Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the N-H group of the piperidine ring and the carbonyl oxygen of the ester. Therefore, good solubility is expected. The compound is known to be soluble in ethanol.[4]

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments and can interact with the polar regions of the molecule but cannot donate hydrogen bonds. Moderate to good solubility is anticipated.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. The polar amine and ester groups will limit solubility in highly non-polar solvents. While one source indicates solubility in cyclohexane, this may be limited and warrants experimental confirmation.[4]

The basicity of the piperidine nitrogen (pKa ≈ 10.41) is a critical feature.[3][4] In the presence of an acid, this nitrogen will be protonated to form a piperidinium salt. This ionic species will exhibit dramatically different solubility, typically showing much higher solubility in polar solvents and significantly lower solubility in non-polar solvents.[6]

Qualitative Solubility Landscape

Comprehensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, underscoring the need for experimental determination. However, based on supplier information and chemical principles, a qualitative assessment can be made.

Solvent ClassRepresentative SolventsPredicted/Reported SolubilityRationale
Protic Polar Ethanol, MethanolSoluble Strong hydrogen bonding interactions with the N-H and C=O groups.[4]
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneLikely Soluble Dipole-dipole interactions are favorable. Similar piperidine structures show miscibility in DCM and THF.[7]
Non-Polar Cyclohexane, Hexane, TolueneSparingly Soluble to Insoluble The molecule's polarity is too high for significant interaction with non-polar solvents. Reported solubility in cyclohexane should be verified.[4][8]

Experimental Protocol: Isothermal Saturation Method

The most reliable way to obtain accurate solubility data is through direct measurement. The Isothermal Saturation Method (Gravimetric Analysis) is a robust and straightforward technique.[9] This protocol provides a self-validating system for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Scintillation vials or small glass test tubes with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation of Slurry: Add an excess amount of this compound to a vial (e.g., 50-100 mg). "Excess" is critical; undissolved solid must be clearly visible to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL).

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker/bath set to the target temperature (e.g., 25 °C). Allow the slurry to equilibrate for 24-48 hours. Causality Note: This extended period is crucial to ensure the system reaches thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.

  • Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Withdrawal: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a 0.22 µm syringe filter. Trustworthiness Check: Filtering is a mandatory step to remove any microscopic, undissolved particles that would artificially inflate the final mass measurement.

  • Sample Weighing: Dispense a known volume of the clear filtrate (e.g., 1.0 mL) into a pre-weighed (tared) evaporation vial. Record the exact mass of the vial + solution.

  • Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 40-50 °C). Alternatively, use a vacuum desiccator. Continue until a constant mass is achieved.

  • Final Weighing: Cool the vial to room temperature in a desiccator to prevent moisture absorption, then weigh the vial containing the dry solute residue.

Calculation

The solubility (S) is calculated as follows:

  • Mass of dissolved solute = (Mass of vial + dry residue) - (Mass of empty vial)

  • Volume of solvent used = Volume of filtrate dispensed

  • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Isothermal Saturation Method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Measurement cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at Constant Temp (24-48h) B->C D 4. Settle & Withdraw Supernatant C->D E 5. Filter with 0.22µm Syringe Filter D->E F 6. Dispense Known Volume into Tared Vial E->F G 7. Evaporate Solvent to Dryness F->G H 8. Weigh Dry Residue G->H I 9. Calculate Solubility (g/L) H->I

Caption: Workflow for determining solubility via the Isothermal Saturation Method.

Practical Implications and Solvent Selection

The choice of solvent is dictated by the application. The following logical diagram provides a framework for selecting an appropriate solvent system in a drug development context.

G Start Define Application Q1 Organic Synthesis? Start->Q1 Q2 Purification? Start->Q2 Q3 Analytical / Formulation? Start->Q3 S_Solvents Select Solvent that Dissolves Reactants (e.g., THF, DCM, Acetonitrile) Q1->S_Solvents Yes P_Method Crystallization or Chromatography? Q2->P_Method Yes A_Solvents Select Solvent for Complete Dissolution (e.g., Methanol, DMSO for stock) Q3->A_Solvents Yes P_Crystallization Find Solvent Pair: Soluble when Hot, Insoluble when Cold (e.g., Ethanol/Water, Toluene/Hexane) P_Method->P_Crystallization Crystallization P_Chromatography Select Mobile Phase with Moderate Solubility (e.g., Ethyl Acetate/Hexane) P_Method->P_Chromatography Chromatography

Caption: Decision tree for application-specific solvent selection.

Conclusion

While this compound is qualitatively described as soluble in many common organic solvents like ethanol, a lack of comprehensive quantitative data in the public domain makes experimental verification essential for any rigorous scientific application.[4] Its molecular structure, featuring both hydrogen-bonding groups and a basic nitrogen atom, results in good solubility in polar protic solvents. The robust Isothermal Saturation Method detailed in this guide provides a reliable means for researchers to generate the precise solubility data required to accelerate their research and development efforts. A systematic approach to solvent selection, grounded in both theoretical principles and empirical data, is paramount to leveraging this versatile building block to its full potential.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(piperidin-4-yl)acetate: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(piperidin-4-yl)acetate is a pivotal building block in medicinal chemistry, forming the structural core of numerous pharmaceutical agents. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comprehensive overview of the primary and alternative synthetic routes to this key intermediate. The core focus is on the catalytic hydrogenation of ethyl 2-(pyridin-4-yl)acetate, a robust and scalable method. We will delve into the mechanistic rationale behind catalyst and solvent selection, provide detailed, field-proven experimental protocols, and discuss the strategic application of nitrogen-protecting groups. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with actionable laboratory procedures to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocyclic motifs found in FDA-approved drugs, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for engaging with biological targets.[1][2] this compound, in particular, offers two key points for molecular elaboration: the secondary amine for amide bond formation or alkylation, and the ester for hydrolysis and subsequent derivatization.

The principal challenge in synthesizing this compound lies in the efficient and selective reduction of the aromatic pyridine ring without affecting the ethyl ester functionality. The most direct and industrially favored approach involves the catalytic hydrogenation of the readily available precursor, ethyl 2-(pyridin-4-yl)acetate. This guide will explore this pathway in detail, alongside strategies involving protecting groups that are often essential for multi-step synthetic campaigns.

Primary Synthetic Route: Direct Catalytic Hydrogenation

The conversion of a stable aromatic pyridine ring into a saturated piperidine ring is an energetically demanding transformation that necessitates the use of a catalyst.[3][4] Heterogeneous catalytic hydrogenation is the method of choice due to its high efficiency, operational simplicity, and the ease of catalyst removal post-reaction.

Principle and Mechanistic Rationale

Catalytic hydrogenation of pyridines involves the addition of three equivalents of molecular hydrogen across the aromatic ring. The reaction proceeds on the surface of a metal catalyst (e.g., Platinum, Palladium, Rhodium). A critical aspect of this reduction is the activation of the pyridine ring. Due to the aromaticity and the electron-withdrawing nature of the nitrogen atom, the pyridine ring is relatively resistant to reduction.[3] Therefore, the reaction is almost universally performed under acidic conditions.

The acid protonates the pyridine nitrogen, forming a pyridinium ion. This protonation disrupts the aromaticity, increases the ring's susceptibility to reduction, and enhances its adsorption onto the catalyst surface, thereby lowering the activation energy for hydrogenation.[1][2][3] Glacial acetic acid is an excellent solvent choice as it serves both to create the acidic environment and to solubilize the starting material and product.[3]

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount and influences reaction rate, efficiency, and conditions (temperature and pressure).

CatalystTypical ConditionsAdvantagesDisadvantages
Platinum(IV) oxide (PtO₂, Adams' catalyst) 25-50 °C, 50-70 bar H₂, Acetic AcidHighly active, effective at room temperature, reliable.[3]Higher cost compared to Palladium.
Palladium on Carbon (Pd/C) 60-100 °C, 70-100 bar H₂Cost-effective, widely available, good activity.[4]Often requires higher temperatures and pressures.[4]
Rhodium on Carbon (Rh/C) 25-50 °C, 3-5 bar H₂Very high activity, allows for lower pressure conditions.High cost.
Ruthenium (Ru-based catalysts) >100 °C, >100 bar H₂Effective for certain substituted pyridines.Typically requires harsh conditions (high T and P).[3]

For general laboratory and scale-up applications, PtO₂ offers a superior balance of high reactivity under mild conditions, making it a preferred choice for this transformation.[3]

Experimental Protocol: Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol describes a reliable method for the synthesis of this compound.

Materials:

  • Ethyl 2-(pyridin-4-yl)acetate (1.0 eq)[5][6]

  • Platinum(IV) oxide (PtO₂) (0.02 - 0.05 eq)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Diatomaceous earth (for filtration)

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add ethyl 2-(pyridin-4-yl)acetate (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add glacial acetic acid to dissolve the starting material (concentration typically 0.1-0.5 M). Carefully add the Platinum(IV) oxide catalyst.

  • Hydrogenation: Seal the vessel securely. Purge the vessel with hydrogen gas three times to remove air. Pressurize the vessel with hydrogen to 50-70 bar.

  • Reaction: Commence vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is generally complete within 8-24 hours at room temperature.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter pad with a small amount of acetic acid or methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

  • Neutralization and Extraction: Dissolve the residue in water and cool in an ice bath. Carefully basify the aqueous solution by slowly adding saturated sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or solid.[7]

  • Purification (if necessary): The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Workflow for Direct Hydrogenation

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product start Ethyl 2-(pyridin-4-yl)acetate reaction 1. PtO₂ Catalyst 2. Glacial Acetic Acid 3. H₂ (50-70 bar), RT start->reaction Hydrogenation product This compound reaction->product

Caption: Direct catalytic hydrogenation workflow.

Synthesis via N-Protected Intermediates

In complex, multi-step syntheses, the secondary amine of the piperidine ring can interfere with subsequent chemical transformations. To prevent unwanted side reactions, the nitrogen is often "protected" with a labile functional group. The tert-butoxycarbonyl (Boc) group is arguably the most common N-protecting group in modern organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[8][9]

The Rationale for N-Boc Protection
  • Chemoselectivity: The Boc group deactivates the nitrogen nucleophilicity, preventing it from participating in alkylation, acylation, or other reactions intended for different parts of the molecule.[8]

  • Improved Handling: Boc-protected intermediates often exhibit improved solubility in organic solvents and are more amenable to purification by chromatography.

  • Directed Reactions: The bulky Boc group can influence the stereochemical outcome of reactions at adjacent positions.

Experimental Protocol: N-Boc Protection

This protocol is performed on the product obtained from the hydrogenation step.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in DCM.

  • Base Addition: Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Wash the reaction mixture with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product. Purification is typically achieved by column chromatography.

Deprotection: Reclaiming the Free Amine

To obtain the final target compound from its N-Boc protected form, the Boc group is removed under acidic conditions. A standard and highly effective method is treatment with trifluoroacetic acid (TFA) in DCM, which cleaves the Boc group to yield the trifluoroacetate salt of the piperidine.[9] Subsequent neutralization liberates the free amine.

Workflow for Protection/Deprotection Strategy

G start Ethyl 2-(pyridin-4-yl)acetate step1 This compound start->step1 Hydrogenation (H₂, PtO₂) step2 Ethyl 2-(1-Boc-piperidin-4-yl)acetate (Protected Intermediate) step1->step2 N-Boc Protection ((Boc)₂O) product This compound Salt step2->product Deprotection (TFA/DCM)

Caption: Synthetic workflow involving N-Boc protection.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the direct catalytic hydrogenation of its pyridine precursor. The use of Adams' catalyst (PtO₂) in an acidic medium like glacial acetic acid provides a robust protocol that operates under mild conditions with high yields. For applications in complex drug development pipelines, a strategy involving the intermediate protection of the piperidine nitrogen with a Boc group is highly advisable to ensure chemoselectivity in subsequent synthetic steps. This guide provides the foundational knowledge and practical protocols for researchers to confidently produce this valuable synthetic building block.

References

Ethyl 2-(piperidin-4-yl)acetate hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(piperidin-4-yl)acetate Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound hydrochloride is a versatile heterocyclic building block that has garnered significant attention within the scientific community, particularly among researchers and professionals in drug development. Its unique structural motif, featuring a piperidine ring coupled with an ethyl acetate group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. While historically utilized as a solvent and scaffolding component in organic synthesis, its contemporary relevance has been amplified by its role as a key linker moiety in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1][2]. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core properties, synthesis, and critical applications of this compound, offering field-proven insights and robust protocols for its effective use.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the bedrock of its successful application. The hydrochloride salt form of this compound enhances its stability and handling characteristics compared to the free base.

Chemical Structure

The molecular architecture is central to its reactivity and utility as a bifunctional linker. The secondary amine within the piperidine ring provides a nucleophilic site for further chemical modification, while the ester group can be hydrolyzed or used in various coupling reactions.

Caption: Chemical structure of this compound hydrochloride.

Quantitative Data Summary

The following table consolidates the key physicochemical properties of the compound, providing a quick reference for experimental planning.

PropertyValueSource
CAS Number 59184-90-6 (Free Base)[1][2][3][4]
Molecular Formula C₉H₁₈ClNO₂Derived
Molecular Weight 207.70 g/mol Derived
Appearance Solid[1]
Melting Point 123 - 127 °C[1]
Boiling Point 232.8 ± 13.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
pKa (Predicted) 10.41 ± 0.10[1]
Solubility Soluble in organic solvents such as ethanol and cyclohexane.[1]

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of a protected precursor. This approach is favored for its high yield and purity. The choice of a benzyl protecting group is strategic; it is stable under various conditions but readily cleaved by hydrogenolysis, a clean and efficient deprotection method.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process start Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate in Ethyl Acetate reactor Hydrogenation Reactor (55 °C, 55 psi, 16h) start->reactor catalyst Palladium on Carbon (Pd/C) catalyst->reactor filtration Filtration (Remove Catalyst) reactor->filtration concentration Concentration (Reduced Pressure) filtration->concentration end_product Final Product: This compound (Colorless Oil, ~90% Yield) concentration->end_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on a well-established hydrogenation procedure[3].

  • Vessel Preparation: Ensure a high-pressure hydrogenation reactor is clean, dry, and properly assembled according to the manufacturer's specifications.

  • Reactant Charging: Dissolve Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (e.g., 24 g, 93 mmol) in a suitable solvent such as ethyl acetate (300 mL). The choice of ethyl acetate is strategic as it is a good solvent for both the starting material and the product, and it is relatively easy to remove post-reaction[5].

  • Catalyst Addition: Carefully add a palladium on carbon catalyst (e.g., 10% Pd/C, ~4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon). This prevents premature reaction with atmospheric oxygen and ensures catalyst activity.

  • Hydrogenation: Seal the reactor and place it in the hydrogenation apparatus. Purge the system with hydrogen gas multiple times to remove air. Pressurize the reactor to the target pressure (e.g., 55 psi) and heat to the desired temperature (e.g., 55 °C)[3]. Maintain these conditions with stirring for approximately 16 hours or until reaction completion is confirmed by a technique like TLC or LC-MS.

  • Catalyst Removal: After cooling the reactor and venting the hydrogen, carefully filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the palladium catalyst. This step is critical as residual palladium can interfere with subsequent reactions.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will remove the ethyl acetate solvent, yielding the product, this compound, typically as a colorless oil with a high yield (~90%)[3].

  • Salt Formation (Optional but Recommended): To form the hydrochloride salt for improved stability and handling, dissolve the resulting oil in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

Key Applications in Drug Development

The utility of this compound hydrochloride extends beyond its role as a simple building block. Its most impactful application is in the design of PROTACs.

Core Application: PROTAC Linker Chemistry

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[2]. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The piperidine moiety of this compound serves as a versatile and synthetically tractable component of this linker.

The causality behind its utility lies in its conformational properties and the synthetic handle (the secondary amine) it provides. The piperidine ring is not merely a passive spacer; its chair-like conformation can help to orient the two ligands at an optimal distance and angle to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.

PROTAC_Structure protac Warhead (Binds Target Protein) Linker Moiety E3 Ligase Ligand linker_detail Piperidine-based scaffold from This compound linker_detail->protac:f1 Forms a key part of the linker

Caption: General structure of a PROTAC, highlighting the role of the linker.

Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity and purity of the synthesized compound. NMR and MS are the primary techniques for this purpose.

Expected Analytical Data
TechniqueExpected ResultSource
¹H NMR Chemical shifts corresponding to the ethyl ester and piperidine ring protons. For the free base in CDCl₃: δ 4.10 (q, 2H), 3.03 (d, 2H), 2.59 (t, 2H), 2.19 (d, 2H), 1.87 (m, 1H), 1.67 (d, 2H), 1.23 (t, 3H), 1.10 (m, 2H). The hydrochloride salt will show shifts in the N-H protons and adjacent C-H protons.[3]
Mass Spec. For the free base (C₉H₁₇NO₂), the expected [M+H]⁺ ion would be at m/z 172.13.[2]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean NMR tube. The choice of solvent is critical; for the hydrochloride salt, protic solvents are often preferred.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters are usually sufficient.

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure, comparing the data to known values[3].

Safety, Handling, and Storage

As a volatile organic compound, proper safety protocols must be strictly followed.[1]

Safety and Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

  • Source of Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][6][8]

  • Spill & Contact: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Storage Recommendations
ConditionJustificationSource
Temperature Store in a freezer, under -20°C.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Light Keep in a dark place, in a light-resistant container.[1]
Container Keep the container tightly closed in a dry, well-ventilated place.[6][7]

Conclusion

This compound hydrochloride is more than a mere chemical intermediate; it is an enabling tool for advanced pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and critical role in the rational design of PROTACs underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's characteristics and handling is essential for leveraging its full potential in creating next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to confidently and safely integrate this valuable building block into any research program.

References

Role of piperidine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of the Piperidine Scaffold in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

The piperidine ring, a six-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its structural and physicochemical properties make it a "privileged scaffold," a recurring motif in a vast array of natural products, active pharmaceutical ingredients (APIs), and agrochemicals.[1] This guide provides an in-depth exploration of the piperidine scaffold, intended for researchers, scientists, and professionals in drug development. We will dissect its fundamental conformational behavior, detail key synthetic methodologies, analyze its role in modulating pharmacological profiles through case studies of FDA-approved drugs, and discuss advanced concepts such as bioisosteric replacement. This document aims to be a comprehensive resource, blending foundational theory with practical application and field-proven insights.

The Physicochemical and Structural Significance of the Piperidine Scaffold

The utility of the piperidine ring in drug design stems from its unique combination of a three-dimensional structure and tunable physicochemical properties.[2] Unlike flat aromatic rings, its sp3-hybridized carbon atoms provide a defined spatial arrangement of substituents, which is critical for precise interactions with complex biological targets like enzymes and receptors.[3]

Conformational Dynamics: The Chair Conformation

To minimize angular and torsional strain, the piperidine ring predominantly adopts a chair conformation.[4] This conformation features two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The interplay between these positions is fundamental to a molecule's biological activity.

The presence of substituents, especially on the nitrogen atom or adjacent carbons, can lead to different chair conformers or, in some sterically hindered cases, twist-boat conformations.[4][5] The choice of substitution is therefore a critical decision in drug design, as it dictates the three-dimensional shape of the molecule and its ability to fit into a binding pocket.[6] For instance, fluorinated piperidines have been shown to favor an axial orientation for the fluorine atom due to a combination of electrostatic interactions and hyperconjugation, a factor that can be exploited to create conformationally rigid scaffolds.[7][8]

G Fig. 1: Piperidine Chair Conformations cluster_0 Equatorial Substituent (More Stable) cluster_1 Axial Substituent (Less Stable) N1 N-H C2 CH₂ N1->C2 C3 CH₂ C2->C3 C4 CHRₑ C3->C4 C5 CH₂ C4->C5 R_eq C4->R_eq R (Equatorial) C6 CH₂ C5->C6 C6->N1 N1_ax N-H C2_ax CH₂ N1_ax->C2_ax C3_ax CH₂ C2_ax->C3_ax C4_ax CHRₐ C3_ax->C4_ax C5_ax CH₂ C4_ax->C5_ax R_ax C4_ax->R_ax R (Axial) C6_ax CH₂ C5_ax->C6_ax C6_ax->N1_ax Equilibrium cluster_1 cluster_1 cluster_0 cluster_0

Caption: Interconversion between equatorial and axial conformers of a substituted piperidine.

Modulation of Physicochemical Properties

The basic nitrogen atom (typical pKa of the conjugate acid is ~11.2) is a key feature of the piperidine scaffold. This allows the molecule to be protonated at physiological pH, which can enhance water solubility and facilitate the formation of crucial hydrogen bond interactions with biological targets.[9] Medicinal chemists can fine-tune the basicity and lipophilicity by introducing electron-withdrawing or -donating groups, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[9][10] The ability to readily modify the piperidine ring at multiple positions makes it an exceptionally adaptable scaffold for navigating the complex, multi-parameter optimization challenges of drug discovery.[2]

Synthetic Strategies for Piperidine Scaffolds

The construction of substituted piperidines is a well-established field in organic chemistry, with numerous reliable methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Hydrogenation of Pyridine Precursors

One of the most common and cost-effective methods for synthesizing piperidines is the catalytic hydrogenation of pyridine derivatives.[1] This approach is attractive due to the wide availability of substituted pyridines. Various catalysts, including palladium, platinum, and cobalt, can be employed to achieve high yields and selectivity.[1] For example, a palladium-on-carbon (Pd/C) catalyst is often used for the straightforward reduction of a pyridine ring to its corresponding piperidine.[3]

G Fig. 2: General Workflow for Piperidine Synthesis via Hydrogenation Start Substituted Pyridine Precursor Catalyst Select Catalyst (e.g., Pd/C, PtO₂, Co) Start->Catalyst 1. Choose Reagents Reaction Catalytic Hydrogenation (H₂ gas, pressure, solvent) Catalyst->Reaction 2. Set up Reaction Workup Reaction Workup (Filtration, Extraction) Reaction->Workup 3. Isolate Crude Product Purification Purification (Crystallization or Chromatography) Workup->Purification 4. Purify Product Substituted Piperidine Product Purification->Product 5. Characterize

Caption: A typical experimental workflow for the synthesis of piperidine derivatives.

Intramolecular Cyclization Reactions

Intramolecular ring-closure reactions provide a powerful means to construct the piperidine ring with high stereochemical control.[1][11] Methods such as the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations are frequently employed to create complex piperidine structures from acyclic precursors.[1] These strategies are particularly valuable in total synthesis and for creating libraries of compounds with defined stereocenters.

Experimental Protocol: Synthesis of a Donepezil Precursor

The synthesis of Donepezil, a widely used drug for Alzheimer's disease, involves the chemoselective hydrogenation of a pyridine ring.[1][12] The following is a representative protocol based on published methods.

Objective: To synthesize an alkoxy-piperidine derivative, a precursor for a serotonin reuptake inhibitor, via platinum-catalyzed hydrogenation.[1]

Materials:

  • Substituted alkoxy-pyridine derivative

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve the substituted alkoxy-pyridine (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add platinum(IV) oxide (0.05 eq) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: PtO₂ is a highly effective catalyst for pyridine hydrogenation, and performing this step under an inert atmosphere prevents premature reaction and ensures safety.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Causality: Celite is a fine, porous material that effectively traps the heterogeneous catalyst particles, yielding a clear filtrate.

  • Solvent Evaporation: Wash the Celite pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, the desired alkoxy-piperidine derivative, can be purified further by crystallization or column chromatography if necessary.

The Piperidine Scaffold in Action: Case Studies of FDA-Approved Drugs

The piperidine scaffold is present in drugs across more than twenty therapeutic classes.[1][11] Its versatility allows it to serve as a core structural element for agents targeting everything from central nervous system disorders to cancer.[12][13][14]

Drug NameTherapeutic AreaBiological Target(s)Role of the Piperidine Scaffold
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE)The benzyl-piperidine group provides optimal binding to the catalytic site of AChE, interacting with key aromatic residues like Trp84 and Phe330.[12]
Risperidone Schizophrenia, Bipolar DisorderSerotonin (5-HT₂) and Dopamine (D₂) ReceptorsThe piperidine ring is a key part of the pharmacophore that ensures high-affinity binding to both dopaminergic and serotonergic receptors.[13][15]
Methylphenidate ADHDDopamine and Norepinephrine TransportersThe piperidine ring acts as a rigid scaffold that correctly orients the phenyl and ester groups for effective blockage of the dopamine transporter.[13][15]
Fentanyl Severe Painµ-opioid ReceptorThe N-substituted piperidine is essential for its potent analgesic activity, mimicking the core structure of morphine and enabling strong receptor binding.[14][16]
Loratadine AllergiesHistamine H₁ ReceptorThe piperidine moiety serves as a linker and contributes to the overall lipophilicity, ensuring good oral absorption and a long duration of action.[15]

Advanced Concepts in Piperidine-Based Drug Design

Chirality and Stereochemistry

For many piperidine-containing drugs, stereochemistry is critical for biological activity. The introduction of chiral centers on the piperidine ring can significantly enhance binding affinity, improve selectivity for the target over off-targets, and optimize pharmacokinetic properties.[10] The synthesis of enantiomerically pure piperidine derivatives is therefore a major focus in modern medicinal chemistry, as different stereoisomers can have vastly different pharmacological and toxicological profiles.[10][13]

Bioisosteric Replacement

While highly effective, the piperidine scaffold is not always optimal. It can be susceptible to metabolic oxidation, particularly at carbons adjacent to the nitrogen atom, leading to poor pharmacokinetic profiles.[9] In such cases, medicinal chemists employ bioisosteric replacement, where the piperidine ring is swapped for another group with similar steric and electronic properties to improve metabolic stability or other parameters.[17] Common bioisosteres for piperidine include piperazine, spirocyclic systems, or rigid bicyclic analogs.[17][18][19] This strategy is a powerful tool for fine-tuning the properties of a lead compound.[17]

G Fig. 3: Bioisosteric Replacement of Piperidine cluster_0 Core Scaffold cluster_1 Potential Bioisosteres Piperidine Piperidine Piperazine Piperazine Piperidine->Piperazine Improve Solubility Modulate Basicity Spirocycle Spirocyclic Amine Piperidine->Spirocycle Increase Rigidity Block Metabolism Bicyclic Bicyclic Amine Piperidine->Bicyclic Enhance 3D Shape Improve Properties

Caption: Conceptual diagram of replacing a piperidine core with common bioisosteres.

Future Directions and Conclusion

The piperidine scaffold remains one of the most important and frequently utilized building blocks in drug discovery.[1] Its continued prevalence is a testament to its structural versatility and favorable physicochemical properties. Future research will likely focus on the development of novel, highly efficient, and stereoselective synthetic methods to access new chemical space.[20] Furthermore, the design of novel piperidine bioisosteres and the application of computational chemistry to better predict the conformational behavior of complex piperidine derivatives will continue to drive the discovery of next-generation therapeutics.[8][19] The ability of this simple six-membered ring to be decorated in countless ways ensures that it will remain a privileged and indispensable tool for medicinal chemists for the foreseeable future.

References

A Technical Guide to the Strategic Application of Ethyl 2-(piperidin-4-yl)acetate in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[3][4] Saturated heterocyclic scaffolds, such as piperidine, are increasingly incorporated into linkers to impart conformational rigidity and modulate physicochemical properties like solubility.[2][5][6]

This technical guide provides an in-depth exploration of Ethyl 2-(piperidin-4-yl)acetate, a versatile and commercially available building block for constructing piperidine-based PROTAC linkers. We will dissect its chemical properties, outline core synthetic strategies, and provide detailed, field-proven protocols for its incorporation into PROTAC molecules. This document is intended to serve as a practical resource for researchers, enabling the rational design and efficient synthesis of next-generation protein degraders.

Part 1: The Rationale for Piperidine-Based Linkers in PROTAC Design

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). By simultaneously binding to a target protein and an E3 ligase, the PROTAC forms a ternary complex that brings the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI, marking it for degradation by the 26S proteasome.[1]

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation workflow.

The Critical Role of the Linker

Initially viewed as a simple tether, the linker is now recognized as a highly tunable component crucial for optimizing PROTAC performance. Its length, composition, and attachment points dictate the spatial orientation between the POI and the E3 ligase.[4][7] An optimal linker promotes a productive ternary complex, leading to efficient degradation (low DC50, high Dmax), while a suboptimal one can cause steric hindrance or unproductive orientations.[3]

Advantages of Piperidine Scaffolds

While flexible alkyl and polyethylene glycol (PEG) chains are common, there is a growing trend towards using more rigid structures like piperidine rings.[2][6][]

  • Conformational Rigidity: The cyclic nature of piperidine reduces the number of rotatable bonds compared to linear chains. This conformational constraint can pre-organize the PROTAC into an energetically favorable conformation for ternary complex formation, potentially increasing degradation potency.[9]

  • Improved Physicochemical Properties: The basic nitrogen atom in the piperidine ring (pKa ≈ 10.4) can be protonated at physiological pH.[10] This positive charge can enhance aqueous solubility and cell permeability, critical parameters for molecules that often lie beyond Lipinski's "Rule of 5".[5][9]

  • Synthetic Versatility: The piperidine scaffold offers well-defined vectors for synthetic elaboration, allowing for precise control over the linker's exit points.

The Building Block: this compound

This compound is an ideal starting material for constructing these advantageous linkers. It is commercially available and possesses two distinct reactive handles: a secondary amine on the piperidine ring and an ethyl ester. This duality allows for multiple strategic approaches to PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 59184-90-6[10][11]
Molecular Formula C₉H₁₇NO₂[10][11]
Molecular Weight 171.24 g/mol [10][11]
Appearance Solid[12]
Boiling Point 232.8±13.0 °C at 760 mmHg[12]
Density 1.0±0.1 g/cm³[12]
pKa (Predicted) 10.41±0.10[10][12]
Storage Keep in dark place, Inert atmosphere, Store in freezer, under -20°C[12]

Part 2: Synthetic Strategies & Core Methodologies

The synthetic utility of this compound stems from its two orthogonal functional groups. This allows for a modular, stepwise assembly of the PROTAC molecule. The choice of strategy depends on the available functionalities on the warhead and E3 ligase ligand and the desired final linker architecture.

Pathway_A Pathway A: Synthetic Workflow Start This compound BocProtect 1. N-Boc Protection Start->BocProtect BocProtected N-Boc Protected Intermediate BocProtect->BocProtected Hydrolysis 2. Ester Hydrolysis (Saponification) BocProtected->Hydrolysis CarboxylicAcid N-Boc-Piperidine Acetic Acid Hydrolysis->CarboxylicAcid AmideCoupling1 3. Amide Coupling (e.g., with Amine-E3 Ligand) CarboxylicAcid->AmideCoupling1 Coupled1 Boc-Linker-E3 Ligand AmideCoupling1->Coupled1 Deprotection 4. Boc Deprotection (TFA/DCM) Coupled1->Deprotection AmineLinker Amine-Linker-E3 Ligand Deprotection->AmineLinker AmideCoupling2 5. Amide Coupling (e.g., with Acid-Warhead) AmineLinker->AmideCoupling2 FinalPROTAC Final PROTAC AmideCoupling2->FinalPROTAC

References

Methodological & Application

Synthesis of derivatives from Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from Ethyl 2-(piperidin-4-yl)acetate

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a significant percentage of commercial pharmaceuticals and late-stage clinical candidates.[1][2] Its prevalence is due to favorable physicochemical properties and its capacity to serve as a versatile scaffold for engaging a wide array of biological targets.[3][4] this compound (CAS 59184-90-6) is a particularly valuable bifunctional building block, offering two distinct points for chemical modification: the secondary amine of the piperidine ring and the ethyl ester moiety.[5][6] This guide provides an in-depth exploration of synthetic strategies and detailed, field-proven protocols for the derivatization of this key intermediate, aimed at researchers and professionals in drug discovery and development.

Strategic Approaches to Derivatization

The synthetic utility of this compound stems from its two primary reactive sites. The choice of which site to modify allows for the strategic development of diverse chemical libraries.

  • Modification of the Piperidine Nitrogen (N-H): The secondary amine is a nucleophilic center, readily participating in alkylation, arylation, and acylation reactions. These modifications are crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[7]

  • Modification at the Ester Group (-COOEt): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This new functional group can then be coupled with a diverse range of amines to form amide bonds, a reaction of paramount importance in medicinal chemistry.[1][8]

This dual reactivity allows for a combinatorial approach, where both the nitrogen and the ester-derived acid can be functionalized to explore a vast chemical space.

G cluster_n N-Functionalization cluster_ester Ester Modification start This compound n_alkylation N-Alkylation start->n_alkylation R-X or RCHO, [H] n_arylation N-Arylation start->n_arylation Ar-X, Catalyst n_acylation N-Acylation (Amide Formation) start->n_acylation RCOCl or RCOOH, Coupling Agent hydrolysis Hydrolysis start->hydrolysis Base (e.g., LiOH) acid 2-(Piperidin-4-yl)acetic acid hydrolysis->acid amide_coupling Amide Coupling acid->amide_coupling R'-NH2, Coupling Agent G cluster_workflow Reductive Amination Workflow start Dissolve Reactants (Piperidine + Aldehyde) in anhydrous DCM iminium Stir 30-60 min (Iminium Formation) start->iminium reduction Add NaBH(OAc)₃ (Reduction) iminium->reduction stir Stir 4-16h at RT (Monitor by TLC/LC-MS) reduction->stir quench Quench with sat. NaHCO₃ stir->quench workup Aqueous Workup (Extraction & Drying) quench->workup purify Concentrate & Purify (Chromatography) workup->purify product Pure N-Alkylated Product purify->product

References

Application Notes & Protocols: Strategic Use of Ethyl 2-(piperidin-4-yl)acetate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a core structural motif in a vast number of pharmaceuticals.[1][2] Its prevalence is due to its ability to serve as a versatile, sp³-rich scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets.[3][4] Ethyl 2-(piperidin-4-yl)acetate, in particular, is a highly valuable building block for drug discovery and development. It possesses two orthogonal reactive sites: a secondary amine within the piperidine ring and an ethyl ester functionality. This bifunctional nature allows for sequential and controlled chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures and diverse compound libraries.

This guide provides an in-depth exploration of the key chemical transformations involving this compound, supported by field-proven insights and detailed experimental protocols for its application in multi-step synthesis.

Core Chemical Transformations & Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its secondary amine and ester groups. Strategic manipulation of these handles allows for the construction of elaborate molecules.

Diagram: Synthetic Pathways from this compound

G cluster_N N-Functionalization cluster_Ester Ester Modification A This compound B N-Alkylated Product A->B  Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) or Direct Alkylation (R-X, Base)   C N-Acylated Product A->C Acylation (Acyl Chloride, Base) D 2-(Piperidin-4-yl)acetic Acid A->D Saponification (LiOH or NaOH) F 2-(Piperidin-4-yl)ethan-1-ol A->F Reduction (e.g., LiAlH₄) E Amide Product D->E Amide Coupling (Amine, Coupling Reagent)

Caption: Key synthetic transformations of this compound.

N-Functionalization: Modifying the Piperidine Nitrogen

The secondary amine is the most nucleophilic site and is typically the first position to be functionalized.

  • Reductive Amination: This is arguably the most robust and widely employed method for N-alkylation in pharmaceutical synthesis.[5] The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the piperidine nitrogen with an aldehyde or ketone, which is then reduced in situ.

    • Causality & Expertise: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6] Its mild nature and steric bulk make it highly selective for the iminium ion over the starting aldehyde or ketone, preventing side reactions like the reduction of the carbonyl group. This selectivity is crucial for clean, high-yielding reactions and avoids the over-alkylation often seen with more reactive alkylating agents.[7] The reaction is typically performed in solvents like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.[8]

  • Direct N-Alkylation: This classic Sₙ2 reaction involves treating the piperidine with an alkyl halide (R-X) in the presence of a base.

    • Causality & Expertise: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the hydrohalic acid byproduct without competing with the piperidine nucleophile.[9][10] To prevent the formation of quaternary ammonium salts (a common side reaction), the alkyl halide should be added slowly to the reaction mixture, ensuring the secondary amine remains in excess relative to the electrophile at any given moment.[10] Anhydrous polar aprotic solvents like DMF or acetonitrile are ideal for this transformation.

Ester Group Modification: A Handle for Amide Scaffolds

The ester group provides a gateway to carboxylic acids and their derivatives, most notably amides, which are fundamental linkages in bioactive molecules.[11]

  • Ester Hydrolysis (Saponification): The conversion of the ethyl ester to a carboxylic acid is a prerequisite for amide coupling.

    • Causality & Expertise: This is typically achieved under basic conditions using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol. LiOH is often preferred as it can minimize side reactions at sensitive chiral centers. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated during an acidic workup to yield the free carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is a versatile intermediate for forming amide bonds with a diverse range of primary and secondary amines.

    • Causality & Expertise: Direct condensation of a carboxylic acid and an amine is inefficient; therefore, the carboxylic acid must be activated.[11] A vast array of coupling reagents has been developed for this purpose.[12] Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or uronium salts like HATU.[13][14] These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile to form the stable amide bond with high efficiency and minimal racemization.

Application Case Study: Synthesis of a Fentanyl Analogue Precursor

To illustrate a practical multi-step workflow, we will outline the synthesis of a key precursor for potent analgesics, inspired by synthetic routes to carfentanil.[15][16] This pathway leverages both the N-alkylation and ester modification capabilities of the starting material.

Workflow Diagram: Multi-Step Synthesis

G A This compound B Step 1: N-Alkylation A->B C Ethyl 2-(1-(2-phenylethyl)piperidin-4-yl)acetate B->C (2-bromoethyl)benzene, K₂CO₃, ACN D Step 2: Ester Hydrolysis C->D E 2-(1-(2-phenylethyl)piperidin-4-yl)acetic Acid D->E LiOH, THF/H₂O F Step 3: Amide Coupling E->F G Final Precursor: N-phenyl-2-(1-(2-phenylethyl)piperidin-4-yl)acetamide F->G Aniline, EDCI, HOBt, DIPEA, DMF

Caption: Workflow for the synthesis of a key analgesic precursor.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18] this compound and its derivatives should be handled with care.[19] Consult the Safety Data Sheet (SDS) for all reagents before use.[20][21]

Protocol 1: N-Alkylation via Reductive Amination

This protocol details the N-benzylation of this compound as a representative example.

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[8]

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

    • Add benzaldehyde (1.1 eq) to the stirred solution at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the iminium intermediate.

    • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.

    • Continue stirring the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Protocol 2: Two-Step Ester Hydrolysis and Amide Coupling

This protocol describes the conversion of an N-alkylated intermediate (e.g., from Protocol 1) to a final amide product.

  • Part A: Ester Hydrolysis

    • Materials: N-alkylated ethyl ester (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq), Tetrahydrofuran (THF), Water, 1M Hydrochloric acid (HCl).

    • Procedure:

      • Dissolve the N-alkylated ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

      • Add LiOH·H₂O (2.5 eq) and stir the mixture at room temperature overnight, or until TLC/LC-MS analysis confirms the disappearance of the starting ester.

      • Concentrate the mixture under reduced pressure to remove the THF.

      • Cool the remaining aqueous solution in an ice bath and acidify to pH ~5-6 by the slow, dropwise addition of 1M HCl. A precipitate may form.

      • Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which can often be used in the next step without further purification.

  • Part B: Amide Coupling

    • Materials: Carboxylic acid from Part A (1.0 eq), desired amine (e.g., Aniline, 1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0-3.0 eq), Anhydrous DMF.

    • Procedure:

      • To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq). Dissolve the mixture in anhydrous DMF.

      • Cool the flask in an ice bath (0 °C). Add DIPEA (3.0 eq) to the stirred solution.

      • Add EDCI (1.2 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

      • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

      • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the final amide product.

Quantitative Data Summary

The following table provides representative data for the described transformations. Yields are highly substrate-dependent but these values serve as a general benchmark for well-optimized reactions.

TransformationReagentsSolventTemperatureTime (h)Typical Yield
N-Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCMRoom Temp4-1675-95%
N-Direct Alkylation Alkyl Bromide, K₂CO₃ACN / DMFRoom Temp - 60°C6-2460-85%
Ester Hydrolysis LiOH·H₂OTHF / H₂ORoom Temp8-1690-99%
Amide Coupling Amine, EDCI, HOBt, DIPEADMF0°C to Room Temp12-2470-90%

References

Application Notes and Protocols for the N-alkylation of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for orienting functional groups to interact with biological targets.[2][3] The nitrogen atom of the piperidine ring is a key handle for chemical modification, and its N-alkylation is a fundamental strategy in drug discovery. This modification allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and duration of action.[1][4] Ethyl 2-(piperidin-4-yl)acetate is a valuable starting material in this context, providing a platform for the synthesis of diverse libraries of N-substituted piperidine derivatives for screening in various therapeutic areas.

This guide provides detailed protocols for two robust and widely employed methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Chemical Principles: A Tale of Two Nucleophilic Reactions

The N-alkylation of this compound, a secondary amine, can be achieved through two primary mechanistic pathways. The choice of method often depends on the desired alkyl substituent and the overall complexity of the target molecule.

Direct N-Alkylation via SN2 Reaction

This classic method involves the reaction of the nucleophilic piperidine nitrogen with an electrophilic alkyl halide (e.g., benzyl bromide). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

A potential drawback of this method is over-alkylation, where the newly formed tertiary amine product, which is often more nucleophilic than the starting secondary amine, can react with another molecule of the alkyl halide to form a quaternary ammonium salt. Careful control of reaction conditions, such as the slow addition of the alkylating agent, can help to minimize this side reaction.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the synthesis of ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Slowly add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Visualization of the Workflow:

Direct_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Dissolve this compound in DMF B 2. Add K2CO3 A->B C 3. Add Benzyl Bromide B->C D 4. Filter and Concentrate C->D Reaction Monitoring (TLC) E 5. Aqueous Work-up D->E F 6. Column Chromatography E->F G Ethyl 2-(1-benzylpiperidin-4-yl)acetate F->G Obtain Pure Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination with Benzaldehyde

This method is an excellent alternative to direct alkylation and is particularly useful for preparing a wide range of N-substituted derivatives from aldehydes and ketones. The reaction proceeds in two steps within a single pot: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). A key advantage of this method is the avoidance of over-alkylation.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(1-benzylpiperidin-4-yl)acetate.

Visualization of the Reaction Scheme:

Reductive_Amination_Scheme cluster_reactants Reactants cluster_product Product reactant1 This compound reagents + NaBH(OAc)3 DCM, rt reactant1->reagents reactant2 Benzaldehyde reactant2->reagents product Ethyl 2-(1-benzylpiperidin-4-yl)acetate reagents->product

Caption: General Scheme for Reductive Amination.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected outcomes for the N-benzylation of this compound using the described protocols.

MethodAlkylating/Carbonyl SourceTypical YieldCharacterization Data (for Ethyl 2-(1-benzylpiperidin-4-yl)acetate)
Direct AlkylationBenzyl bromide70-85%¹H NMR (CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.50 (s, 2H, Ar-CH₂-), 2.85 (m, 2H), 2.20 (d, J=7.0 Hz, 2H), 2.05 (m, 2H), 1.80-1.60 (m, 3H), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).¹³C NMR (CDCl₃): δ 173.0, 138.5, 129.2, 128.2, 127.0, 63.2, 60.3, 53.5, 41.5, 35.0, 32.0, 14.2.MS (ESI+): m/z 262.18 [M+H]⁺.
Reductive AminationBenzaldehyde80-95%Characterization data will be identical to the product from direct alkylation.

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The provided NMR data is predicted based on structurally similar compounds and standard chemical shift tables. Actual experimental values may vary slightly.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation (Direct Alkylation) Inactive base (K₂CO₃ absorbed moisture).Poor quality alkyl halide.Insufficient reaction time or temperature.Use freshly dried and finely powdered K₂CO₃.Use a fresh bottle of alkyl halide or purify it before use.Increase reaction time and/or gently heat the reaction mixture (e.g., to 50-60 °C).
Formation of Quaternary Ammonium Salt (Direct Alkylation) Alkyl halide added too quickly.High concentration of reactants.Add the alkyl halide slowly using a syringe pump.Use more dilute reaction conditions.
Incomplete Reaction (Reductive Amination) Inactive reducing agent (NaBH(OAc)₃ is moisture-sensitive).Insufficient reaction time.Use a fresh bottle of NaBH(OAc)₃.Allow the reaction to stir for a longer period.
Difficult Purification Close-running impurities.Optimize the eluent system for column chromatography (try different solvent polarities or a different solvent system).Consider a different purification technique, such as preparative HPLC if necessary.

References

Comprehensive Characterization of Ethyl 2-(piperidin-4-yl)acetate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction

Ethyl 2-(piperidin-4-yl)acetate is a key heterocyclic building block in modern medicinal chemistry and drug development. Its piperidine core and reactive ester functional group make it a versatile intermediate for synthesizing a wide range of pharmaceutical compounds, including its notable use as a linker in Proteolysis Targeting Chimeras (PROTACs)[1]. Given its role in the synthesis of active pharmaceutical ingredients (APIs), rigorous analytical characterization is imperative to confirm its identity, establish its purity profile, and ensure its stability.

This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the full characterization of this compound. The methodologies described herein are designed to provide a self-validating system, where orthogonal techniques converge to deliver a high-confidence assessment of the material's quality. This document is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for this critical intermediate.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before commencing any analytical work.

PropertyValueSource(s)
CAS Number 59184-90-6[1][2][3]
Molecular Formula C₉H₁₇NO₂[1][2][4]
Molecular Weight 171.24 g/mol [1][2][3]
IUPAC Name This compound[3]
Appearance Solid or liquid[3][5]
Melting Point 123 - 127 °C[5]
Boiling Point 232.8 ± 13.0 °C at 760 mmHg[5]
Solubility Soluble in many organic solvents (e.g., ethanol, cyclohexane)[5]
Storage Store in freezer, under -20°C, in an inert atmosphere[3][5]

Integrated Analytical Workflow

A multi-faceted approach is critical for unambiguous characterization. No single technique can provide all the necessary information. The following workflow illustrates how different analytical methods are integrated to build a complete profile of the compound, from structural confirmation to quantitative purity assessment.

Analytical_Workflow cluster_0 Structural Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) EA Elemental Analysis (CHN) HPLC HPLC-UV/CAD (Purity Assay) LCMS_Imp LC-MS (Impurity ID) HPLC->LCMS_Imp Characterize Impurities >0.1% Stab_HPLC Stability-Indicating HPLC HPLC->Stab_HPLC Method Validation Sample Test Sample: This compound Sample->NMR Identity Sample->MS Molecular Weight Sample->EA Empirical Formula Sample->HPLC Purity

Caption: Integrated workflow for the comprehensive characterization of this compound.

Structural Elucidation and Identity Confirmation

The primary objective is to unequivocally confirm that the synthesized or procured material is indeed this compound. This is achieved primarily through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for structural elucidation of organic molecules. ¹H NMR provides information on the number and types of hydrogen atoms and their connectivity, while ¹³C NMR identifies the different carbon environments in the molecule. The combination of these two experiments provides a definitive structural fingerprint.

Trustworthiness: The uniqueness of the chemical shifts and coupling constants for a specific molecular structure makes NMR a highly reliable method for identity confirmation. The data should be consistent with the known structure and free from significant unassigned signals.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

    • Causality: CDCl₃ is often the first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is a good alternative for more polar compounds and can be useful for observing exchangeable protons (like the N-H proton).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better signal resolution.

    • Experiments: Standard ¹H (proton) and ¹³C (carbon) acquisitions. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Ensure an adequate number of scans are averaged for the ¹³C spectrum to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Data Interpretation:

  • ¹H NMR (400 MHz, CDCl₃):

    • ~4.12 ppm (quartet, 2H): Protons of the ethoxy -O-CH₂ -CH₃ group, split by the adjacent methyl group.

    • ~3.05 ppm (doublet of triplets, 2H): Axial protons on carbons adjacent to the nitrogen in the piperidine ring (C2-Hₐₓ, C6-Hₐₓ).

    • ~2.58 ppm (triplet of doublets, 2H): Equatorial protons on carbons adjacent to the nitrogen (C2-Hₑᵩ, C6-Hₑᵩ).

    • ~2.20 ppm (doublet, 2H): Protons of the acetate methylene group, -CH₂ -COO-.

    • ~1.80 - 1.65 ppm (multiplet, 3H): One piperidine proton (C4-H) and two equatorial ring protons (C3-Hₑᵩ, C5-Hₑᵩ).

    • ~1.60 ppm (singlet, 1H): The amine proton (-NH -), which may be broad and its position can vary.

    • ~1.25 ppm (triplet, 3H): Protons of the ethoxy -O-CH₂-CH₃ group.

    • ~1.18 ppm (quartet of doublets, 2H): Axial protons on C3 and C5 of the piperidine ring (C3-Hₐₓ, C5-Hₐₓ).

  • ¹³C NMR (100 MHz, CDCl₃):

    • ~173.0 ppm: Ester carbonyl carbon (C =O).

    • ~60.5 ppm: Ethoxy methylene carbon (-O-CH₂ -CH₃).

    • ~46.0 ppm: Piperidine ring carbons adjacent to nitrogen (C 2, C 6).

    • ~41.5 ppm: Acetate methylene carbon (-CH₂ -COO-).

    • ~35.0 ppm: Piperidine ring carbon at the point of substitution (C 4).

    • ~32.5 ppm: Piperidine ring carbons (C 3, C 5).

    • ~14.5 ppm: Ethoxy methyl carbon (-O-CH₂-CH₃ ).

Mass Spectrometry (MS)

Expertise & Experience: MS is complementary to NMR. It provides the molecular weight of the compound, which is a critical piece of identity confirmation. When coupled with a chromatographic technique like LC (Liquid Chromatography), it becomes a powerful tool for both identification and impurity analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method:

    • Column: C18 reversed-phase, e.g., 50 mm x 2.1 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Causality: Formic acid is a volatile modifier that aids in the ionization of the analyte in the mass spectrometer source, making it ideal for LC-MS applications.

  • MS Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Causality: The basic nitrogen in the piperidine ring is readily protonated, making ESI+ the ideal mode for sensitive detection.

    • Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50 - 500.

Expected Data Interpretation:

  • Molecular Ion: The primary signal of interest will be the protonated molecular ion [M+H]⁺.

    • Theoretical Monoisotopic Mass of C₉H₁₇NO₂: 171.1259 Da[4].

    • Expected m/z for [M+H]⁺: 172.1332 [4].

  • Other potential adducts may include the sodium adduct [M+Na]⁺ at m/z 194.1151[4].

  • The presence of the correct molecular ion peak confirms the molecular weight of the compound.

Elemental Analysis

Expertise & Experience: Elemental analysis provides a fundamental check on the empirical formula of a pure substance. It measures the mass percentages of carbon, hydrogen, and nitrogen. This technique is particularly valuable as a final, independent confirmation of purity and composition, especially for a new batch or reference standard.

Protocol 3: CHN Elemental Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule. The sample must be homogenous and free of residual solvent.

  • Analysis: Analyze the sample using a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Expected Data Interpretation:

The experimental percentages should match the theoretical values within an acceptable margin of error (typically ±0.4%).

ElementTheoretical %Experimental %
Carbon (C) 63.13%(To be determined)
Hydrogen (H) 10.00%(To be determined)
Nitrogen (N) 8.18%(To be determined)

Purity Assessment and Impurity Profiling

Ensuring the purity of a synthetic intermediate is critical to avoid the introduction of unwanted side-products into subsequent reaction steps. HPLC is the industry-standard method for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC separates the main compound from any process-related impurities or degradation products. By using a universal detector or a UV detector at a low wavelength, one can quantify the purity of the sample based on the relative peak areas.

Trustworthiness: A well-developed HPLC method provides a reliable and reproducible measure of purity. The method should be specific enough to separate the main peak from all known and potential impurities.

Protocol 4: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution at a concentration of approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • HPLC System and Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
  • Causality: TFA is used as an ion-pairing agent to improve the peak shape of the basic piperidine compound. A low UV wavelength (210 nm) is chosen because the molecule lacks a strong chromophore, ensuring that most organic impurities will also be detected.

Data Interpretation:

  • The result is typically reported as "% Area". The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

  • A high-purity sample (>95-97%) should show one major peak at a specific retention time, with any other peaks being minor[3][5].

  • Any impurity exceeding a certain threshold (e.g., 0.1%) should be investigated and, if necessary, identified using LC-MS, as described in Protocol 2[6].

Stability Assessment

Understanding the stability of an intermediate is crucial for defining appropriate storage conditions and shelf life[7]. This is typically assessed by developing a "stability-indicating" HPLC method.

Expertise & Experience: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. Its development involves subjecting the compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants. The HPLC method is then optimized to resolve the main compound peak from all these newly formed peaks.

Stability_Method_Logic Start Start with Initial HPLC Method (Protocol 4) Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Start->Stress Analyze Analyze Stressed Samples by HPLC Stress->Analyze Check Peak Purity & Resolution Check (Are all peaks baseline separated?) Analyze->Check Optimize Optimize Method (Gradient, pH, Column) Check->Optimize No Validate Method Validated (Stability-Indicating) Check->Validate Yes Optimize->Analyze Fail Method Not Suitable

Caption: Logical workflow for developing a stability-indicating HPLC method.

Protocol 5: High-Level Forced Degradation Study

  • Prepare Stress Samples: Prepare solutions of this compound (~1 mg/mL) and subject them to the following conditions for a defined period (e.g., 24 hours):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Solid sample and solution at 80 °C.

    • Photolytic: Solution exposed to UV/Vis light (ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 4.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • The method is considered stability-indicating if the main peak is well-resolved from all degradant peaks and its peak purity (as determined by a Diode Array Detector) is maintained.

    • If resolution is poor, the HPLC method must be optimized (e.g., by changing the mobile phase pH or gradient slope). Once validated, this method can be used for formal stability studies under long-term and accelerated conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).

Conclusion

The comprehensive characterization of this compound requires the synergistic application of multiple analytical techniques. NMR and high-resolution MS provide definitive structural confirmation, while elemental analysis validates the empirical formula. A robust, stability-indicating HPLC method is essential for accurately determining purity and monitoring stability over time. By following the protocols and principles outlined in this guide, researchers and analysts can ensure the quality, consistency, and reliability of this important chemical intermediate, thereby supporting the successful advancement of drug discovery and development programs.

References

The Strategic Application of Ethyl 2-(piperidin-4-yl)acetate in the Discovery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug discovery, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1][2] Its saturated, six-membered heterocyclic structure offers a unique combination of properties that are highly advantageous for the design of therapeutic agents. The piperidine nucleus can adopt a stable chair conformation, providing a three-dimensional framework that can be strategically functionalized to achieve precise spatial orientation of substituents for optimal interaction with biological targets.[3] Furthermore, the basic nitrogen atom imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form salt forms, which are critical for drug formulation and bioavailability.[1] The metabolic stability of the piperidine ring further enhances its utility in developing drug candidates with desirable pharmacokinetic profiles.[1]

Within the diverse landscape of piperidine-containing building blocks, Ethyl 2-(piperidin-4-yl)acetate stands out as a particularly versatile and valuable synthon. This molecule incorporates two key reactive handles: a secondary amine on the piperidine ring and an ethyl ester. This bifunctionality allows for a divergent synthetic approach, enabling the independent modification of both the piperidine nitrogen and the acetate side chain. The piperidine nitrogen can be readily functionalized through N-alkylation or N-arylation reactions to introduce a wide range of substituents that can modulate the compound's pharmacological properties and target selectivity. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for the formation of amides, esters, and other functional groups. This dual reactivity makes this compound an ideal starting material for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

This application note will provide a comprehensive guide to the utilization of this compound in the synthesis of drug-like molecules, with a particular focus on its application in the development of soluble epoxide hydrolase (sEH) inhibitors as a case study. Detailed protocols for the key synthetic transformations, along with an analysis of structure-activity relationships, will be presented to illustrate the strategic value of this versatile building block.

Core Synthetic Strategies and Methodologies

The journey from this compound to a diverse array of potential drug candidates involves a series of fundamental organic transformations. The following sections provide detailed protocols for the key steps, explaining the rationale behind the choice of reagents and conditions.

Protection of the Piperidine Nitrogen: A Prerequisite for Selective Functionalization

To selectively modify the ethyl ester moiety without interference from the nucleophilic piperidine nitrogen, a protection strategy is often employed. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected product, which can be purified by column chromatography if necessary.

  • Causality behind Experimental Choices:

    • The use of a base like triethylamine is crucial to neutralize the acidic byproduct of the reaction, driving the equilibrium towards product formation.

    • The reaction is typically performed at room temperature, although gentle heating can be applied to accelerate the reaction if necessary.

    • The workup with aqueous bicarbonate and brine removes any remaining acidic or basic impurities.

Hydrolysis of the Ethyl Ester: Unmasking the Carboxylic Acid

With the piperidine nitrogen protected, the ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions using a hydroxide salt.

Experimental Protocol: Saponification of N-Boc-Ethyl 2-(piperidin-4-yl)acetate

  • Materials:

    • N-Boc-Ethyl 2-(piperidin-4-yl)acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-Ethyl 2-(piperidin-4-yl)acetate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-2-(piperidin-4-yl)acetic acid.[4]

  • Causality behind Experimental Choices:

    • A mixture of THF and water is used to ensure the solubility of both the starting material and the hydroxide salt.

    • Acidification is a critical step to protonate the carboxylate salt and allow for its extraction into an organic solvent.

Amide Bond Formation: The Gateway to Bioactive Molecules

The resulting N-Boc-2-(piperidin-4-yl)acetic acid is a versatile intermediate for the synthesis of a wide range of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, and several reliable coupling reagents are available.[5] A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[5][6]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Materials:

    • N-Boc-2-(piperidin-4-yl)acetic acid

    • Desired amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-Boc-2-(piperidin-4-yl)acetic acid (1.0 eq) in DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and triethylamine (2.0 eq).

    • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired amide.[7]

  • Causality behind Experimental Choices:

    • EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

    • HOBt reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization.

    • The active ester then reacts with the amine to form the stable amide bond.

    • A base is required to neutralize the HCl salt of EDC and any acidic byproducts.

Deprotection and N-Functionalization: Finalizing the Scaffold

The final steps in the synthesis often involve the removal of the Boc protecting group and subsequent functionalization of the piperidine nitrogen.

Experimental Protocol: Boc Deprotection

  • Materials:

    • N-Boc protected amide derivative

    • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected amide in DCM.

    • Add an excess of 4 M HCl in 1,4-dioxane or TFA.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with saturated aqueous NaHCO₃ solution and extract the product with DCM.

    • Dry the organic layer and concentrate to yield the deprotected piperidine derivative.[7]

Following deprotection, the secondary amine can be functionalized using various methods, such as reductive amination or direct alkylation with alkyl halides, to introduce the final desired substituent.[8][9]

G start This compound boc_protection N-Boc Protection ((Boc)₂O, Base) start->boc_protection hydrolysis Ester Hydrolysis (LiOH or NaOH) boc_protection->hydrolysis amide_coupling Amide Coupling (Amine, EDC, HOBt) hydrolysis->amide_coupling deprotection Boc Deprotection (HCl or TFA) amide_coupling->deprotection n_functionalization N-Functionalization (e.g., Reductive Amination) deprotection->n_functionalization final_product Diverse Bioactive Molecules n_functionalization->final_product

Caption: General synthetic workflow starting from this compound.

Case Study: Synthesis of 2-(Piperidin-4-yl)acetamide Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for the treatment of inflammatory and pain-related disorders.[2][10] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[11] By inhibiting sEH, the levels of beneficial EETs are increased, leading to a reduction in inflammation.[12] A recent study detailed the synthesis and evaluation of a series of 2-(piperidin-4-yl)acetamide derivatives as potent sEH inhibitors, providing an excellent example of the application of the this compound scaffold.[7][13]

Structure-Activity Relationship (SAR) Insights

The study revealed key structural features that govern the inhibitory potency of these 2-(piperidin-4-yl)acetamide derivatives against sEH.[7]

CompoundR Group on Piperidine NitrogenIC₅₀ (nM) for human sEH
6a H34.5
5a 9-Methyl-benzohomoadamantane0.4 (murine sEH)
5d 9-Fluoro-benzohomoadamantanePotent Inhibition

Data sourced from Martín-López et al. (2021).[7]

The SAR studies indicated that replacing a urea linkage in a known series of sEH inhibitors with an amide derived from 2-(piperidin-4-yl)acetic acid resulted in potent inhibitors.[7] While the parent compound with a free piperidine nitrogen (6a) showed moderate activity, the introduction of bulky, lipophilic substituents on the piperidine nitrogen, such as the benzohomoadamantane moiety, led to a significant increase in inhibitory potency.[7] This suggests that the N-substituent on the piperidine ring plays a crucial role in binding to a hydrophobic pocket within the sEH active site.

SAR scaffold Piperidin-4-yl-acetamide Core N-Substituent (R) Amide Substituent (Ar) substituents Modifications at R and Ar influence sEH inhibitory activity. Bulky, lipophilic groups at R generally increase potency. scaffold:e->substituents:w SAR

Caption: Structure-Activity Relationship (SAR) of 2-(piperidin-4-yl)acetamide sEH inhibitors.

Signaling Pathway of Soluble Epoxide Hydrolase in Inflammation

The therapeutic rationale for inhibiting sEH is grounded in its role within the arachidonic acid metabolic cascade.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation Inflammation EETs->Inflammation Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active/Pro-inflammatory) sEH->DHETs DHETs->Inflammation sEH_Inhibitor sEH Inhibitor (e.g., Piperidin-4-yl-acetamides) sEH_Inhibitor->sEH Inhibits

Caption: Role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade.

As depicted, cytochrome P450 enzymes convert arachidonic acid into EETs, which possess anti-inflammatory properties.[14] sEH rapidly hydrolyzes these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are significantly less active or may even be pro-inflammatory.[8] By inhibiting sEH, the concentration of EETs is stabilized, leading to a dampening of the inflammatory response.[15][16] This mechanism is particularly relevant in neuroinflammatory conditions such as Alzheimer's and Parkinson's disease, where elevated sEH levels have been observed.[15][16]

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its dual functionality allows for the systematic and independent modification of both the piperidine ring and the acetate side chain, facilitating the rapid generation of diverse chemical libraries. The case study of soluble epoxide hydrolase inhibitors effectively demonstrates how this scaffold can be utilized to generate potent and biologically active molecules. The synthetic protocols provided herein offer a robust foundation for researchers and scientists to explore the vast chemical space accessible from this strategic starting material, ultimately contributing to the discovery of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for High-Throughput Synthesis with Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine motif is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and biologically active natural products.[1] Its three-dimensional structure allows for precise spatial presentation of substituents, enabling high-affinity interactions with biological targets.[2] The ever-growing demand for novel therapeutics has propelled the development of high-throughput synthesis (HTS) methodologies to rapidly generate and screen large libraries of piperidine-containing compounds, accelerating the drug discovery process.[3][4][5]

This guide provides a comprehensive overview of strategies and detailed protocols for the high-throughput synthesis of piperidine-based compound libraries. We will delve into the rationale behind key experimental choices, address common challenges, and present robust protocols for core synthetic transformations, purification, and analysis.

Strategic Approaches to Piperidine Library Synthesis

The efficient construction of diverse piperidine libraries in a high-throughput format hinges on the selection of robust and versatile synthetic strategies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the compatibility with automated synthesis platforms.[6][7]

Hydrogenation of Pyridine Precursors

The reduction of readily available pyridine derivatives is a common and powerful method for accessing the piperidine core.[1][8] This approach is particularly amenable to high-throughput synthesis due to the commercial availability of a wide array of substituted pyridines.

Causality of Experimental Choices:

  • Catalyst Selection: The choice of catalyst (e.g., PtO₂, Rh/C, Pd/C) is critical and depends on the substrate's electronic properties and the presence of other functional groups.[8] For instance, rhodium-based catalysts can be more effective for certain substituted pyridines under milder conditions.[1]

  • Reaction Conditions: High pressure and temperature are often required to overcome the aromaticity of the pyridine ring. However, recent advances have led to catalysts that operate under milder conditions, making the process more suitable for parallel synthesis setups.[1][8]

  • Stereoselectivity: The hydrogenation of substituted pyridines can lead to diastereomeric mixtures. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For example, heterogeneous catalysts often favor the formation of cis isomers.[2]

Core High-Throughput Synthesis Protocols

The following section details step-by-step protocols for key reactions in the high-throughput synthesis of piperidine libraries. These protocols are designed to be robust and adaptable to parallel synthesis formats.

Protocol 1: Parallel Reductive Amination for Piperidine Synthesis

Reductive amination is a versatile one-pot reaction for the formation of C-N bonds and is widely used for the synthesis of substituted piperidines.[9][10] The intramolecular version is particularly powerful for constructing the piperidine ring from dicarbonyl precursors.[10][11][12]

Experimental Workflow for Parallel Reductive Amination:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare stock solutions of dicarbonyl precursors and amines in a suitable solvent (e.g., MeOH). dispense Dispense dicarbonyl and amine solutions into a 96-well reaction block. prep_reagents->dispense add_reductant Add a solution of the reducing agent (e.g., NaBH(OAc)₃). dispense->add_reductant seal_react Seal the reaction block and agitate at room temperature. add_reductant->seal_react quench Quench the reaction by adding an aqueous basic solution (e.g., saturated NaHCO₃). seal_react->quench extract Perform liquid-liquid extraction with an organic solvent (e.g., DCM). quench->extract purify Purify the crude product via high-throughput preparative HPLC-MS. extract->purify analyze Analyze purified compounds for identity and purity using UPLC-MS. purify->analyze

Caption: High-throughput reductive amination workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of various dicarbonyl precursors (1.0 eq) and primary amines (1.1 eq) in methanol in separate 96-well plates.

  • Reaction Setup: In a 96-well deep-well reaction block, dispense the dicarbonyl and amine solutions.

  • Reductant Addition: Add a solution of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in methanol to each well.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that is well-suited for reductive aminations, minimizing the reduction of the initial carbonyl groups.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS if necessary.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to each well.

  • Extraction: Perform a liquid-liquid extraction by adding dichloromethane (DCM), agitating, and then separating the organic layer. This can be automated using liquid handling systems.

  • Purification: The crude products in the organic extracts are then subjected to high-throughput purification.

ParameterTypical Value
Scale 10-50 mg per well
Typical Yield 40-80%
Reaction Time 12-24 hours
Purity (post-purification) >95%
Protocol 2: High-Throughput Amide Coupling with Piperidine Building Blocks

Amide bond formation is a fundamental reaction in medicinal chemistry for decorating the piperidine scaffold.[13] High-throughput amide coupling can be efficiently performed in parallel using automated liquid handlers and reaction blocks.[14]

Experimental Workflow for High-Throughput Amide Coupling:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare stock solutions of carboxylic acids, piperidine building blocks, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in DMF. dispense Dispense reagents into a 96-well reaction block in the following order: carboxylic acid, piperidine, coupling reagent, and base. prep_reagents->dispense seal_react Seal the reaction block and agitate at room temperature. dispense->seal_react quench Quench the reaction by adding water. seal_react->quench extract Perform liquid-liquid extraction with ethyl acetate. quench->extract purify Purify the crude product via high-throughput preparative HPLC-MS. extract->purify analyze Analyze purified compounds for identity and purity using UPLC-MS. purify->analyze

Caption: High-throughput amide coupling workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of a library of carboxylic acids (1.0 eq), various piperidine building blocks (1.2 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Reaction Setup: Using an automated liquid handler, dispense the stock solutions into a 96-well reaction block.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for high-throughput applications.[14] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without competing in the coupling.

  • Reaction: Seal the reaction block and agitate at room temperature for 2-16 hours.

  • Work-up: Quench the reactions by adding water to each well.

  • Extraction: Perform automated liquid-liquid extraction with ethyl acetate.

  • Purification: Purify the crude products using a high-throughput preparative HPLC-MS system.

ParameterTypical Value
Scale 10-50 mg per well
Typical Yield 60-95%
Reaction Time 2-16 hours
Purity (post-purification) >95%
Protocol 3: Parallel Suzuki-Miyaura Cross-Coupling for Piperidine Functionalization

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that is highly valuable for the late-stage functionalization of piperidine scaffolds.[15][16] This reaction exhibits broad functional group tolerance and is amenable to high-throughput formats.[17]

Experimental Workflow for Parallel Suzuki-Miyaura Coupling:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare stock solutions of halo-piperidines, boronic acids/esters, palladium catalyst, ligand, and base in a suitable solvent system (e.g., dioxane/water). dispense Dispense reagents into a 96-well reaction block under an inert atmosphere. prep_reagents->dispense seal_react Seal the reaction block and heat to the desired temperature. dispense->seal_react filter Filter the reaction mixtures to remove the catalyst. seal_react->filter extract Perform liquid-liquid extraction. filter->extract purify Purify the crude product via high-throughput preparative HPLC-MS. extract->purify analyze Analyze purified compounds for identity and purity using UPLC-MS. purify->analyze

Caption: Parallel Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of halo-piperidines (1.0 eq), a library of boronic acids or esters (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a mixture of dioxane and water.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dispense the reagents into a 96-well reaction block.

    • Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The choice of ligand is important for the efficiency of the coupling, with bulky, electron-rich phosphine ligands often being preferred.

  • Reaction: Seal the reaction block and heat to 80-100 °C for 4-12 hours.

  • Work-up: After cooling, filter the reaction mixtures through a pad of celite to remove the palladium catalyst.

  • Extraction: Perform an aqueous work-up and extract the products with an organic solvent.

  • Purification: Purify the library of compounds using high-throughput preparative HPLC-MS.

ParameterTypical Value
Scale 10-50 mg per well
Typical Yield 50-90%
Reaction Time 4-12 hours
Purity (post-purification) >95%

High-Throughput Purification and Analysis

The success of a high-throughput synthesis campaign is critically dependent on efficient purification and analysis of the resulting compound libraries.

High-Throughput Purification

For libraries of discrete compounds, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for purification.[18][19] Automated systems can process 96-well plates of crude products, performing purification, fraction collection, and subsequent analysis in a streamlined workflow.[20][21][22]

Key Considerations for High-Throughput Purification:

  • Method Development: A generic gradient method is often used for initial screening, followed by focused optimization for more challenging separations.

  • Fraction Collection: Mass-based triggering is highly effective for collecting the desired product, minimizing the collection of impurities.[18]

  • Solvent Consumption: Supercritical fluid chromatography (SFC) is emerging as a greener and faster alternative to reversed-phase HPLC for chiral and achiral separations.[19]

High-Throughput Analysis

Ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is the primary analytical tool for assessing the purity and confirming the identity of compounds in a library.[23][24]

Key Features of High-Throughput Analysis:

  • Speed: UPLC systems with short columns and rapid gradients can analyze a sample in under two minutes.[25]

  • Sensitivity and Specificity: MS detection provides molecular weight confirmation, and tandem MS (MS/MS) can be used for structural elucidation.[23]

  • Data Management: Sophisticated software is required to process and manage the large volumes of data generated from the analysis of thousands of compounds.

Challenges and Future Perspectives

Despite significant advances, challenges in the high-throughput synthesis of piperidine libraries remain.

  • Stereochemical Control: Achieving high diastereoselectivity and enantioselectivity in parallel synthesis can be difficult.[26][27] The development of new catalysts and chiral auxiliaries compatible with HTS is an active area of research.

  • Scope of Reactions: Not all synthetic transformations are easily adaptable to a high-throughput format. Reactions that require cryogenic temperatures, gaseous reagents, or are sensitive to air and moisture pose significant challenges for automation.

  • "Un-purifiable" Libraries: The design of libraries with physicochemical properties that are amenable to standard purification techniques is crucial to avoid bottlenecks in the workflow.[28]

The future of high-throughput piperidine synthesis lies in the integration of automated synthesis platforms with machine learning algorithms for reaction optimization and the development of novel, robust synthetic methodologies that expand the accessible chemical space.[7]

Conclusion

High-throughput synthesis is an indispensable tool in modern drug discovery, and its application to the generation of piperidine-based libraries has significantly accelerated the identification of novel drug candidates. By understanding the underlying principles of the synthetic methodologies, carefully selecting and optimizing reaction conditions, and leveraging automated purification and analysis platforms, researchers can efficiently explore the vast chemical space of piperidine derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides detailed analytical protocols for the quantitative analysis of Ethyl 2-(piperidin-4-yl)acetate, a key building block in pharmaceutical synthesis.[1][2] Two robust methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and a direct, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The guide delves into the scientific rationale behind methodological choices, offers step-by-step protocols, and presents validation data in accordance with International Conference on Harmonization (ICH) guidelines to ensure accuracy, precision, and reliability.[3]

Introduction and Analytical Challenges

This compound is a heterocyclic compound featuring a piperidine ring, making it a secondary amine, and an ethyl ester functional group. Its accurate quantification is critical for ensuring the quality and stoichiometry of subsequent synthetic steps in drug development.

The primary analytical challenge posed by this molecule is its lack of a significant ultraviolet (UV) chromophore, rendering it difficult to detect at low concentrations using standard HPLC-UV systems.[4][5] Furthermore, its polar nature can sometimes present challenges for retention on traditional reversed-phase columns. This application note addresses these challenges by providing two distinct, fit-for-purpose analytical solutions.

Method 1: HPLC-UV Analysis via Pre-Column Derivatization

To overcome the absence of a UV chromophore, a pre-column derivatization strategy is employed. This approach involves chemically modifying the analyte to attach a UV-absorbing moiety, enabling sensitive detection.

Principle of Analysis

The secondary amine of the piperidine ring is reacted with a derivatizing agent, 4-Toluene Sulfonyl Chloride (tosyl chloride), in a basic environment. This reaction forms a sulfonamide derivative that exhibits strong UV absorbance, typically around 230 nm.[4][6] The resulting derivative is more hydrophobic than the parent compound, making it well-suited for separation by Reversed-Phase HPLC (RP-HPLC).[4] The separation is based on the differential partitioning of the derivatized analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3]

Experimental Workflow: HPLC-UV with Derivatization

The following diagram illustrates the complete workflow from sample preparation to analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Aliquot Sample/ Standard Solution AddReagents 2. Add Basic Buffer & Tosyl Chloride in ACN Sample->AddReagents Derivatization React 3. Vortex & React (e.g., 60°C for 30 min) AddReagents->React Filter 4. Filter through 0.45 µm Syringe Filter React->Filter Final Prep Inject 5. Inject into HPLC System Filter->Inject Separate 6. RP-HPLC Separation (C18 Column) Inject->Separate Detect 7. UV Detection (~230 nm) Separate->Detect Quantify 8. Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (ACN), HPLC Grade

  • Ultrapure Water

  • Phosphoric Acid (H₃PO₄)

  • 4-Toluene Sulfonyl Chloride (Tosyl Chloride)

  • Sodium Bicarbonate (or other suitable base)

B. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound reference standard in a suitable solvent like 50:50 ACN:Water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the same diluent as the standards to a concentration within the calibration range.

C. Derivatization Procedure [4][6]

  • To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of a sodium bicarbonate buffer solution (e.g., 0.1 M).

  • Add 1.0 mL of a freshly prepared solution of Tosyl Chloride in ACN (e.g., 5 mg/mL). The excess of the derivatizing agent ensures the reaction goes to completion.

  • Vortex the vials thoroughly and place them in a heating block or water bath at ~60°C for 30 minutes.

  • After cooling to room temperature, filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

D. Chromatographic Conditions & Validation Data The method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7]

Parameter Condition / Value Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a UV detector is sufficient.
Column Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm)[4][6]C18 columns provide excellent retention and separation for the relatively non-polar tosyl derivative.
Mobile Phase Isocratic: Acetonitrile and Water with 0.1% Phosphoric Acid (68:32, v/v)[6][8]ACN provides the necessary elution strength. Phosphoric acid controls the pH and ensures sharp peak shapes.
Flow Rate 1.0 mL/min[6][8]A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°C[6][8]Maintaining a constant temperature ensures reproducible retention times.
Detection λ ~230 nm[4]This wavelength corresponds to a high absorbance maximum for the tosyl derivative, maximizing sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Linearity Range 1 - 100 µg/mLCovers a practical range for purity and assay testing.
Correlation (R²) ≥ 0.999[6]Demonstrates a strong linear relationship between concentration and detector response.
Accuracy (% Rec.) 98.0% - 102.0%[6]Ensures the measured value is close to the true value.
Precision (%RSD) ≤ 2.0%[6]Indicates high repeatability of the method.
LOD ~0.15 µg/mL[6]The lowest concentration that can be reliably detected.
LOQ ~0.44 µg/mL[6]The lowest concentration that can be accurately quantified.

Method 2: LC-MS/MS Direct Analysis

For applications requiring higher sensitivity and selectivity, such as impurity profiling or bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior technique.[9][10] It combines the separation power of LC with the mass-resolving capability of MS, allowing for direct analysis without derivatization.[10][11]

Principle of Analysis

The sample is injected directly into the LC system. This compound is separated from other matrix components on a reversed-phase column. The column eluent is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is highly effective for polar molecules.[12] ESI generates protonated molecular ions [M+H]⁺ in positive ion mode.

The analysis is performed in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique.[11] In the first quadrupole (Q1), the specific protonated parent ion (precursor ion) is selected. This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is selected and monitored in the third quadrupole (Q3).[13] This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing matrix interference.[11]

Experimental Workflow: Direct LC-MS/MS

The following diagram illustrates the streamlined workflow for direct LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Aliquot Sample/ Standard Solution Dilute 2. Dilute with Mobile Phase Sample->Dilute Filter 3. Filter through 0.22 µm Syringe Filter Dilute->Filter Inject 4. Inject into LC-MS/MS System Filter->Inject Separate 5. RP-HPLC Separation (C18 Column) Inject->Separate Ionize 6. Electrospray Ionization (ESI, Positive Mode) Separate->Ionize Analyze 7. MS/MS Analysis (MRM Mode) Ionize->Analyze

Caption: Workflow for direct LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

A. Reagents and Materials

  • This compound Reference Standard

  • Acetonitrile (LC-MS Grade)

  • Ultrapure Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • (Optional) Isotope-labeled internal standard, e.g., this compound-d4

B. Standard and Sample Preparation

  • Stock and Calibration Standards: Prepare stock and serially diluted calibration standards in a suitable diluent (e.g., 50:50 ACN:Water) to cover a low concentration range (e.g., 0.1 - 100 ng/mL).

  • Internal Standard (IS): If using an IS, spike a fixed concentration into all standards and samples to correct for matrix effects and instrument variability.

  • Sample Preparation: Dilute the sample to an appropriate concentration. For complex matrices (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step may be required.[14][15] For simple process samples, a "dilute-and-shoot" approach is often sufficient.

  • Final Step: Filter all solutions through a 0.22 µm syringe filter into LC-MS vials.

D. LC-MS/MS Conditions & Validation Data This method provides significantly lower detection limits compared to HPLC-UV.

Parameter Condition / Value Rationale
LC-MS/MS System Sciex Triple Quad 6500+ or equivalentA modern triple quadrupole mass spectrometer provides the required sensitivity and speed.
Column Kinetex C18 (100 x 2.1 mm, 2.6 µm)[16][17]A shorter column with smaller particles allows for faster analysis times (UPLC/UHPLC).
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that promotes protonation for positive mode ESI.[18]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutesA gradient elution ensures efficient separation and cleaning of the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL
Ionization Mode ESI PositiveThe basic piperidine nitrogen is readily protonated.
MRM Transition Precursor (Q1): m/z 172.2, Product (Q3): m/z 84.1Precursor: [M+H]⁺ for C₉H₁₇NO₂. Product: Corresponds to the protonated piperidine ring after loss of the ethyl acetate side chain.
Linearity Range 0.1 - 100 ng/mLDemonstrates the high sensitivity of the LC-MS/MS method.
Correlation (R²) ≥ 0.998[13]Strong linear relationship in the low ng/mL range.
Accuracy (% Rec.) 95.0% - 105.0%[13]Excellent accuracy within typical bioanalytical limits.
Precision (%RSD) ≤ 5.0%[13]High precision, even at low concentrations.
LOQ ~0.1 ng/mLThe method is sensitive enough for trace-level quantification.

Method Comparison and Selection

Feature Method 1: HPLC-UV (Derivatization) Method 2: LC-MS/MS (Direct)
Principle UV AbsorbanceMass-to-Charge Ratio (m/z)
Selectivity Moderate; based on retention time.Very High; based on retention time and unique mass transition (MRM).
Sensitivity (LOQ) µg/mL range[6]Sub-ng/mL range[13]
Sample Prep More complex; requires a chemical reaction step.Simpler; often "dilute-and-shoot" for clean samples.
Instrumentation Standard HPLC with UV detector (widely available).Requires a more specialized and expensive LC-MS/MS system.
Best For Routine quality control, purity assessment, and assays where high sensitivity is not required.Trace-level impurity analysis, bioanalytical studies (pharmacokinetics), and analysis in complex matrices.

Conclusion

Both HPLC-UV with pre-column derivatization and direct LC-MS/MS analysis are viable methods for the quantification of this compound. The choice of method depends critically on the specific application requirements. The HPLC-UV method is a cost-effective and robust solution for routine analysis of bulk materials where analyte concentrations are relatively high.[19] In contrast, the LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level detection and analysis in complex sample matrices, aligning with the stringent requirements of modern pharmaceutical development.[9] Proper validation in accordance with regulatory guidelines is essential to ensure that either method chosen produces reliable and accurate data.[7][19]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for the synthesis of Ethyl 2-(piperidin-4-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine intermediate. Our focus is on providing practical, evidence-based solutions to improve reaction yield, purity, and consistency.

The primary and most industrially relevant synthetic route to this compound involves the catalytic hydrogenation of Ethyl 2-(pyridin-4-yl)acetate. This transformation, while conceptually straightforward, is sensitive to a number of variables that can significantly impact the outcome. This guide will deconstruct these variables, offering troubleshooting advice and in-depth explanations to empower you in your experimental work.

Core Reaction Pathway: Catalytic Hydrogenation

The fundamental transformation is the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Reaction_Pathway sub_A Ethyl 2-(pyridin-4-yl)acetate reagents H₂ Gas Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., EtOH, AcOH) sub_A->reagents prod_B This compound reagents->prod_B caption Fig 1. General Catalytic Hydrogenation Pathway

Fig 1. General Catalytic Hydrogenation Pathway

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is broken down by potential cause, followed by a detailed, scientifically-grounded solution.

Issue 1: Low or No Product Yield

A low yield is the most common frustration. The causes are often linked to the catalyst's activity or the reaction environment.

Potential Cause A: Catalyst Inactivity or Poisoning

  • The "Why": Heterogeneous catalysts like Palladium on Carbon (Pd/C) rely on active surface sites where the pyridine ring and hydrogen can adsorb and react. These sites are highly susceptible to "poisoning" by compounds containing sulfur, thiols, or other strong Lewis bases, which bind irreversibly to the metal surface, blocking access for the substrate.[1] Catalyst activity can also diminish with age or improper storage, leading to oxidation or hydration of the metal surface.

  • Solution:

    • Assess Starting Material Purity: Ensure the starting material, Ethyl 2-(pyridin-4-yl)acetate, is free from potential catalyst poisons. If its origin or purity is uncertain, consider purification by column chromatography or distillation.

    • Use Fresh, High-Quality Catalyst: Always use a fresh batch of catalyst from a reputable supplier. For highly sensitive reactions, open a new bottle.

    • Handle Pyrophoric Catalysts Correctly: Catalysts like Raney Nickel or dry Pd/C can be pyrophoric. Ensure they are handled under an inert atmosphere (Nitrogen or Argon) to prevent deactivation through oxidation.

Potential Cause B: Suboptimal Reaction Conditions

  • The "Why": The hydrogenation of a stable aromatic ring like pyridine is thermodynamically demanding and requires sufficient energy input to overcome the activation barrier.[1] Insufficient hydrogen pressure, low temperature, or inadequate agitation can lead to a sluggish or stalled reaction. The choice of solvent is also critical; it must solubilize the starting material and not interfere with the catalyst. Acidic conditions are often employed to protonate the pyridine nitrogen, which can reduce catalyst poisoning by the product and increase the reduction rate.[1]

  • Solution:

    • Optimize Hydrogen Pressure & Temperature: Consult the table below for typical starting conditions. If the reaction is slow, cautiously increase pressure and/or temperature. For laboratory scale, a Parr shaker apparatus is ideal.

    • Ensure Efficient Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gas hydrogen). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

    • Solvent & Additive Selection: Glacial acetic acid is an excellent solvent that also acts as a proton source, often accelerating the reaction.[2] Alcohols like ethanol are also common, but the addition of an acid (e.g., HCl) may be necessary.

Catalyst Typical H₂ Pressure (psi) Typical Temperature (°C) Common Solvents Notes
10% Pd/C 50 - 8025 - 80Alcohols, Ethyl Acetate, Acetic AcidMost common choice; can be prone to poisoning.[2][3]
PtO₂ (Adam's cat.) 50 - 7025 - 80Glacial Acetic AcidOften highly effective for substituted pyridines.[2]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[2]
Raney Ni High (e.g., >1000)170 - 200-Typically used for industrial-scale synthesis of piperidine itself.[2]
Issue 2: Incomplete Reaction or Stalling

Observing both starting material and product after an extended period indicates a stalled reaction.

Potential Cause: Gradual Catalyst Deactivation

  • The "Why": The product, this compound, is a Lewis-basic piperidine. It can compete with the starting material for active sites on the catalyst, leading to product inhibition and a slowing reaction rate over time.[1]

  • Solution:

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the disappearance of the starting material using an appropriate technique like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acidic Medium: Performing the reaction in an acidic solvent like glacial acetic acid or with an additive like HCl protonates the product piperidine nitrogen, forming a piperidinium salt. This salt is less likely to bind to and inhibit the catalyst.

    • Increase Catalyst Loading: If the reaction stalls, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes provide enough active sites to drive the reaction to completion.

Issue 3: Side Product Formation

The appearance of unexpected spots on TLC or peaks in GC-MS complicates purification and lowers the yield.

Potential Cause: N-Alkylation in Alcoholic Solvents

  • The "Why": If the reaction is run at elevated temperatures in an alcohol solvent (e.g., ethanol), the newly formed, nucleophilic piperidine nitrogen can potentially react with the solvent (N-ethylation with ethanol) or another molecule of the ethyl acetate starting material.

  • Solution:

    • Moderate Temperature: Avoid excessively high temperatures when using alcohol as a solvent.

    • Change Solvent: Switch to a non-alkylating solvent such as ethyl acetate or acetic acid.

    • Use of N-Protecting Groups (Alternative Strategy): For multi-step syntheses where the piperidine nitrogen needs to be modified later, starting with an N-protected pyridine derivative (e.g., N-benzyl) can be advantageous. The protecting group is then removed in a subsequent step. For instance, a common precursor is 2-(1-benzylpiperidin-4-ylidene)ethyl acetate, which is hydrogenated to remove the double bond and the N-benzyl group simultaneously using Pd/C.[4]

Issue 4: Difficulties in Work-up and Purification

Even with a high conversion, isolating the pure product can be challenging.

Potential Cause A: Catalyst Removal

  • The "Why": Heterogeneous catalysts, especially fine powders like Pd/C, can be difficult to filter completely, leading to product contamination with fine black particles.

  • Solution:

    • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter it through a pad of Celite® or another filter aid. This creates a fine filter bed that effectively traps the catalyst particles. Always wash the filter cake with fresh solvent to ensure complete recovery of the product.

Potential Cause B: Isolating the Free Base vs. Salt

  • The "Why": this compound is a basic compound. If the reaction is run in an acidic solvent, the product exists as a salt (e.g., acetate or hydrochloride salt). In its free base form, it is typically an oil, while its salts are often crystalline solids.[4] The solubility of the salt and free base in organic and aqueous solvents differs dramatically, which is key to purification.

  • Solution:

    • Standard Acid-Base Extraction:

      • After catalyst filtration, remove the solvent under reduced pressure.

      • Dissolve the residue in water or dilute acid and wash with an organic solvent (e.g., ether or ethyl acetate) to remove any non-basic organic impurities.

      • Make the aqueous layer basic (pH > 10) by carefully adding a base like NaOH or Na₂CO₃ solution while cooling in an ice bath.

      • Extract the liberated free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified free base.

Purification_Workflow start Reaction Mixture (Product, Catalyst, Solvent) filter Filter through Celite® to remove catalyst start->filter evap1 Evaporate Solvent filter->evap1 dissolve Dissolve residue in dilute aqueous acid (e.g., 1M HCl) evap1->dissolve wash1 Wash with organic solvent (e.g., Ethyl Acetate) to remove non-basic impurities dissolve->wash1 basify Basify aqueous layer (pH > 10 with NaOH) wash1->basify extract Extract with organic solvent (e.g., DCM) to isolate free base basify->extract dry Dry organic layer (Na₂SO₄) Filter and Evaporate extract->dry product Pure this compound (Free Base) dry->product caption Fig 2. Work-up and Purification Workflow

Fig 2. Work-up and Purification Workflow

Frequently Asked Questions (FAQs)

Q1: My final product is a colorless oil, but the literature sometimes reports a melting point. Why? A: You have likely isolated the product as the free base, which is reported to be an oil.[4] The melting points reported in the literature are typically for a salt form of the compound, such as the hydrochloride salt, which is often a stable, crystalline solid.

Q2: Can I use sodium borohydride (NaBH₄) to reduce the pyridine ring? A: No, sodium borohydride is generally not strong enough to reduce an aromatic pyridine ring. Catalytic hydrogenation is the standard and most effective method for this transformation.

Q3: How do I properly set up a TLC to monitor the reaction? A: The starting material, Ethyl 2-(pyridin-4-yl)acetate, is significantly more polar and UV-active than the product. Use a silica gel plate and a mobile phase like 10-20% methanol in dichloromethane or 50% ethyl acetate in hexanes. The starting material will have a lower Rf value. The product, being a secondary amine, may streak. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help produce sharper spots. You can visualize the spots under a UV lamp (254 nm) and by staining with potassium permanganate, which will react with the product.

Q4: Is it necessary to protect the piperidine nitrogen with a group like Boc before performing subsequent reactions? A: It depends entirely on your next synthetic step. The secondary amine of the piperidine is both nucleophilic and basic. If your subsequent reaction involves reagents that are sensitive to amines (e.g., acid chlorides, strong bases), then protection is essential.[5] The tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA) or HCl.[6][7]

Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
  • To a solution of Ethyl 2-(pyridin-4-yl)acetate (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol, ~0.1 M concentration) in a hydrogenation vessel, add the chosen catalyst (e.g., 10% Pd/C, 5-10 wt%).

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 55 psi).[4]

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 55 °C).[4]

  • Monitor the reaction's progress by periodically taking aliquots (after carefully depressurizing and purging the vessel) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature, carefully vent the hydrogen, and purge the vessel with nitrogen.

Protocol 2: Product Work-up and Purification
  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent (e.g., ethanol) to recover all the product.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in 1M HCl.

  • Wash the acidic aqueous solution with ethyl acetate (2x) to remove any non-basic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add 5M NaOH solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure this compound as an oil.

References

Technical Support Center: Purification of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(piperidin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of your compound is the first step to a successful purification strategy. These values dictate the choice of solvents, techniques, and handling procedures.

PropertyValueSource
CAS Number 59184-90-6[1]
Molecular Formula C₉H₁₇NO₂[2]
Molecular Weight 171.24 g/mol [2]
Appearance Solid[1]
Melting Point 123 - 127 °C[1]
Boiling Point 232.8 ± 13.0 °C at 760 mmHg[1]
pKa 10.41 ± 0.10 (Predicted)[1]
Solubility Soluble in many organic solvents (e.g., ethanol, cyclohexane, ethyl acetate, dichloromethane).[1]

Q2: How should I properly store crude and purified this compound?

Proper storage is critical to prevent degradation and the formation of impurities. Given its basic piperidine nitrogen, the compound can react with atmospheric carbon dioxide.

  • Short-term: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Long-term: For maximum stability, store in a freezer at or below -20°C, under an inert atmosphere, and protected from light.[1][3] This minimizes the risk of reaction with atmospheric components and slows any potential degradation pathways.

Q3: What are the most common impurities I can expect in a crude sample?

Impurities typically arise from the synthetic route used. Common precursors to this compound involve the reduction of a pyridine ring or deprotection of a protected piperidine.[4]

  • Unreacted Starting Materials: Such as pyridine-containing precursors.

  • Synthesis Byproducts: These can include N-protected intermediates (e.g., N-Boc or N-Cbz derivatives) or products from side reactions.[5]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethyl acetate, dichloromethane, DMF) are common.[6][7]

  • Water: Can be introduced during aqueous workup steps.[8]

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the ethyl ester.

Q4: Which purification technique should I choose first?

The choice of the initial purification technique depends on the nature and quantity of the impurities. A logical workflow is essential for efficiency.

G start Crude Product Analysis (TLC, ¹H NMR) decision1 Are impurities primarily acidic or neutral? start->decision1 extraction Acid-Base Extraction decision1->extraction  Yes chromatography Flash Column Chromatography decision1->chromatography  No (e.g., basic impurities) decision2 Is the product >90% pure after extraction? extraction->decision2 decision2->chromatography  No decision3 Is the product a solid? decision2->decision3  Yes chromatography->decision3 recrystallization Recrystallization decision3->recrystallization  Yes final_product Pure Product (>98%) decision3->final_product  No (Pure Oil) recrystallization->final_product

Caption: Decision workflow for purification strategy.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q: My final product is a persistent oil or waxy solid, not the expected crystalline solid. What's the cause?

A: This is a common issue often attributed to residual impurities that inhibit crystallization.

  • Causality: The presence of even small amounts of solvent or structurally similar impurities can disrupt the formation of a crystal lattice. Water is also a common culprit.

  • Troubleshooting Steps:

    • Remove Residual Solvents: The most common offender is the extraction solvent, like ethyl acetate.[6] Co-evaporate the product with a more volatile solvent that dissolves it, such as dichloromethane (DCM), 2-3 times on a rotary evaporator. Follow this by drying under high vacuum for several hours.[6]

    • Check for Water: If the workup involved aqueous solutions, residual water might be present. Dissolve the product in a dry organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and reconcentrate.[9]

    • Re-evaluate Purity: Run a high-resolution ¹H NMR. If minor impurities are detected, a second purification step, like flash chromatography with a fine-tuned eluent system, may be necessary.

Q: After performing an acid-base extraction, my TLC plate still shows the starting material and other non-polar impurities. Why?

A: This indicates an incomplete separation, which usually points to issues with pH control or phase partitioning.

  • Causality: The principle of acid-base extraction relies on the basic piperidine nitrogen being protonated by acid (e.g., 1M HCl) to form a water-soluble ammonium salt. Neutral or acidic impurities remain in the organic layer. If protonation is incomplete, the basic product will not fully migrate to the aqueous phase.

  • Troubleshooting Steps:

    • Verify pH: When washing with acid, ensure the aqueous phase is distinctly acidic (pH < 2) using pH paper. Perform the acidic wash 2-3 times to ensure complete protonation and transfer.

    • Ensure Thorough Mixing: Use a separatory funnel and shake vigorously (venting frequently) to maximize the surface area between the organic and aqueous phases, facilitating efficient extraction.

    • Check for Emulsions: If an emulsion forms, it can trap your product. Try adding brine (saturated NaCl solution) to break the emulsion.

Q: My compound is streaking or not separating well during silica gel column chromatography. How can I fix this?

A: Streaking is a classic sign of compound-stationary phase incompatibility or improper solvent conditions, often due to the basic nature of the piperidine moiety.

  • Causality: The slightly acidic nature of standard silica gel can interact strongly with the basic nitrogen atom of your product, leading to tailing and poor separation.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Deactivate the silica by adding a small amount of a base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[5] This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Optimize the Eluent System: Your product is moderately polar. Start with a less polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[10][11] A gradient elution from pure hexane to a mixture of ethyl acetate and hexane is often effective.[12] For more polar impurities, a dichloromethane/methanol system may be required.[9]

    • Use Dry Loading: Instead of dissolving your crude product in a minimal amount of solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel or Celite.[13] Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your column. This results in a much sharper starting band and better separation.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for separating the basic this compound from neutral or acidic impurities.[9]

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve Crude in Ethyl Acetate (EtOAc) wash_acid 2. Wash with Acid dissolve->wash_acid Add 1M HCl separate1 3. Separate Layers wash_acid->separate1 neutral_impurities Neutral/Acidic Impurities separate1->neutral_impurities Organic Layer protonated_product Protonated Product (Water Soluble) separate1->protonated_product Aqueous Layer basify 4. Basify protonated_product->basify Add 6M NaOH (pH > 10) extract_org 5. Re-extract basify->extract_org Add EtOAc separate2 6. Separate Layers extract_org->separate2 final_product 7. Dry & Concentrate (Pure Product) separate2->final_product Organic Layer aqueous_waste Aqueous Waste separate2->aqueous_waste Aqueous Layer

Caption: Workflow for acid-base extraction purification.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl solution. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The basic product is now in this aqueous layer as its hydrochloride salt. The organic layer contains neutral impurities and can be discarded (after a second acid wash to ensure complete extraction).

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 10), confirmed with pH paper. The protonated piperidine will be deprotonated, making it soluble in organic solvents again.

  • Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the deprotonated product back into an organic solvent (e.g., ethyl acetate) by adding an equal volume and shaking. Repeat this extraction two more times to ensure full recovery.

  • Drying and Concentration: Combine all the organic extracts from the previous step. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.[9]

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating impurities with similar polarity to the product.

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3. Common systems include Hexane:Ethyl Acetate or Dichloromethane:Methanol.[9][10] Consider adding 0.5-1% triethylamine to the eluent to prevent tailing.

  • Column Packing: Select a column of appropriate size (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the "wet slurry" method with your chosen eluent.

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel (approx. 2-3 times the weight of your product). Dissolve the product in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent completely to get a dry powder. Carefully add this powder to the top of the packed column.[13]

  • Elution: Begin eluting the column with your solvent system, applying gentle positive pressure. Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the purified compound.

References

Technical Support Center: Overcoming Low Solubility of Ethyl 2-(piperidin-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with Ethyl 2-(piperidin-4-yl)acetate derivatives. This guide provides a structured approach to troubleshooting, featuring FAQs for quick reference, a systematic workflow for problem-solving, and detailed experimental protocols grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of piperidine-containing compounds.

Q1: Why are my this compound derivatives often poorly soluble in neutral aqueous solutions?

A1: This is a classic structure-property challenge. The piperidine ring, especially when substituted with lipophilic groups to enhance target binding, contributes to low aqueous solubility.[1][2] While the core structure contains a basic nitrogen on the piperidine ring, in neutral water (pH ~7), this nitrogen is predominantly in its neutral, un-ionized "free base" form. This form is less capable of forming favorable interactions with polar water molecules compared to its charged, protonated counterpart, leading to poor solubility.[2][3]

Q2: How does pH dramatically affect the solubility of these compounds?

A2: The key is the basic piperidine nitrogen, which has a predicted pKa around 10.4-11.2.[1][4] In an acidic environment where the pH is below the pKa, the nitrogen atom accepts a proton (H+) to form a positively charged piperidinium ion.[5][6] This charged species is significantly more polar and, therefore, much more soluble in water than the neutral free base.[7][8] Creating a pH-solubility profile is a critical first step to understanding and manipulating your compound's behavior.[9]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I fix this?

A3: This common problem occurs when a compound, highly soluble in a strong organic solvent like DMSO, is "shocked" by the sudden change in polarity upon dilution into an aqueous buffer, causing it to crash out of solution. Here are several strategies to mitigate this:[1]

  • Lower the Stock Concentration: Preparing a less concentrated DMSO stock can prevent the final solution from becoming supersaturated upon dilution.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay buffer.

  • Acidify the Assay Buffer: If your biological assay is tolerant to a lower pH, using a slightly acidic buffer can keep the compound protonated and soluble.

Q4: When should I move beyond simple pH adjustments and co-solvents to more advanced techniques like salt formation?

A4: Simple pH and co-solvent manipulations are excellent for early-stage in vitro screening. However, you should consider advanced strategies when:

  • You require a stable, solid form of the compound with improved dissolution properties for in vivo studies (e.g., oral dosing).[10]

  • The required aqueous concentration cannot be achieved without using levels of co-solvents that are toxic to cells or interfere with the assay.[11]

  • You need to improve long-term stability, handling, and manufacturability of the active pharmaceutical ingredient (API).[12] Salt formation is often the most effective and widely used method to increase the solubility and dissolution rate of basic drugs like piperidine derivatives.[13][14]

Section 2: Systematic Troubleshooting Workflow

Low solubility should be addressed with a logical, phased approach. This workflow guides the user from initial characterization to advanced formulation strategies.

Solubility Troubleshooting Workflow start_node START: Low Aqueous Solubility of Piperidine Derivative data_node1 Determine Baseline Solubility (Shake-Flask Method) [Protocol 1] start_node->data_node1 Step 1: Quantify the Problem process_node process_node decision_node decision_node data_node data_node end_node end_node decision_node1 Goal? data_node1->decision_node1 process_node2a Strategy A: pH Adjustment (Develop pH-Solubility Profile) decision_node1->process_node2a In Vitro Assay process_node3a Strategy C: Salt Formation (Screen Counter-ions: HCl, Mesylate...) [Protocol 2] decision_node1->process_node3a In Vivo / Formulation process_node2b Strategy B: Co-solvents (DMSO, Ethanol, PEG-400) process_node2a->process_node2b If insufficient... decision_node2 Solubility Sufficient? process_node2b->decision_node2 Check result end_node_success Proceed with Experiment / Formulation decision_node2->end_node_success Yes end_node_fail Re-evaluate: Synthesize Analog or Advanced Formulation decision_node2->end_node_fail No process_node3b Strategy D: Advanced Methods (Co-crystals, Cyclodextrins, Amorphous Dispersions) process_node3a->process_node3b If needed... process_node3b->decision_node2 Check result

Caption: Troubleshooting workflow for poor aqueous solubility.

Section 3: Data Presentation & Protocols

Quantitative data is essential for making informed decisions. The following tables provide examples of expected results and common parameters.

Table 1: Example pH-Solubility Profile for a Hypothetical Derivative

Solvent SystempHApproximate Solubility (mg/mL)Predominant Species
Deionized Water~7.0< 0.01Free Base (Neutral)
Phosphate-Buffered Saline (PBS)7.4< 0.01Free Base (Neutral)
0.01 M Hydrochloric Acid (HCl)2.0> 10Piperidinium Ion (Charged)
Citrate Buffer4.05.8Piperidinium Ion (Charged)
Bicarbonate Buffer9.00.1Mixed Population

Table 2: Common Co-solvents and Typical Concentration Limits in Cell-Based Assays

Co-solventTypical Upper Limit (%)Notes
Dimethyl Sulfoxide (DMSO)0.5 - 1.0%Can induce cell differentiation or stress at higher concentrations.
Ethanol0.5 - 1.0%Can cause protein denaturation and cell toxicity.
Polyethylene Glycol 400 (PEG-400)1.0 - 2.0%Generally well-tolerated but can increase solution viscosity.
N,N-Dimethylformamide (DMF)< 0.5%Higher toxicity profile; use with caution.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility, which is the gold standard for quantifying a compound's solubility at equilibrium.[9][15]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a set temperature.

Materials:

  • Test compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, 0.1 M HCl)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, chemically compatible)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 2-5 mg of compound to 1 mL of solvent). Ensure there is enough solid to maintain a saturated solution with undissolved particles visible.

  • Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filtration: After equilibration, allow the vials to stand for at least 1 hour for large particles to settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high readings.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.

Protocol 2: Screening for Optimal Salt Form

This protocol provides a small-scale method to screen various counter-ions for their ability to form a stable, soluble salt.[10][13]

Objective: To identify a counter-ion that forms a crystalline salt with the parent compound, exhibiting enhanced aqueous solubility and dissolution.

Materials:

  • Parent compound (free base)

  • A selection of pharmaceutically acceptable acids (counter-ions), e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), maleic acid, tartaric acid.

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Small glass vials.

  • Stir plate and magnetic stir bars.

Procedure:

  • Stoichiometric Addition: Dissolve a known amount of the free base in a minimal amount of a suitable organic solvent (e.g., ethanol). In a separate vial, prepare a solution of the chosen acid (counter-ion) in the same solvent, typically at a 1:1 molar ratio to the base.

  • Mixing: Slowly add the acid solution to the stirring solution of the free base at room temperature.

  • Precipitation/Crystallization: Observe for the formation of a precipitate. If no solid forms immediately, the solution can be cooled, concentrated slowly by evaporation, or an anti-solvent can be added to induce precipitation.

  • Isolation: If a solid is formed, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization & Analysis:

    • Solubility Testing: Determine the aqueous solubility of the newly formed salt using Protocol 1.

    • Solid-State Analysis: Use techniques like Powder X-ray Diffraction (PXRD) to confirm that a new crystalline salt has formed, rather than an amorphous solid or a simple physical mixture of the starting materials. Differential Scanning Calorimetry (DSC) can be used to determine the melting point.

References

Technical Support Center: Synthesis of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(piperidin-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Introduction to the Synthesis

The most common and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of ethyl 4-pyridylacetate. This reaction involves the reduction of the aromatic pyridine ring to a piperidine ring. While seemingly straightforward, this process is susceptible to several side reactions that can significantly impact yield and purity. This guide will address these potential pitfalls in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Question 1: I am getting a low yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, ranging from incomplete reaction to the formation of multiple side products. Here’s a systematic approach to diagnosing and resolving the issue:

  • Incomplete Hydrogenation: The pyridine ring is aromatic and requires specific conditions for complete reduction.

    • Catalyst Activity: The activity of your catalyst (e.g., Palladium on Carbon, Platinum oxide) is crucial. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can also be an issue; the pyridine nitrogen itself can inhibit the catalyst.

    • Reaction Conditions: Insufficient hydrogen pressure or reaction time can lead to incomplete conversion. The reaction is often carried out at elevated pressures (50-70 bar) and may require several hours to reach completion.[1]

    • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.

  • Side Product Formation: Several side reactions can consume your starting material and reduce the yield of the desired product. These are discussed in detail in the following questions.

  • Product Loss During Workup: this compound is a relatively polar compound and can be partially soluble in the aqueous phase during extraction. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Question 2: My final product is contaminated with a byproduct that has a similar polarity, making it difficult to purify by column chromatography. What could this byproduct be and how can I prevent its formation?

Answer:

A common and challenging byproduct in this synthesis is the N-alkylated piperidine derivative . This occurs when the newly formed piperidine nitrogen of the product molecule attacks the ethyl group of another molecule of this compound or unreacted starting material, leading to the formation of a dimer or oligomers.

Mechanism of N-Alkylation:

The piperidine nitrogen is nucleophilic and can participate in intermolecular substitution reactions, especially if the reaction is run at elevated temperatures for extended periods.

Prevention Strategies:

  • Control of Reaction Temperature: Avoid unnecessarily high temperatures during the reaction and workup.

  • Slow Addition of Starting Material: In some setups, slow addition of the ethyl 4-pyridylacetate to the reaction mixture containing the catalyst can help maintain a low concentration of the starting material, thereby minimizing the chance of intermolecular reactions.

  • Use of a Protective Group: While more synthetically demanding, protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) after the hydrogenation and before purification can prevent N-alkylation. The protecting group can then be removed in a subsequent step.

  • Careful pH Control During Workup: Keeping the pH slightly acidic during the initial stages of the workup can protonate the piperidine nitrogen, rendering it non-nucleophilic and preventing N-alkylation.

Question 3: I have identified an impurity with a higher molecular weight than my product, suggesting over-reduction. What is this compound and how can I avoid it?

Answer:

Over-reduction can lead to the formation of 2-(piperidin-4-yl)ethanol . This occurs when the ester functional group is reduced to an alcohol.

Conditions Favoring Over-reduction:

  • Harsh Reducing Agents: While catalytic hydrogenation with Pd/C or PtO2 is generally selective for the pyridine ring, more aggressive reducing agents or very harsh reaction conditions (very high pressure and temperature) can lead to ester reduction.

  • Presence of Certain Catalysts: Some catalysts, particularly those based on nickel or copper, have been shown to reduce esters to alcohols, although this is less common with palladium and platinum under controlled conditions.[2]

Prevention of Over-reduction:

  • Choice of Catalyst: Stick to well-established catalysts for this transformation, such as 5-10% Palladium on Carbon or Platinum (IV) oxide (Adam's catalyst).[1]

  • Control of Reaction Conditions: Carefully control the hydrogen pressure and temperature. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the starting material is consumed.

Question 4: During my aqueous workup, I am losing a significant amount of product, and I suspect hydrolysis of the ethyl ester. How can I prevent this?

Answer:

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(piperidin-4-yl)acetic acid, is a common issue, especially during workup under basic or strongly acidic conditions.

Prevention of Hydrolysis:

  • pH Control: During the workup, it is crucial to maintain the pH in a range that minimizes ester hydrolysis. A mildly basic workup (e.g., using a saturated solution of sodium bicarbonate) is generally preferred over a strongly basic one (e.g., using sodium hydroxide).

  • Temperature: Perform the workup at room temperature or below to minimize the rate of hydrolysis.

  • Extraction Solvent: Use a dry, suitable organic solvent for extraction and minimize the contact time between the product and the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the hydrogenation of ethyl 4-pyridylacetate?

A1: Both Palladium on Carbon (Pd/C) and Platinum (IV) oxide (PtO2, Adam's catalyst) are highly effective for this transformation.[1] The choice may depend on factors such as cost, availability, and specific reaction conditions. PtO2 is often used in acidic media like glacial acetic acid, which can help to prevent catalyst poisoning by the pyridine nitrogen.[1]

Q2: Why is an acidic solvent like acetic acid sometimes used in this reaction?

A2: Acetic acid serves a dual purpose. Firstly, it protonates the nitrogen atom of the pyridine ring, forming a pyridinium salt. This makes the ring more susceptible to reduction.[3] Secondly, it can prevent the lone pair of electrons on the nitrogen from strongly adsorbing to the catalyst surface, which can act as a poison and inhibit the reaction.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple TLC analysis can show the disappearance of the starting material (ethyl 4-pyridylacetate), which is typically more UV-active than the product. For more quantitative analysis, GC-MS is a powerful tool to track the conversion and the formation of any volatile byproducts.

Q4: What is the best method for purifying the final product?

A4: The purification strategy depends on the nature of the impurities.

  • Distillation: If the impurities are significantly different in boiling point, vacuum distillation can be an effective method for purification.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the product from non-polar impurities and some closely related byproducts. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is often effective.

  • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), crystallization can be a highly effective purification method.

Visualizing the Reaction and Side Reactions

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the main reaction pathway and potential side reactions.

Start Ethyl 4-pyridylacetate Product This compound Start->Product Catalytic Hydrogenation (H2, Pd/C or PtO2) OverReduction 2-(piperidin-4-yl)ethanol Product->OverReduction Over-reduction (Harsh Conditions) NAlkylation N-Alkylated Dimer/Oligomer Product->NAlkylation N-Alkylation (Intermolecular Reaction) Hydrolysis 2-(piperidin-4-yl)acetic acid Product->Hydrolysis Hydrolysis (Acidic/Basic Workup)

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

The following workflow provides a logical sequence for troubleshooting common issues in the synthesis.

Start Low Yield or Impure Product CheckReaction Analyze Reaction Mixture (TLC, GC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products Detected? CheckReaction->SideProducts No Incomplete->SideProducts No OptimizeConditions Optimize Reaction Conditions - Increase H2 pressure - Increase reaction time - Check catalyst activity Incomplete->OptimizeConditions Yes IdentifyByproducts Identify Side Products (NMR, MS) SideProducts->IdentifyByproducts Yes Purification Optimize Purification - Distillation - Column Chromatography - Crystallization SideProducts->Purification No OptimizeConditions->CheckReaction OverRed Over-reduction Product? IdentifyByproducts->OverRed NAlk N-Alkylation Product? IdentifyByproducts->NAlk Hydrol Hydrolysis Product? IdentifyByproducts->Hydrol ModifyReduction - Use milder conditions - Monitor reaction closely OverRed->ModifyReduction PreventNAlk - Control temperature - Slow addition of SM NAlk->PreventNAlk ModifyWorkup - Control pH - Use lower temperature Hydrol->ModifyWorkup ModifyReduction->CheckReaction ModifyWorkup->CheckReaction PreventNAlk->CheckReaction FinalProduct Pure this compound Purification->FinalProduct

Caption: Troubleshooting workflow for the synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Catalyst 5-10% Pd/C or PtO2High activity and selectivity for pyridine ring reduction.[1]
Catalyst Loading 5-10 mol%Sufficient for efficient reaction without excessive cost.
Solvent Ethanol, Methanol, Acetic AcidProtic solvents that facilitate the reaction. Acetic acid can enhance reactivity.[1][3]
Hydrogen Pressure 50-70 barEnsures sufficient hydrogen availability for complete reduction.[1]
Temperature Room Temperature to 50°CBalances reaction rate with minimizing side reactions like N-alkylation.
Reaction Time 4-24 hoursMonitor by TLC or GC-MS for completion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

  • To a solution of ethyl 4-pyridylacetate (1.0 eq) in ethanol (10 volumes), add 10% Palladium on Carbon (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas to 50 bar.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Carefully depressurize the vessel and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the column and elute with the solvent system.

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of piperidine acylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this fundamental transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the acylation of piperidines, offering probable causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My acylation reaction with a substituted piperidine is resulting in very low or no yield of the desired amide. What are the likely causes and how can I improve the conversion?

Answer: Low yields in piperidine acylation often stem from a few key factors, primarily related to the nucleophilicity of the piperidine nitrogen and the reactivity of the acylating agent.

Probable Causes & Solutions:

  • Steric Hindrance: The substitution pattern on the piperidine ring can significantly impede the approach of the acylating agent.[1] 2,6-disubstituted piperidines, for example, are notoriously unreactive.[2]

    • Solution:

      • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Consider raising the temperature from room temperature to 50-80 °C.[1]

      • Use a More Reactive Acylating Agent: Switch from a less reactive carboxylic acid/coupling agent system to a more electrophilic acyl chloride or anhydride.[1][3]

      • Employ a Catalyst: A nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective. DMAP reacts with the acylating agent to form a more reactive intermediate.[4][5]

  • Insufficiently Reactive Acylating Agent: For many piperidines, especially those with electron-withdrawing groups, a standard acylating agent may not be electrophilic enough.

    • Solution: As mentioned above, acyl chlorides are generally more reactive than anhydrides.[3] If using a carboxylic acid, ensure your coupling agent (e.g., EDC, HOBt) is fresh and used in appropriate stoichiometry.[6]

  • Poor Solubility: If the piperidine starting material or other reagents are not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Select a solvent in which all components are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices.[6][7] For particularly insoluble substrates, gentle heating or switching to a more polar solvent like DMF might be necessary.

  • Inadequate Base: A base is crucial to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[3]

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts (typically 1.5-2.5 equivalents).[6] Pyridine can also be used and may offer a catalytic effect.[4]

ParameterRecommendation for Low ReactivityRationale
Acylating Agent Acyl Chloride > Anhydride > Carboxylic Acid + Coupling AgentIncreases electrophilicity of the carbonyl carbon.[3]
Temperature 50-80 °C (or reflux)Provides activation energy to overcome steric barriers.[1]
Catalyst Add 1-5 mol% DMAPForms a highly reactive N-acylpyridinium intermediate.[4]
Base 1.5-2.5 eq. DIPEA or NEt₃Prevents protonation of the piperidine starting material.[6]
Issue 2: Formation of Side Products

Question: My reaction is complete, but the crude product shows multiple spots on TLC analysis. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products usually indicates side reactions due to reaction conditions being too harsh or improper stoichiometry.

Probable Causes & Solutions:

  • Diacylation: While less common for secondary amines, if there are other nucleophilic sites on the molecule, or if the initial amide product can be further acylated under forcing conditions, diacylation can occur.[5]

    • Solution: Use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents) and add it slowly to the reaction mixture.[8] This avoids a large excess of the acylating agent at any point in time.

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions under certain conditions, although this is less common in standard acylations.

    • Solution: If side products are suspected to arise from the solvent, consider switching to a more inert solvent like DCM or THF.

  • Decomposition: Sensitive functional groups on either the piperidine or the acylating agent may degrade under the reaction conditions, especially with prolonged heating.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[6] If heating is necessary, use the lowest effective temperature.

Workflow for Troubleshooting Piperidine Acylation

G start Low Yield or Incomplete Reaction steric_hindrance Is the piperidine sterically hindered (e.g., 2,6-disubstituted)? start->steric_hindrance increase_temp Increase Temperature (e.g., to 50-80 °C) steric_hindrance->increase_temp Yes base_check Is the base appropriate and in sufficient excess? steric_hindrance->base_check No reactive_acyl Use a more reactive acylating agent (Acyl Chloride) increase_temp->reactive_acyl add_dmap Add a catalytic amount of DMAP reactive_acyl->add_dmap monitor_reaction Monitor reaction closely by TLC/LC-MS add_dmap->monitor_reaction adjust_base Use 1.5-2.5 eq. of NEt3 or DIPEA base_check->adjust_base No solubility_check Are all reagents fully dissolved? base_check->solubility_check Yes adjust_base->monitor_reaction change_solvent Change to a more suitable solvent (e.g., DMF) solubility_check->change_solvent No solubility_check->monitor_reaction Yes change_solvent->monitor_reaction G cluster_0 Nucleophilic Attack cluster_1 Elimination Piperidine R₂NH Tetrahedral Intermediate R₂N⁺H-C(O⁻)-X-R' Piperidine->Tetrahedral Intermediate Acylating Agent Amide Product R₂N-C(O)-R' Tetrahedral Intermediate->Amide Product - Leaving Group

References

Section 1: Understanding the Core Instability of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center guide offers an in-depth exploration of the stability challenges associated with Ethyl 2-(piperidin-4-yl)acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the chemical principles underlying the compound's behavior. As a Senior Application Scientist, my goal is to provide you with the expert insights and validated methodologies necessary to ensure the integrity of your experiments and the reliability of your results.

This compound is a bifunctional molecule, and its stability is dictated by the interplay between its two key reactive centers: the secondary amine within the piperidine ring and the ethyl ester moiety. Understanding the inherent reactivity of these groups is the first step in troubleshooting and preventing degradation.

The primary degradation pathways include:

  • Hydrolysis: The ester functional group is susceptible to cleavage by water, a reaction catalyzed by either acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[1]

  • Oxidation: The secondary amine is prone to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[2][3][4] This can be initiated by atmospheric oxygen, trace metal impurities, or light, often leading to colored byproducts and the formation of iminium ions or lactams.[3][4][5]

  • Intramolecular Cyclization (Lactamization): The piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process forms a stable bicyclic lactam, 1-azabicyclo[3.3.1]nonan-2-one. While ester aminolysis is typically slow, the intramolecular nature of this reaction makes it a significant degradation pathway, especially upon heating.[6]

These potential transformations are summarized in the diagram below.

cluster_main This compound cluster_products Potential Degradation Products main This compound hydrolysis 2-(Piperidin-4-yl)acetic Acid (Hydrolysis Product) main->hydrolysis H₂O (Acid/Base Catalyst) oxidation Oxidized Species (e.g., Iminium Ions, N-oxides) main->oxidation O₂ / Light (Oxidation) lactam 1-Azabicyclo[3.3.1]nonan-2-one (Lactamization Product) main->lactam Heat (Intramolecular Cyclization)

Caption: Key degradation pathways for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in a direct question-and-answer format.

Question 1: I've observed a new, more polar spot on my TLC plate (or a new peak in my LC-MS) for a sample that has been stored for some time. What is it?

Answer: This is a classic sign of degradation. The most likely culprit is the formation of 2-(piperidin-4-yl)acetic acid via ester hydrolysis. The carboxylic acid is significantly more polar than the parent ester, causing it to have a lower Rf on a normal-phase TLC plate and an earlier retention time on a reverse-phase HPLC column.

  • Causality: The ester bond is susceptible to cleavage by trace amounts of water, which may be present in the storage solvent or absorbed from the atmosphere. This process can be accelerated by trace acidic or basic impurities on the glassware or in the compound itself.

  • Troubleshooting Workflow:

    • Confirm Identity: Use LC-MS to check the mass of the new peak. The mass of the hydrolyzed acid (C₇H₁₃NO₂) is 143.18 g/mol , compared to 171.24 g/mol for the parent ester (C₉H₁₇NO₂).

    • Review Storage: Ensure the compound is stored under strictly anhydrous conditions. If stored as a solid, ensure the container is tightly sealed with a desiccant or under an inert atmosphere.[7] If in solution, use a dry, aprotic solvent.

    • Action: If degradation is minor, the material may be usable for non-critical applications. For sensitive reactions, the compound should be purified or a fresh vial should be used.

start New Peak/Spot Observed check_ms Analyze by LC-MS Check for Mass = 143.18 Da start->check_ms is_hydrolysis Is Mass Correct for Hydrolysis? check_ms->is_hydrolysis review_storage Review Storage Conditions (Anhydrous, Inert Gas) is_hydrolysis->review_storage Yes other_degradation Consider Other Degradants (Oxidation, Lactamization) is_hydrolysis->other_degradation No purify Purify Material or Use Fresh Stock review_storage->purify

References

Technical Support Center: A Guide to the Purification of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal intermediate in pharmaceutical synthesis, the purity of Ethyl 2-(piperidin-4-yl)acetate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting common impurities and implementing robust purification protocols. Drawing from established chemical principles and field-proven techniques, we address the specific challenges associated with this molecule.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, storage, and analysis of this compound.

Q1: What are the key physical and chemical properties I should be aware of? A: Understanding the compound's properties is crucial for purification. This compound is typically a solid at room temperature.[3][4] Key data points are summarized below:

PropertyValueSource
CAS Number 59184-90-6[1][3][4]
Molecular Formula C₉H₁₇NO₂[1][2][4]
Molecular Weight 171.24 g/mol [1][2][4]
Appearance Solid[3][4]
Melting Point 123 - 127 °C[3]
Boiling Point 232.8 ± 13.0 °C at 760 mmHg[3]
pKa (Predicted) 10.41 ± 0.10 (for the piperidine nitrogen)[3]
Solubility Soluble in many organic solvents, such as ethanol and cyclohexane.[3]

Q2: How should I properly store this compound to maintain its integrity? A: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3][5] For long-term stability, it is recommended to store it in a freezer at or below -20°C.[3][5] This minimizes the risk of hydrolysis of the ethyl ester.

Q3: What are the most effective analytical techniques for assessing the purity of my sample? A: A multi-pronged approach is best.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the compound's structure and identifying impurities by their characteristic signals.[6] For instance, residual N-Boc protecting groups or the carboxylic acid from hydrolysis have distinct NMR signatures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for detecting and quantifying impurities, even at very low levels.[6][7] It provides both retention time and mass-to-charge ratio data, aiding in impurity identification.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV or ELSD), HPLC is the gold standard for quantitative purity analysis.[7]

Q4: My synthesized product is an oil, not a solid as reported. What is the likely cause? A: The presence of significant impurities, particularly residual solvents from the reaction or workup (like ethyl acetate or dichloromethane), can depress the melting point and cause the product to appear as an oil or waxy solid. Removing all solvent under high vacuum is a critical first step. If it remains an oil, a purification step such as column chromatography or recrystallization is necessary.

Section 2: Troubleshooting Guide for Common Impurities

This Q&A section addresses specific experimental issues and provides targeted solutions.

Problem 1: My NMR spectrum shows signals consistent with the N-Boc protected precursor, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

  • Root Cause Analysis: This impurity indicates that the N-Boc deprotection step was incomplete. The Boc group is stable under many conditions but is specifically designed to be removed by acid.[8]

  • Recommended Solution: The most direct solution is to re-subject the material to acidic deprotection conditions. The tert-butyl carbamate is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride.[8][9]

    Protocol: Acid-Catalyzed Boc Deprotection

    • Dissolve the impure product in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or 1,4-dioxane.

    • Add a solution of 4M HCl in 1,4-dioxane (typically 3-5 equivalents) or a 20-50% (v/v) solution of TFA in DCM.[8][9]

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.[8]

    • Once complete, remove the solvent and excess acid under reduced pressure. The product will be the hydrochloride or trifluoroacetate salt.

    • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaHCO₃ or K₂CO₃) to pH > 10, and extract the product into an organic solvent like ethyl acetate or DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified free amine.

Problem 2: I observe a broad singlet in my ¹H-NMR spectrum above 10 ppm, and the integration of my ethyl ester signals is low.

  • Root Cause Analysis: These spectral features strongly suggest the presence of the hydrolysis product, 2-(piperidin-4-yl)acetic acid. The ethyl ester is susceptible to hydrolysis, which can be catalyzed by acid or base, particularly in the presence of water.[10][11][12] The broad singlet corresponds to the carboxylic acid proton.

  • Recommended Solution: This acidic impurity can be effectively removed from your basic product using a liquid-liquid extraction procedure based on differential solubility in acidic and basic aqueous phases.

    Protocol: Acid-Base Extraction

    • Dissolve the impure mixture in an organic solvent immiscible with water, such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while your basic product remains in the organic layer.

    • Separate the organic layer. It is good practice to repeat the aqueous wash to ensure complete removal of the acidic impurity.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to recover the purified product.

Problem 3: My product has a persistent yellow or brown discoloration, even after solvent removal.

  • Root Cause Analysis: Color often arises from minor, highly conjugated byproducts formed during the synthesis or from degradation upon exposure to air or light.

  • Recommended Solution:

    • Silica Gel Plug: For slight discoloration, a quick filtration through a short plug of silica gel can be effective. Dissolve the product in a minimum amount of solvent and pass it through the plug, eluting with a slightly more polar solvent system.

    • Recrystallization: This is a highly effective method for removing colored impurities, which often remain in the mother liquor. A detailed protocol is provided in Section 3.

    • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution before filtering can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

Problem 4: My initial workup yields a product with <95% purity and multiple spots on a TLC plate.

  • Root Cause Analysis: The presence of multiple impurities with varying polarities suggests that a simple extraction or recrystallization may be insufficient. This scenario requires a more powerful separation technique.

  • Recommended Solution: Flash column chromatography is the method of choice for separating complex mixtures.[13][14] The key is to select an appropriate eluent system that provides good separation between your product and the impurities on a TLC plate.

    Workflow: Column Chromatography Purification

    • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. Common systems for compounds like this include gradients of ethyl acetate in hexanes or DCM in methanol.

    • Preventing Tailing: Since the product is a basic amine, it can interact strongly with the acidic silica gel, causing streaking or "tailing" on the column. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v), to your eluent system.

    • A detailed protocol for flash chromatography is provided in Section 3.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization Recrystallization purifies compounds based on differences in solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your impure product in ~0.5 mL of various solvents at room and boiling temperatures.

  • Dissolution: Once a suitable solvent or solvent system is found (see table below), place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Table of Potential Recrystallization Solvents:

Solvent System Rationale & Use Case
Isopropanol / Diethyl Ether Dissolve in hot isopropanol, then slowly add ether as an anti-solvent until turbidity persists. Good for moderately polar compounds.
Ethyl Acetate / Hexanes A very common system. Dissolve in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy, then re-heat to clarify and cool slowly.[14]
Ethanol / Water Useful if the compound has some water solubility. Dissolve in hot ethanol and add water dropwise.

| Toluene | A non-hydroxylic solvent that can be effective for esters to avoid transesterification.[15] |

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Select an appropriately sized column and pack it with silica gel, either as a dry powder followed by the eluent or as a slurry of silica in the initial, non-polar eluent.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Load the Column: Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Begin adding the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Monitor Fractions: Use TLC to analyze the collected fractions to determine which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

Section 4: Visualized Purification Workflows

The following diagrams illustrate the logical flow for purifying this compound.

Purification_Strategy cluster_impurities Impurity-Specific Troubleshooting start Crude this compound analysis Purity Assessment (TLC, NMR, LC-MS) start->analysis decision Impurity Identified? analysis->decision boc N-Boc Precursor? decision->boc Yes chromatography Perform Flash Chromatography decision->chromatography No / Unsure acid Hydrolysis Product? boc->acid No deprotect Perform Acidic Deprotection boc->deprotect Yes color Discoloration / Minor Impurities? acid->color No extraction Perform Acid-Base Wash acid->extraction Yes multiple Multiple Impurities? color->multiple No recrystal Recrystallize / Silica Plug color->recrystal Yes multiple->chromatography Yes final_product Pure Product deprotect->final_product extraction->final_product recrystal->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Chromatography_Workflow start Start: Impure Product tlc 1. TLC Solvent Screen (e.g., Hex/EtOAc + 1% Et3N) Target Rf = 0.3 start->tlc pack 2. Pack Silica Gel Column tlc->pack load 3. Load Sample (Dry or Wet Loading) pack->load elute 4. Elute with Solvent System (Use positive pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate Under Vacuum combine->concentrate end End: Purified Product concentrate->end

Caption: Step-by-step flash chromatography workflow.

References

Technical Support Center: Enhancing the Reactivity of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(piperidin-4-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reactions, improve yields, and troubleshoot effectively. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the chemical modification of this compound. The question-and-answer format is designed to help you quickly identify and solve experimental problems.

Issue: Low or No Yield in N-Functionalization (Acylation/Alkylation)

Q1: My N-acylation or N-alkylation reaction with this compound is failing or giving very low yields. What are the most likely causes?

A1: This is a common challenge stemming from the unique structural features of the molecule. The reactivity of the secondary amine on the piperidine ring is influenced by several factors. The primary culprits are often steric hindrance, improper choice of base, or suboptimal reaction conditions.

  • Steric Hindrance: The piperidine ring is not a flat structure; it exists in a chair conformation. The ethyl acetate group at the 4-position is a bulky substituent that can sterically shield the nitrogen atom, making it less accessible to electrophiles.[1][2] This effect, known as a secondary steric effect, can significantly slow down the rate of reaction compared to less substituted amines.[1]

  • Incorrect Base Selection: Using a strong, nucleophilic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to a competing side reaction: the saponification (hydrolysis) of the ethyl ester group into a carboxylate.[3] This consumes your starting material and complicates purification.

  • Solvent and Temperature: The choice of solvent affects the solubility of reagents and the reaction rate. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally preferred. Insufficient temperature may result in a sluggish reaction, while excessive heat can promote side reactions and decomposition.

Workflow: Troubleshooting Failed N-Functionalization

If you are facing a failed reaction, follow this logical workflow to diagnose the issue.

G cluster_analysis Crude Mixture Analysis cluster_solutions Potential Solutions start Reaction Failed (Low/No Product) check_sm 1. Confirm Starting Material Identity & Purity (NMR, LC-MS) start->check_sm check_reagents 2. Verify Reagent Quality (Acyl Halide, Alkyl Halide, Base) check_sm->check_reagents SM OK analyze_crude 3. Analyze Crude Reaction Mixture (TLC, LC-MS) check_reagents->analyze_crude Reagents OK sm_present Only Starting Material Present? analyze_crude->sm_present side_products Side Products Observed? sm_present->side_products No sm_present->side_products Yes solution_reactivity Increase Reactivity: - Switch to more reactive electrophile - Increase temperature moderately - Use catalyst (e.g., DMAP) sm_present->solution_reactivity Reaction not initiated hydrolysis Mass corresponding to hydrolyzed ester found? side_products->hydrolysis solution_conditions Modify Conditions: - Switch to anhydrous polar aprotic solvent - Increase reaction time side_products->solution_conditions Complex mixture solution_base Change Base: - Use non-nucleophilic base (DIPEA) - Ensure stoichiometry is correct hydrolysis->solution_base Ester hydrolysis occurred

References

Technical Support Center: Navigating the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. The piperidine ring is a cornerstone in a vast number of pharmaceuticals and natural products, yet its synthesis is often fraught with challenges related to stereochemistry, regioselectivity, and functional group compatibility.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. The guidance herein is based on established chemical principles and field-proven insights to help you optimize your synthetic routes and overcome common experimental hurdles.

Section 1: Troubleshooting Guide for Common Synthetic Methodologies

The construction of a substituted piperidine ring can be approached from various angles, each with its own set of potential difficulties. This section breaks down common problems by synthetic strategy and offers targeted solutions.

Catalytic Hydrogenation of Substituted Pyridines

The reduction of a pyridine precursor is a direct and frequently employed route to the piperidine core. However, the aromatic stability of the pyridine ring and the potential for catalyst poisoning present significant challenges.[1][2]

Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Catalyst poisoning by the pyridine/piperidine nitrogen.[1] 2. Aromatic stability of the pyridine ring requires harsh conditions.[3] 3. Inactive catalyst.1. Use of an acidic medium: Performing the hydrogenation in glacial acetic acid can protonate the nitrogen, reducing its ability to bind to and poison the catalyst.[1] 2. Increase hydrogen pressure and/or temperature: Carefully increase the pressure (e.g., 50-80 bar) and temperature. Note that this may impact stereoselectivity.[1] 3. Catalyst selection: PtO₂ (Adams' catalyst) or Rhodium-based catalysts are often more effective than Palladium for pyridine reduction.[1][4] Ensure the catalyst is fresh and handled under an inert atmosphere.
Poor Stereoselectivity (for di- or polysubstituted pyridines) 1. The reaction mechanism may not favor a single diastereomer under the chosen conditions. 2. Isomerization of the product under reaction conditions.1. Catalyst choice: Heterogeneous catalysts like PtO₂ often favor the formation of cis products.[1] 2. Solvent effects: The polarity of the solvent can influence the stereochemical outcome. 3. Pressure and Temperature Optimization: Systematically vary the pressure and temperature. For instance, increasing pressure has been shown to improve the cis:trans ratio in some cases.[1]
Chemoselectivity Issues (Reduction of other functional groups) The catalyst and conditions are not selective for the pyridine ring over other reducible groups (e.g., nitro, alkene, ester).1. Catalyst Selection: Iridium(III)-based catalysts have shown remarkable chemoselectivity, leaving sensitive groups like nitro, azido, and bromo moieties intact under ionic hydrogenation conditions.[3] 2. Milder Conditions: Attempt the reaction at lower temperatures and pressures to find a selectivity window.

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ [1]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by techniques like GC-MS or TLC.[1]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]

Reductive Amination of Dicarbonyl Compounds

This powerful "one-pot" reaction constructs the piperidine ring by reacting a dicarbonyl compound with an amine, followed by in-situ reduction of the formed imine/enamine intermediates.[1]

Logical Workflow for Troubleshooting Reductive Amination

G start Low Yield in Reductive Amination check_reagents Are starting materials (dicarbonyl, amine, reducing agent) pure and fresh? start->check_reagents check_conditions Are reaction conditions (pH, temp, concentration) optimal? check_reagents->check_conditions Yes purify_reagents Purify or replace reagents. check_reagents->purify_reagents No side_products Are side products observed (e.g., over-reduction, polymerization)? check_conditions->side_products Yes optimize_conditions Optimize pH (often crucial for imine formation), temperature, and reaction time. check_conditions->optimize_conditions No troubleshoot_side_products 1. Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄). 2. Lower temperature to prevent decomposition. 3. Adjust stoichiometry. side_products->troubleshoot_side_products Yes success Increase reaction time or catalyst loading. side_products->success No, reaction just incomplete

Caption: Troubleshooting workflow for low yield in reductive amination.

C-H Functionalization of Piperidines

Directly modifying the C-H bonds of a pre-formed piperidine ring is a highly atom-economical strategy, but achieving regioselectivity is a major challenge due to the presence of multiple, electronically similar C-H bonds.[5][6]

Question: I am attempting to functionalize my piperidine at the α-position (C2/C6), but I am getting a mixture of products or no reaction. How can I improve regioselectivity?

Answer: Achieving α-selectivity is the most common goal in piperidine C-H functionalization due to the electronic activation by the nitrogen atom.[7] However, directing the reaction exclusively to this position requires specific strategies:

  • Directing Groups: The most powerful strategy is to install a directing group on the piperidine nitrogen.[5] Groups such as pyridyl, pyrimidyl, or amides can coordinate to a transition metal catalyst (commonly Palladium or Rhodium) and deliver the reactive center to the adjacent C-H bond.[8]

  • Reaction Conditions: For methods not relying on strong directing groups, such as those involving hydride abstraction to form an iminium ion, the regioselectivity can be influenced by the reagents used. For example, the Polonovski–Potier reaction allows for the selective formation of endo-cyclic iminium ions from piperidine N-oxides, enabling subsequent nucleophilic addition at the α-position.[9]

Question: How can I achieve functionalization at the β (C3) or γ (C4) positions?

Answer: Functionalization at these more remote positions is significantly more challenging due to the lower reactivity of these C-H bonds compared to the α-position.[5][7]

  • Steric Hindrance: Introducing bulky substituents at the α-positions can sterically block these sites and favor functionalization at the more accessible C3 or C4 positions.[5]

  • Radical-Based Methods: Some modern approaches use radical translocation strategies, where a radical is generated on the nitrogen and then undergoes an intramolecular 1,5- or 1,6-hydrogen atom transfer (HAT) to abstract a hydrogen from the C4 or C3 position, respectively. This newly formed carbon-centered radical can then be trapped by a coupling partner.

  • Indirect Approaches: A multi-step approach may be necessary. For example, one could start with a tetrahydropyridine, perform a reaction on the double bond (e.g., epoxidation followed by ring-opening), and then reduce the remaining enamine moiety to access functionalized piperidines that would be difficult to obtain via direct C-H functionalization.[7][10]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common practical questions and purification challenges that arise during and after the synthesis of piperidine derivatives.

Q1: My purified piperidine has turned yellow/brown upon storage. What is the cause and is it still usable? A: A yellow or brown discoloration in piperidine is typically caused by oxidation products.[11] For many applications, this minor impurity may not be detrimental. However, for high-purity requirements, such as in the final steps of pharmaceutical synthesis or for catalyst-sensitive reactions, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[11] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and store it in a cool place.[11]

Q2: I'm struggling to separate my target piperidine from a pyridine starting material impurity by distillation. Why is this so difficult? A: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1] To overcome this, consider the following:

  • Azeotropic Distillation with Water: Adding water can alter the relative volatilities and may allow for a better separation.[11]

  • Selective Salt Formation: This is often the most effective method. Piperidine is a stronger base than pyridine and can be selectively reacted. For example, bubbling carbon dioxide through a solution containing both will precipitate piperidine carbonate, while the pyridine remains in solution.[1][11] The piperidine can then be liberated from the filtered salt by treatment with a strong base.[11]

Q3: I am performing an N-alkylation on my piperidine, but I am getting significant amounts of the di-alkylated quaternary ammonium salt. How can I improve selectivity for mono-alkylation? A: Over-alkylation is a very common issue.[5] The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation. To favor mono-alkylation:

  • Control Stoichiometry and Addition: Use a slight excess of the piperidine relative to the alkylating agent. More importantly, add the alkylating agent slowly to the solution of the piperidine.[5] This ensures that the piperidine is always in excess locally, statistically favoring the reaction with the starting amine over the product. Using a syringe pump for the addition is highly recommended.[5]

  • Use a Bulky Base: Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the acid byproduct. This prevents the base itself from competing in the alkylation.

  • Lower the Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation more than the first.

Q4: My reaction requires a protecting group for the piperidine nitrogen. Which one should I choose? A: The choice of protecting group is critical and depends on the downstream reaction conditions you need it to survive and the conditions required for its removal.

Protecting Group Selection Guide

Protecting Group Abbreviation Stable To Cleavage Conditions Notes
tert-ButoxycarbonylBocHydrogenation, mild base, nucleophilesStrong acid (TFA, HCl)Widely used, robust, and generally easy to remove. Can be cleaved with strong Lewis acids.
BenzylBnStrong base, mild acid, many oxidizing/reducing agentsCatalytic Hydrogenation (H₂, Pd/C)Very stable. Cleavage conditions are orthogonal to acid/base labile groups but not compatible with alkenes/alkynes.
CarboxybenzylCbz or ZMild acid, hydrogenation (with specific catalysts)H₂/Pd-C, HBr/AcOH, Na/liquid NH₃[12]A classic protecting group, often used in peptide synthesis.[12]
FluorenylmethyloxycarbonylFmocAcid, hydrogenationBase (commonly Piperidine in DMF)[13]Very base-labile. Primarily used in solid-phase peptide synthesis.[13]

Diagram: Protecting Group Strategy Logic

G start Need to Protect Piperidine Nitrogen acid_stable Are downstream conditions acidic? start->acid_stable base_stable Are downstream conditions basic? acid_stable->base_stable Yes use_boc Use Boc Group acid_stable->use_boc No (Need Acid Labile) h2_stable Is catalytic hydrogenation planned? base_stable->h2_stable Yes use_fmoc Use Fmoc Group base_stable->use_fmoc No (Need Base Labile) use_bn_cbz Use Bn or Cbz Group h2_stable->use_bn_cbz No (Need H2 Labile) final_choice Consider Boc or other specialized groups. h2_stable->final_choice Yes (Need to survive H2)

Caption: Decision workflow for selecting a nitrogen protecting group.

References

Technical Support Center: Workup Procedures for Aqueous SNAr Reactions Involving Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of aqueous Nucleophilic Aromatic Substitution (SNAr) reactions with piperidine. As a versatile and highly nucleophilic amine, piperidine is a valuable reagent, but its unique physicochemical properties—namely its basicity and water miscibility—can introduce specific challenges during the reaction workup.

This document moves beyond a simple checklist of steps. It aims to provide a deeper, mechanistic understanding of why certain procedures are recommended, empowering you to troubleshoot effectively and adapt protocols to your specific substrate and product. We will explore the core principles of acid-base extraction, tackle common issues like emulsion formation, and provide validated protocols to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries encountered during the workup of aqueous piperidine SNAr reactions.

Q1: My reaction mixture has formed a thick, stable emulsion during the first organic extraction. What should I do?

A1: Emulsion formation is a frequent issue when working with amines in biphasic systems.[1][2] It is often caused by the amine or its salt acting as a surfactant, reducing the interfacial tension between the aqueous and organic layers.[1]

  • Immediate Actions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up the microscopic droplets of the emulsion.

    • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.[1]

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

Q2: How do I effectively remove unreacted piperidine from my organic product?

A2: The most robust method is an acid-base extraction.[3][4][5][6] Piperidine is a relatively strong base (the pKa of its conjugate acid, the piperidinium ion, is approximately 11.2), making it highly susceptible to protonation.[7][8]

  • Procedure: Wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 5% citric acid. This converts the basic piperidine into its water-soluble salt (piperidinium chloride), which partitions into the aqueous phase.[6][9][10] Your organic product, if not strongly basic, will remain in the organic layer. Multiple acidic washes may be necessary.

Q3: My SNAr product also contains a basic nitrogen atom. How can I selectively remove piperidine without losing my product to the aqueous acid wash?

A3: This requires careful pH control based on the differing basicities (pKa values) of your product and piperidine. If your product is significantly less basic than piperidine, you can use a milder acidic wash (e.g., dilute acetic acid, or a buffered solution like ammonium chloride) that will selectively protonate the more basic piperidine. If the basicities are very similar, chromatographic purification (e.g., silica gel column chromatography) is often the most effective separation method.[11]

Q4: After quenching the reaction, my product seems to have precipitated out of solution. What is the best way to proceed?

A4: If the product precipitates as a clean solid, this can simplify the workup significantly. Some aqueous SNAr protocols are designed to achieve this by using only water as the solvent and purification medium.[12]

  • Procedure: Isolate the solid product by vacuum filtration. Wash the collected solid (the "filter cake") thoroughly with cold water to remove water-soluble impurities like excess piperidine salts and inorganic bases (e.g., K₃PO₄).[12] The purity of the dried solid should be checked (e.g., by NMR or LC-MS). If impurities are still present, the solid can be redissolved in an appropriate organic solvent and subjected to a standard liquid-liquid extraction as described in this guide.

Troubleshooting Guide

Even with a well-planned procedure, unexpected issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Low Isolated Yield 1. Incomplete Reaction: The SNAr reaction did not go to completion.Solution: Before workup, confirm reaction completion with a suitable analytical method (TLC, LC-MS, GC-MS). If incomplete, consider extending the reaction time, increasing the temperature, or evaluating the choice of base.[13][14]
2. Product is Water-Soluble: The desired product has significant solubility in the aqueous phase and is being lost during extractions.Solution: Reduce the number of aqueous washes. Use brine for all washes to "salt out" the organic product from the aqueous phase. Back-extract all aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
3. Product Loss During Acid Wash: The product is basic and is being extracted into the aqueous acid layer along with the excess piperidine.Solution: Check the pH of the acidic wash; it may be too strong. Use a milder acid or a buffer solution. Alternatively, neutralize the combined acidic aqueous layers with a base (e.g., NaOH) and re-extract with an organic solvent to recover the product.
Impure Product (after solvent removal) 1. Residual Piperidine: The acid wash was insufficient to remove all the excess piperidine.Solution: Perform additional washes with dilute acid. Confirm the pH of the aqueous layer is acidic after each wash. For stubborn cases, consider a short silica gel plug filtration, flushing with a non-polar solvent to elute the product while retaining the polar piperidine salt.[11]
2. Residual High-Boiling Solvent (if used): Co-solvents like DMF or DMSO are present.Solution: Perform an extensive aqueous workup. These solvents are water-soluble and will partition into the aqueous layer. Multiple water/brine washes are effective.[13][14]
3. Hydrolysis Byproducts: If the reaction was run at high temperatures or under strongly basic conditions, sensitive functional groups (e.g., esters, nitriles) on the substrate or product may have hydrolyzed.Solution: Optimize reaction conditions to use milder temperatures or a weaker base. Purification by column chromatography or recrystallization will be necessary to separate these impurities.
Phase Separation is Slow or Incomplete 1. High Concentration of Reagents: The concentration of salts or organic materials is too high, increasing the viscosity and density of the layers.Solution: Dilute the entire mixture with more of both the organic solvent and water. This will lower the concentration of solutes and often improves phase separation.
2. Formation of an Insoluble Interfacial Precipitate ("Goo"): A byproduct or the product salt is insoluble in both the organic and aqueous phases.Solution: Attempt to dissolve the precipitate by adding more organic solvent or by adjusting the pH of the aqueous layer. If unsuccessful, filter the entire biphasic mixture to remove the solid before proceeding with the separation of the liquid layers.[15]

Standard Aqueous Workup Protocol

This protocol provides a reliable, step-by-step methodology for the workup of a typical aqueous SNAr reaction where piperidine is used in excess and the product is a neutral or weakly basic organic molecule.

Materials:

  • Reaction Mixture (in water or aqueous co-solvent)

  • Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄)

  • Separatory Funnel, Erlenmeyer Flasks, Beakers

  • Rotary Evaporator

Procedure:

  • Cooling & Dilution: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel of appropriate size. Dilute the mixture with the chosen organic extraction solvent (e.g., ethyl acetate).

  • Acidic Wash (Piperidine Removal): Add 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently. Allow the layers to separate. Drain the lower aqueous layer.

    • Rationale: This step protonates the excess basic piperidine, converting it to the water-soluble piperidinium hydrochloride, which is removed in the aqueous phase.[3][6]

  • Repeat Acidic Wash: Repeat step 2 at least one more time to ensure complete removal of piperidine. Check the pH of the final aqueous wash to confirm it is acidic.

  • Neutralizing Wash: Add saturated NaHCO₃ solution to the organic layer in the separatory funnel. Shake gently, venting often, as CO₂ gas may be evolved if there is residual acid. Drain the aqueous layer.

    • Rationale: This wash neutralizes any residual HCl in the organic layer, preventing potential acid-catalyzed degradation of the product during concentration.

  • Brine Wash: Wash the organic layer with brine.

    • Rationale: This step removes the bulk of the dissolved water from the organic solvent and helps to break any minor emulsions.[1]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., Na₂SO₄) and swirl. Let it stand for 10-15 minutes until the solvent is clear.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Assess the purity of the crude product (TLC, NMR, LC-MS) and perform further purification (e.g., column chromatography, recrystallization) if necessary.

Workup Decision Workflow

The choice of workup strategy is fundamentally dependent on the acid-base properties of your desired product. The following diagram illustrates the key decision points.

Workup_Workflow cluster_No cluster_Yes RM Reaction Mixture (Product + xs Piperidine + Base) Quench Quench / Dilute with Organic Solvent & Water RM->Quench Product_Type Is the Product Significantly Basic? Quench->Product_Type No_Path NO (Neutral or Weakly Basic) Product_Type->No_Path Acid_Wash Wash with Dilute Acid (e.g., 1M HCl) to remove Piperidine Product_Type->Acid_Wash  NO (Neutral or Weakly Basic) Yes_Path YES Product_Type->Yes_Path Mild_Acid Use Mild Acidic Wash (e.g., NH₄Cl, Citric Acid) or pH-controlled buffer Product_Type->Mild_Acid YES   Neutral_Wash Wash with NaHCO₃ (aq) to neutralize residual acid Acid_Wash->Neutral_Wash Brine_Wash Wash with Brine Neutral_Wash->Brine_Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Brine_Wash->Dry_Concentrate Check_Loss Check Aqueous Layer for Product. If loss is significant, basify & re-extract. Mild_Acid->Check_Loss Chromatography Alternative: Proceed directly to Chromatographic Purification Mild_Acid->Chromatography Check_Loss->Brine_Wash Chromatography->Dry_Concentrate

Caption: Decision workflow for aqueous SNAr workup.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Ethyl 2-(piperidin-4-yl)acetate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure for targeting a wide array of biological macromolecules. Within this class of compounds, derivatives of ethyl 2-(piperidin-4-yl)acetate have emerged as a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of these derivatives, focusing on their potential as acetylcholinesterase inhibitors, anti-inflammatory agents, and anticancer therapeutics. We will delve into the synthetic strategies employed to modify this core structure, present a comparative analysis of their biological activities supported by experimental data, and provide detailed protocols for key bioassays.

The this compound Scaffold: A Versatile Starting Point

This compound is a readily available building block that offers multiple points for chemical modification.[2] The secondary amine of the piperidine ring and the ester functionality of the acetate side chain serve as convenient handles for introducing a diverse range of substituents. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves N-alkylation or N-acylation of the piperidine nitrogen and/or modification of the ethyl acetate moiety. A general synthetic approach is outlined below:

Synthetic_Scheme start This compound N_alkylation N-Alkylation/Arylation (R1-X, Base) start->N_alkylation a) N_acylation N-Acylation (R2-COCl, Base) start->N_acylation b) ester_hydrolysis Ester Hydrolysis (LiOH or NaOH) start->ester_hydrolysis c) product1 N-Substituted Derivatives N_alkylation->product1 product2 N-Acyl Derivatives N_acylation->product2 acid_intermediate Piperidin-4-yl-acetic acid derivative ester_hydrolysis->acid_intermediate amide_coupling Amide Coupling (R3-NH2, Coupling Agent) final_product Amide Derivatives amide_coupling->final_product acid_intermediate->amide_coupling d)

Figure 1: General synthetic routes for the derivatization of this compound.

This synthetic flexibility allows for the creation of large libraries of compounds for high-throughput screening and lead optimization. The choice of reagents R1-X, R2-COCl, and R3-NH2 is guided by the desired physicochemical properties and the intended biological target.

Comparative Bioactivity Analysis

The diverse chemical space accessible from the this compound scaffold has led to the discovery of derivatives with a range of biological activities. Here, we compare their performance in three key therapeutic areas.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[3] Several studies have explored piperidine derivatives as AChE inhibitors. While direct derivatization of this compound for this purpose is not extensively documented in readily available literature, analysis of structurally similar compounds provides valuable insights into the SAR.

For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity.[4] The introduction of a bulky, lipophilic group on the piperidine nitrogen, such as a benzyl group, is often crucial for potent inhibition. Further modifications of the side chain at the 4-position can significantly impact activity.

Derivative ClassKey Structural FeaturesAChE IC50 RangeReference
1-Benzyl-4-[2-(phthalimidoethyl)piperidine]Bulky phthalimidoethyl group at C41.2 nM - 27,000 nM[4]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneBioisosteric replacement of piperidine with piperazine0.91 µM - 5.5 µM[5]
Phthalimide-based analogsPhthalimide core with varied phenacyl groups16.42 µM - 63.03 µM[3]

Table 1: Comparative Acetylcholinesterase Inhibitory Activity of Piperidine and Related Derivatives.

The data suggests that a long side chain at the 4-position of the piperidine ring, often containing an aromatic or heterocyclic moiety, is beneficial for potent AChE inhibition. The most potent compounds likely engage with both the catalytic and peripheral anionic sites of the enzyme.

AChE_Inhibition AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Inhibitor This compound Derivative Inhibitor->AChE Binding Synaptic_Cleft Increased ACh in Synaptic Cleft Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission

Figure 2: Mechanism of action of acetylcholinesterase inhibitors.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents is a major focus of drug discovery. Derivatives of 2-(piperidin-4-yl)acetamide have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids.[6]

While not directly this compound derivatives, these acetamides share a common piperidin-4-yl-acetyl core, making their SAR relevant. The anti-inflammatory activity of these compounds is often evaluated using in vivo models such as the xylene-induced ear edema assay in mice.[7][8]

CompoundKey Structural FeaturesIn Vivo Anti-inflammatory Activity (Xylene-induced ear edema)Reference
D-002 (a mixture of higher aliphatic alcohols)N/A (for comparison)44.7 - 76.4% inhibition (25-200 mg/kg)[7]
Indole derivative 4(e)Indole-azetidinone conjugate30.1% inhibition (50 mg/kg)[9]
Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivativeArylpiperazine moietyExhibited anti-inflammatory activity[10]

Table 2: Comparative Anti-inflammatory Activity of Structurally Related Compounds.

The data indicates that modifications of the piperidine scaffold can lead to compounds with significant anti-inflammatory effects. The mechanism of action often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

NFkB_Pathway cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_P P-IκB IkB_NFkB->IkB_P NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Release Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_P->Ub_Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Gene_Expression Transcription Inhibitor This compound Derivative Inhibitor->IKK Inhibition Ellman_Workflow start Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compounds) setup Set up 96-well plate (Blank, Controls, Test Wells) start->setup preincubate Pre-incubate (15 min, RT) setup->preincubate initiate Initiate Reaction (Add ATCI) preincubate->initiate measure Measure Absorbance (412 nm, kinetic) initiate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze result Determine AChE Inhibitory Potency analyze->result Xylene_Edema_Workflow start Animal Acclimatization & Grouping dosing Administer Test Compounds & Controls start->dosing induction Induce Edema (Topical Xylene) dosing->induction evaluation Sacrifice & Excise Ear Punches induction->evaluation weighing Weigh Ear Punches evaluation->weighing analysis Data Analysis (% Inhibition) weighing->analysis result Determine Anti-inflammatory Activity analysis->result

References

A Senior Application Scientist's Guide to NMR-Based Structural Validation of Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and regulatory compliance. In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, what you don't see can be as critical as what you do. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules, providing a detailed fingerprint of the molecular architecture.

This guide provides an in-depth, practical comparison of the NMR spectra for Ethyl 2-(piperidin-4-yl)acetate, a common building block in medicinal chemistry. We will explore the causality behind spectral assignments and compare the target molecule's signature against its most likely process-related impurity and positional isomers. This document is designed to not only present data but to empower researchers to confidently validate the structure and purity of their own materials.

The Synthetic Context: Why an Unreacted Starting Material is the Prime Suspect

A common and efficient synthesis for this compound involves the catalytic hydrogenation of its aromatic precursor, ethyl 2-(pyridin-4-yl)acetate. This process reduces the aromatic pyridine ring to a saturated piperidine ring.

dot

cluster_0 Synthetic Pathway Starting Material Ethyl 2-(pyridin-4-yl)acetate Product This compound Starting Material->Product H₂, Pd/C or PtO₂ (Catalytic Hydrogenation)

Caption: Synthetic route to this compound.

Given this pathway, the most probable impurity in a final product batch is the unreacted starting material. Incomplete hydrogenation will result in a mixture that can be challenging to separate due to similar polarities. Therefore, a robust analytical method must be able to clearly distinguish the saturated product from its aromatic precursor.

Comparative NMR Analysis: Product vs. Precursor and Isomers

The key to validation lies in understanding the distinct NMR signatures of the target molecule versus potential contaminants. The primary differences will arise from the aromaticity of the precursor and the specific substitution pattern on the piperidine ring for the isomers.

¹H NMR Spectroscopy: A Tale of Two Rings

The proton NMR spectrum provides the most immediate and clear differentiation. The aromatic protons of the starting material appear in a distinct downfield region (7.0-8.5 ppm), which is completely absent in the fully hydrogenated product.

Compound Structure Key ¹H NMR Diagnostic Signals (Predicted/Reported, CDCl₃)
This compound (Target Product) ~4.12 ppm (q, 2H, O-CH₂-CH₃) ~3.05 ppm (m, 2H, Piperidine H2/H6 - equatorial) ~2.55 ppm (m, 2H, Piperidine H2/H6 - axial) ~2.20 ppm (d, 2H, CH₂-COO) ~1.70 ppm (m, 3H, Piperidine H3/H5/H4) ~1.50 ppm (m, 2H, Piperidine H3/H5) ~1.25 ppm (t, 3H, O-CH₂-CH₃)
Ethyl 2-(pyridin-4-yl)acetate (Impurity / Starting Material) ~8.55 ppm (d, 2H, Pyridine H2/H6) ~7.25 ppm (d, 2H, Pyridine H3/H5) 4.18 ppm (q, 2H, O-CH₂-CH₃) 3.65 ppm (s, 2H, CH₂-COO) 1.27 ppm (t, 3H, O-CH₂-CH₃) [1]
Ethyl 2-(piperidin-2-yl)acetate (Isomer) Distinctly different multiplet patterns for piperidine protons due to asymmetry. The proton at C2 will be a complex multiplet further downfield than the C4 proton of the target.
Ethyl 2-(piperidin-3-yl)acetate (Isomer) Also displays complex, asymmetric multiplets for the piperidine ring. The protons on the acetate-bearing carbon (C3) and the adjacent C2/C4 carbons will show unique splitting patterns.

Expertise in Action: The most telling sign of incomplete reaction is the presence of sharp doublets around 8.5 and 7.2 ppm. Even trace amounts of these signals are a clear indication of residual starting material. For the target product, the protons on the piperidine ring (H2/H6) adjacent to the nitrogen typically show distinct axial and equatorial signals due to the chair conformation of the ring, often appearing as complex multiplets. The signals for the target product are predicted based on data from its close analog, Methyl (piperidin-4-yl)acetate hydrochloride, and standard chemical shift principles.[2]

¹³C NMR Spectroscopy: The Carbon Fingerprint

Carbon NMR offers complementary evidence. The sp²-hybridized carbons of the pyridine ring in the starting material appear significantly downfield (>120 ppm), while the sp³-hybridized carbons of the piperidine ring in the product are found upfield (<60 ppm).

Compound Key ¹³C NMR Diagnostic Signals (Predicted/Reported, CDCl₃)
This compound (Target Product) ~172 ppm (C=O) ~60 ppm (O-CH₂) ~46 ppm (Piperidine C2/C6) ~41 ppm (CH₂-COO) ~35 ppm (Piperidine C4) ~32 ppm (Piperidine C3/C5) ~14 ppm (CH₃)
Ethyl 2-(pyridin-4-yl)acetate (Impurity / Starting Material) 171.1 ppm (C=O) 150.1 ppm (Pyridine C2/C6) 145.0 ppm (Pyridine C4) 124.5 ppm (Pyridine C3/H5) 61.2 ppm (O-CH₂) 41.0 ppm (CH₂-COO) 14.2 ppm (CH₃) [1]
Ethyl 2-(piperidin-2-yl)acetate (Isomer) Will show 6 distinct signals for the piperidine ring carbons due to the lack of symmetry.
Ethyl 2-(piperidin-3-yl)acetate (Isomer) Will also show 6 distinct signals for the piperidine ring carbons.

Trustworthiness Through Data: The carbon spectrum provides a simple "yes/no" answer for the presence of the aromatic impurity. If any signals are observed between 120 and 155 ppm, the sample is not pure. The symmetry of the target 4-substituted product results in fewer signals for the piperidine ring (C2 is equivalent to C6, C3 to C5) compared to its 2- and 3-substituted isomers, which would show six separate signals for the six distinct ring carbons.

Self-Validating Experimental Workflow

To ensure trustworthy and reproducible results, a systematic approach to data acquisition and analysis is essential. The following workflow incorporates self-validating steps.

dot

G cluster_workflow NMR Validation Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 2. Acquire ¹H NMR Spectrum (≥400 MHz, 16 scans) A->B C 3. Analyze ¹H Spectrum B->C D Check for Aromatic Signals (7.0 - 8.6 ppm) C->D E Signals Present? (Impurity Detected) D->E Yes F Signals Absent. Proceed to ¹³C NMR. D->F No G 4. Acquire ¹³C NMR Spectrum (≥100 MHz, ≥1024 scans) F->G H 5. Analyze ¹³C Spectrum G->H I Check for Aromatic Signals (120 - 155 ppm) H->I J Signals Present? (Impurity Confirmed) I->J Yes K Structure Validated (Pure Product) I->K No

Caption: A self-validating workflow for NMR analysis.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (25-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved by vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: 16

    • Causality: A shorter relaxation delay is acceptable for a quick purity check, but a longer delay (5x T1) is required for accurate quantitative analysis. Sixteen scans provide an excellent signal-to-noise ratio for detecting minor impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Key Parameters:

      • Pulse Angle: 30 degrees

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay (d1): 2 seconds

      • Number of Scans: ≥1024

    • Causality: The low natural abundance of ¹³C necessitates a higher number of scans to achieve a good signal-to-noise ratio. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom, which is ideal for purity assessment.

  • (Optional) 2D NMR for Full Assignment:

    • For unequivocal assignment of all proton and carbon signals, especially for distinguishing between isomers, acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates directly bonded protons and carbons, confirming assignments made from 1D spectra.

Conclusion: An Authoritative Approach to Structural Integrity

The structural validation of this compound by NMR is a clear and robust process when approached systematically. By understanding the synthetic context, predicting the likely impurities, and comparing the detailed NMR fingerprints, researchers can move forward with confidence in the identity and purity of their material. The key diagnostic differentiator is the complete absence of aromatic signals in the ¹H and ¹³C NMR spectra of the final product. Any deviation from the expected saturated piperidine signals should prompt further investigation and purification. This guide provides the foundational data and logical framework to make that determination with authority and scientific integrity.

References

Comparing synthetic routes to functionalized piperidines

Author: BenchChem Technical Support Team. Date: January 2026

<E382_A_E383_8_E382_B_E383_BC_E382_B_E383_B3_E381_AE_E5_90_88_E6_88_90_E381_AB_E381_8A_E381_91_E382_8B_E9_82_84_E5_85_83_E7_9A_84_E3_82_A_E3_83_9F_E3_83_8E_E5_8C_96_E3_81_AE_E6_9C_80_E8_BF_91_E3_81_AE_E9_80_B2_E6_AD_A9>### A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence—the most frequently used non-aromatic ring in FDA-approved small molecule drugs—underscores the critical need for efficient, stereoselective, and versatile synthetic routes to access its functionalized derivatives.[2] This guide provides a comparative analysis of key synthetic strategies, offering insights into the mechanistic underpinnings, practical applications, and inherent limitations of each approach. The content herein is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic pathways to this vital heterocyclic motif.

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of a stable aromatic pyridine ring to a saturated piperidine is a direct and atom-economical approach.[3][4] While conceptually straightforward, this method has historically been challenged by the need for harsh reaction conditions (high pressures and temperatures) and issues with catalyst poisoning and functional group tolerance.[5][6] However, recent advances in catalyst development have significantly broadened the applicability of this strategy.

Mechanistic Overview & Rationale

The hydrogenation of pyridines typically proceeds via a stepwise reduction of the aromatic system on the surface of a heterogeneous catalyst (e.g., PtO₂, Rh/C, Pd/C) or through a coordination and reduction sequence with a homogeneous catalyst.[3][4][6] The choice of catalyst and conditions is paramount. For instance, rhodium and ruthenium catalysts are often effective under milder conditions than traditional nickel catalysts.[1][3] Acidic additives are frequently employed to protonate the pyridine nitrogen, which enhances its susceptibility to reduction and mitigates catalyst deactivation.[6] A notable recent development is the use of iridium(III) catalysts for ionic hydrogenation, which demonstrates exceptional tolerance for reducible functional groups like nitro, azido, and bromo moieties.[5]

Representative Experimental Protocol: Hydrogenation using PtO₂ (Adam's Catalyst)

This protocol is adapted from a procedure for the hydrogenation of substituted pyridines.[4][6]

Materials:

  • Substituted Pyridine (1.0 g, 1.0 equiv)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst, 5 mol%)

  • Glacial Acetic Acid (5 mL)

  • Hydrogen Gas (H₂)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor vessel.

  • The catalyst, PtO₂ (5 mol%), is carefully added to the solution.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.

  • The mixture is stirred vigorously at room temperature for 6-10 hours, monitoring hydrogen uptake.

  • Upon reaction completion, the reactor is carefully depressurized, and the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through a pad of Celite to remove the catalyst, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude piperidine derivative, which can be further purified by chromatography or distillation.

Workflow and Strategic Considerations

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Isolation Pyridine Substituted Pyridine Reactor High-Pressure Reactor (PtO₂, H₂, Acetic Acid) Pyridine->Reactor Charge Reactor Quench Quench (NaHCO₃) Reactor->Quench Depressurize & Quench Extract Extract (EtOAc) Quench->Extract Filter Filter Catalyst Extract->Filter Dry Dry (Na₂SO₄) Filter->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Product Functionalized Piperidine Purify->Product

Advantages:

  • High atom economy, with H₂ as the only reagent.

  • Direct route from readily available pyridine precursors.

  • Can be highly stereoselective, often affording cis-substituted piperidines.[6][7]

Limitations:

  • Often requires high pressures and specialized equipment.

  • Limited tolerance for reducible functional groups (e.g., alkenes, alkynes, nitro groups, benzyl ethers) with many standard catalysts.[5]

  • The aromaticity of the pyridine ring can necessitate harsh conditions for complete reduction.[5]

Aza-Diels-Alder Reaction

The aza-Diels-Alder, or hetero-Diels-Alder, reaction is a powerful [4+2] cycloaddition for constructing the piperidine core, often with excellent control over stereochemistry.[8][9] This method involves the reaction of an imine (the dienophile) with a 1,3-diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Mechanistic Overview & Rationale

This reaction can proceed through either a concerted or a stepwise mechanism, a topic of some debate, particularly when using oxygenated dienes where a Mannich-Michael sequence may be operative.[8][10] The reactivity and selectivity of the reaction are heavily influenced by the electronic nature of the imine and diene. Electron-deficient imines, often generated in situ from an aldehyde and an amine in the presence of a Lewis or Brønsted acid, react readily with electron-rich dienes like Danishefsky's diene. The use of chiral auxiliaries or catalysts can render this transformation highly enantioselective.

Representative Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder

This protocol is a generalized procedure based on common examples found in the literature for the synthesis of 4-piperidones.[9][11]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv)

  • Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene, 1.2 mmol, 1.2 equiv)

  • Lewis Acid (e.g., ZnCl₂, Yb(OTf)₃, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and anhydrous CH₂Cl₂ (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add the Lewis acid catalyst (0.1 mmol).

  • Add Danishefsky's diene (1.2 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, add 1 mL of trifluoroacetic acid to hydrolyze the silyl enol ether intermediate and stir for 1 hour.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude 2,3-dihydro-4-pyridone by flash column chromatography. Subsequent reduction (e.g., with NaBH₄ or H₂/Pd-C) yields the corresponding piperidine.

Workflow and Strategic Considerations

G cluster_prep Imine Formation cluster_reaction Cycloaddition cluster_hydrolysis Hydrolysis cluster_workup Workup & Isolation Aldehyde Aldehyde + Amine Reaction Add Lewis Acid + Diene Aldehyde->Reaction In situ Hydrolysis Add TFA Reaction->Hydrolysis Workup Quench & Extract Hydrolysis->Workup Purify Purify Dihydropyridone Workup->Purify Reduction Reduction Step (e.g., H₂/Pd-C) Purify->Reduction Product Functionalized Piperidine Reduction->Product

Advantages:

  • Excellent method for constructing highly functionalized piperidines.

  • High potential for stereocontrol, enabling asymmetric synthesis.[9]

  • Convergent approach, rapidly building molecular complexity.[1]

Limitations:

  • The stability of the imine and diene can be a concern.

  • The mechanism can be ambiguous (concerted vs. stepwise), which can affect stereochemical outcomes.[8][10]

  • Requires a subsequent reduction step to access the saturated piperidine ring.

Reductive Amination of 1,5-Dicarbonyl Precursors

This classical yet robust strategy involves the condensation of a primary amine with a 1,5-dicarbonyl compound (or a synthetic equivalent like glutaraldehyde) followed by an intramolecular cyclization and reduction in one pot. This is often referred to as a double reductive amination (DRA).[12][13]

Mechanistic Overview & Rationale

The reaction proceeds through the initial formation of an imine (or enamine) at one carbonyl group, followed by intramolecular nucleophilic attack of the nitrogen onto the second carbonyl, forming a cyclic iminium ion intermediate.[14] This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate. This method is exceptionally versatile, allowing for the incorporation of a wide range of substituents on both the nitrogen and the carbon backbone.[12]

Representative Experimental Protocol: Double Reductive Amination with Glutaraldehyde

This protocol is based on the well-established reaction of primary amines with glutaraldehyde.[14]

Materials:

  • Primary Amine (e.g., aniline, 10 mmol, 1.0 equiv)

  • Glutaraldehyde (25% aq. solution, ~11 mmol, 1.1 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN, 15 mmol, 1.5 equiv)

  • Methanol (MeOH)

  • Acetic Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve the primary amine (10 mmol) in methanol (50 mL).

  • Add the glutaraldehyde solution (11 mmol) to the stirred amine solution.

  • Adjust the pH of the solution to ~6 by the dropwise addition of acetic acid.

  • In small portions, carefully add sodium cyanoborohydride (15 mmol) to the reaction mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by adding water and basify with saturated NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-substituted piperidine by flash chromatography or distillation.

Workflow and Strategic Considerations

G cluster_prep Reactant Mixing cluster_reaction Reductive Amination cluster_workup Workup & Isolation Reactants 1,5-Dicarbonyl + Amine Reaction Add Reducing Agent (e.g., NaBH₃CN) pH Adjustment Reactants->Reaction One-Pot Workup Quench & Extract Reaction->Workup Purify Purification Workup->Purify Product N-Substituted Piperidine Purify->Product

Advantages:

  • A straightforward and often high-yielding "one-pot" procedure.[12]

  • Highly versatile, with a wide range of commercially available amines and dicarbonyl precursors.

  • Tolerant of many functional groups.

Limitations:

  • The availability of suitably substituted 1,5-dicarbonyl compounds can be a limiting factor.

  • Symmetrical dicarbonyls are required to avoid mixtures of regioisomers.

  • Use of toxic reagents like sodium cyanoborohydride requires careful handling.

Modern Synthetic Approaches: C-H Functionalization & Ring-Closing Metathesis

The field of piperidine synthesis is continually evolving, with modern methods offering novel disconnections and unprecedented efficiency.

Transition-Metal-Catalyzed C-H Functionalization

Directly converting a C-H bond on a pre-existing piperidine ring into a C-C or C-X bond is a highly attractive and step-economical strategy.[15][16][17] This approach avoids the need for de novo ring construction. Rhodium and palladium catalysts have been particularly successful in this arena.[15][17] The site-selectivity (i.e., functionalization at C2, C3, or C4) can often be controlled by the choice of catalyst, solvent, and the nature of the nitrogen protecting group, which can act as a directing group.[15][18] For example, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes can be directed to different positions of the piperidine ring, providing access to positional analogues of drugs like methylphenidate.[15][16][18]

Key Features:

  • High Atom and Step Economy: Directly modifies the existing scaffold.

  • Late-Stage Functionalization: Ideal for rapidly creating analogues of complex molecules for structure-activity relationship (SAR) studies.[17]

  • Challenges: Achieving predictable and high regioselectivity can be difficult, and catalyst development is ongoing.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful and reliable method for forming the piperidine ring, especially for complex and polycyclic systems.[19][20][21] The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to cyclize a diene-containing amine precursor, releasing ethylene as the only byproduct.[22]

Key Features:

  • Functional Group Tolerance: Modern RCM catalysts are remarkably tolerant of a wide array of functional groups.[22][23]

  • Versatility: Enables the synthesis of a vast range of ring sizes and complex architectures, including spirocycles and bridged systems.[22]

  • Stereocontrol: The stereochemistry of the final product can be set by the stereocenters present in the acyclic diene precursor.[19]

Comparative Summary of Synthetic Routes

Method Key Transformation Stereocontrol Functional Group Tolerance Key Advantages Common Limitations
Catalytic Hydrogenation Pyridine → PiperidineGood (often cis)Poor to Excellent (catalyst dependent)Atom economical, direct.[3]High pressure, limited FG tolerance with some catalysts.[3][5]
Aza-Diels-Alder Imine + Diene → TetrahydropyridineExcellent (with chiral catalysts/auxiliaries)GoodConvergent, builds complexity quickly.[1][9]Requires subsequent reduction, mechanism can be complex.[8]
Reductive Amination 1,5-Dicarbonyl + Amine → PiperidineSubstrate-controlledGoodOne-pot, versatile, operationally simple.[12]Limited availability of substituted dicarbonyls.[13]
C-H Functionalization Piperidine C-H → Piperidine C-C/C-XCatalyst-controlledGoodLate-stage functionalization, step-economical.[17]Regioselectivity can be challenging to control.[15]
Ring-Closing Metathesis Acyclic Diene → TetrahydropyridineExcellent (substrate-controlled)ExcellentBroad scope, high FG tolerance, complex targets.[22][23]Requires synthesis of diene precursor, expensive catalysts.

Conclusion

The synthesis of functionalized piperidines is a rich and diverse field, with a range of strategies available to the synthetic chemist. The "best" method is invariably dependent on the specific target molecule, desired substitution pattern, required stereochemistry, and available starting materials. Classical methods like catalytic hydrogenation and reductive amination remain highly relevant for their directness and scalability. Cycloaddition strategies, particularly the aza-Diels-Alder reaction, offer elegant solutions for the stereocontrolled construction of complex piperidines. Meanwhile, modern catalytic methods such as C-H functionalization and ring-closing metathesis are pushing the boundaries of synthetic efficiency, enabling the late-stage diversification of complex scaffolds and providing access to previously unattainable structures. A thorough understanding of the strengths and weaknesses of each approach is essential for the rational design of synthetic routes in academic research and industrial drug development.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-(piperidin-4-yl)acetate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The Ethyl 2-(piperidin-4-yl)acetate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for a variety of biological targets. Its inherent structural features—a basic piperidine nitrogen, a flexible acetic acid side chain, and multiple points for substitution—allow for extensive chemical modification to optimize pharmacological activity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for analogues derived from this core, focusing on their application as modulators of key central nervous system (CNS) targets, including GABA transporters and opioid receptors.

The Core Scaffold: A Foundation for Diverse Bioactivity

This compound itself is a simple piperidine derivative.[1][2] Its significance lies not in its intrinsic activity, but in its utility as a synthetic building block. The two primary sites for modification, which dictate the ultimate biological activity, are the piperidine nitrogen (N1) and the ethyl acetate side chain at the C4 position. The strategic manipulation of these sites has yielded compounds with distinct pharmacological profiles, transforming a simple scaffold into highly active agents.

dot graph SAR_Overview { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

scaffold [label="this compound\nCore Scaffold", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

n1 [label="Piperidine Nitrogen (N1)\n- Lipophilicity\n- Steric Bulk\n- H-Bonding", fillcolor="#E8F0FE", fontcolor="#202124", pos="-3,1.5!"]; c4 [label="C4 Side Chain\n- Ester to Amide/Acid\n- Chain Length\n- Rigidity", fillcolor="#E6F4EA", fontcolor="#202124", pos="3,1.5!"];

target1 [label="GABA Transporter (GAT)\nInhibition", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124", pos="-3,-1.5!"]; target2 [label="Opioid Receptor\nModulation", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124", pos="3,-1.5!"];

scaffold -> n1 [label="Modification Site 1", color="#4285F4"]; scaffold -> c4 [label="Modification Site 2", color="#34A853"]; n1 -> target1 [label="Determines Potency\n& Selectivity", color="#4285F4"]; c4 -> target1 [label="Fine-tunes Activity", color="#34A853"]; n1 -> target2 [label="Key for Affinity", color="#4285F4"]; c4 -> target2 [label="Impacts Efficacy\n(Agonist vs. Antagonist)", color="#34A853"]; } dot Figure 1: Key modification sites of the this compound scaffold and their influence on biological targets.

Targeting GABA Transporters: The Quest for GAT Inhibitors

A significant research avenue for this scaffold has been the development of gamma-aminobutyric acid (GABA) uptake inhibitors.[3][4] These inhibitors block GABA transporters (GATs), increasing synaptic GABA levels and enhancing inhibitory neurotransmission, a mechanism with therapeutic potential for epilepsy and other neurological disorders. The SAR for these analogues is primarily driven by large, lipophilic substituents attached to the piperidine nitrogen.

Key SAR Insights for GAT Inhibition:

  • N1-Substituent is Critical: The parent scaffold is inactive. Potency is conferred by the addition of a bulky, lipophilic group at the N1 position. For instance, attaching diarylalkenyl groups to the nitrogen results in potent GAT1 inhibitory activity.[3]

  • Bioisosteric Replacement of the Acetic Acid: While the ethyl acetate is a good starting point, converting the ester to a carboxylic acid (e.g., creating a piperidine-3-carboxylic acid derivative) is a common strategy that often enhances potency by mimicking the carboxylate group of GABA.[3] This is a classic drug design strategy based on leads like nipecotic acid, a well-known GAT inhibitor.[4]

  • Influence of the Diaryl Moiety: In analogues like Tiagabine, a marketed GAT inhibitor, the N-substituent consists of a diaryl group (specifically, two thiophene rings) connected by a flexible linker. The nature of these aromatic rings and the linker length are crucial for optimizing interaction with the transporter protein.[3][4]

A comparative study of N-diarylalkenyl derivatives showed that a compound with two 3-phenoxymethyl-2-thienyl groups possessed GAT1 inhibitory activity nearly as strong as tiagabine, highlighting the importance of this specific substitution pattern.[3]

Modulating Opioid Receptors: From Agonists to Antagonists

The piperidine scaffold is a cornerstone of opioid pharmacology, found in potent analgesics like fentanyl and meperidine. Analogues of this compound have been explored as mu (μ) and kappa (κ) opioid receptor modulators.[5][6]

Key SAR Insights for Opioid Receptor Modulation:

  • N-Arylalkyl Groups for Affinity: Similar to GAT inhibitors, a large substituent on the piperidine nitrogen is crucial for high-affinity binding to opioid receptors. An N-benzyl or N-phenethyl group is a common starting point. A quantitative structure-activity relationship (QSAR) study of 4-phenylpiperidine derivatives confirmed the importance of specific molecular descriptors related to the N-substituent for μ-opioid agonist activity.[6]

  • C4-Side Chain Determines Efficacy: The nature of the C4 side chain is a key determinant of whether a compound will act as an agonist or an antagonist.

    • Ester/Amide Modifications: Converting the ethyl acetate to a more complex amide or other ester can significantly alter activity. For instance, replacing the ethyl acetate with a Cinnamyl group can lead to potent KOR agonists or MOR antagonists depending on other substitutions.[5]

    • Rigidification: Introducing rigidity into the side chain can enhance potency. For example, incorporating the side chain into a phthalimidoethyl group has led to the discovery of highly potent acetylcholinesterase inhibitors, a different but related CNS target.[7] While not opioid modulators, this demonstrates the principle of side-chain manipulation.

For example, a series of benzylpiperidine derivatives were developed as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, where the specific nature of the N-benzyl substituent and modifications to the C4 position were tuned to achieve high affinity for both targets, leading to potent analgesia with fewer side effects.[8]

Comparative Data Summary

The table below summarizes the pharmacological data for representative analogues, illustrating the divergent SAR pathways based on the targeted protein.

Compound Class N1-Substituent (R1) C4-Side Chain (R2) Target Key Activity (IC50/Ki) Reference
GAT Inhibitor Analogue Diarylalkenyl-COOH (as piperidine-3-carboxylic acid)GAT1Potent inhibition, comparable to Tiagabine[3]
Opioid Antagonist α-carboxycinnamyl- (part of the N-substituent)MORPotent Antagonist[5]
Opioid Agonist α-carboxycinnamyl- (part of the N-substituent, different isomer)KORModerate Agonist[5]
AChE Inhibitor Benzyl-[2-[4-(benzoylamino)phthalimido]ethyl]AChEIC50 = 1.2 nM[7]
Dual MOR/σ1R Ligand Substituted BenzylVaried amidesMOR / σ1RKi (MOR) = 56.4 nM, Ki (σ1R) = 11.0 nM[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative protocols for the synthesis and evaluation of these analogues.

Protocol 1: Representative Synthesis of an N-Substituted Analogue

This protocol outlines the N-alkylation of the core scaffold, a fundamental step in the synthesis of most analogues discussed.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Start Materials:\n- this compound\n- Alkyl/Aryl Halide (R-X)\n- Base (e.g., K2CO3)"]; reaction [label="Reaction Vessel:\n- Dissolve reactants in solvent (e.g., Acetonitrile)\n- Heat under reflux (e.g., 70-80°C) for 16-24h", shape=ellipse]; workup [label="Work-up:\n- Cool to RT\n- Filter solids\n- Concentrate filtrate under vacuum"]; purify [label="Purification:\n- Column Chromatography\n (Silica Gel)\n- Elute with Hexane/EtOAc gradient"]; product [label="Final Product:\nN-substituted analogue\n- Characterize by NMR, MS", shape=invhouse];

start -> reaction [label="1. Combine"]; reaction -> workup [label="2. Isolate"]; workup -> purify [label="3. Purify"]; purify -> product [label="4. Verify"]; } dot Figure 2: General workflow for the N-alkylation of the core scaffold.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Electrophile: Add the desired alkyl or aryl halide (e.g., benzyl bromide, 1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70 °C) for 16-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure N-substituted product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a synthesized analogue for its target receptor (e.g., μ-opioid receptor).

Methodology:

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human μ-opioid receptor.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein).

    • A specific radioligand (e.g., [³H]DAMGO for MOR) at a concentration near its Kd value.

    • Varying concentrations of the test compound (analogue).

  • Incubation: Incubate the plates at room temperature (e.g., 25 °C) for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., Naloxone).

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of targeted chemical modification in drug discovery. The SAR demonstrates a clear divergence based on the biological target. For GAT inhibitors, activity is driven by large, diaryl-containing N1-substituents that mimic the endogenous substrate. In contrast, for opioid receptor modulators, while the N1-substituent is vital for affinity, the C4-side chain plays a more nuanced role in dictating functional activity (agonism vs. antagonism).

Future research will likely focus on developing analogues with polypharmacology, such as dual-target ligands that may offer enhanced therapeutic efficacy or improved side-effect profiles.[8] The continued exploration of novel substitutions at both the N1 and C4 positions, guided by the principles outlined in this guide, will undoubtedly lead to the discovery of new and valuable chemical probes and therapeutic candidates.

References

In vitro testing of novel compounds derived from Ethyl 2-(piperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 2-(piperidin-4-yl)acetate

Executive Summary: The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the synthesis of a diverse range of biologically active molecules. Its structural motifs are present in numerous FDA-approved drugs, highlighting its significance in targeting G-Protein Coupled Receptors (GPCRs), enzymes, and ion channels. This guide provides a comprehensive framework for the in vitro characterization of novel derivatives, structured not as a rigid template, but as a logical, phased evaluation process. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer clear methods for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical testing cascade for this important class of compounds.

Part 1: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery due to its favorable physicochemical properties. It is a saturated heterocycle that can be readily functionalized at the nitrogen atom and the C4 position, allowing for precise three-dimensional exploration of chemical space. The ester group in this compound provides an additional, reactive handle for derivatization. These features enable the creation of libraries of compounds with modulated potency, selectivity, and pharmacokinetic profiles. The core challenge, and the focus of this guide, is the systematic in vitro evaluation required to identify the most promising candidates from these libraries.

Part 2: A Phased Approach to In Vitro Evaluation: The Testing Cascade

A successful in vitro evaluation is not a random collection of assays but a logical sequence designed to answer specific questions at each stage. This "testing cascade" efficiently filters compounds, ensuring that only the most promising candidates advance, saving time and resources. The general workflow begins with broad primary screens to identify active compounds ("hits"), followed by more detailed secondary assays to confirm activity and determine potency, and finally, essential safety and liability profiling.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Safety & Liability Profiling Hit_ID High-Throughput Screening (e.g., Binding or Enzyme Assay) Identifies 'Hits' Potency Dose-Response Assays (e.g., Functional Cell-Based Assays) Determines IC50 / EC50 Hit_ID->Potency Active 'Hits' Selectivity Selectivity Profiling (Panel of Related Targets) Potency->Selectivity Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) Selectivity->Cytotoxicity Potent & Selective Hits hERG hERG Channel Assay (Cardiotoxicity) Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Lead_Opt Lead Candidate Metabolism->Lead_Opt Candidates for Lead Optimization G start hERG-expressing HEK293 Cells patch Automated Patch Clamp (e.g., QPatch, SyncroPatch) start->patch voltage Apply Voltage Protocol (Depolarization/Repolarization) patch->voltage current Record Baseline hERG Tail Current voltage->current compound Apply Vehicle Control, then Test Compound (Increasing Concentrations) current->compound measure Measure Steady-State Current Inhibition compound->measure analysis Calculate % Inhibition Determine IC50 measure->analysis

Piperidine vs. Pyrrolidine: A Comparative Guide to Privileged Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Their utility stems from their ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.[1][3]

This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in informed decision-making during the drug design process.

A Tale of Two Rings: Physicochemical Properties

While structurally similar, the difference of a single methylene unit between piperidine and pyrrolidine leads to subtle yet significant differences in their fundamental physicochemical properties.[4] These distinctions can be strategically exploited to fine-tune a compound's characteristics for optimal performance.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[5]~11.27[5]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form.[1][6][7][8]
logP (Octanol/Water) 0.84[5]0.46[5]Piperidine is slightly more lipophilic than pyrrolidine.[5] This can influence solubility, cell permeability, and off-target interactions. The choice between the two can be a tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Prefers a rigid chair conformation.[1]Adopts more flexible envelope and twist (pseudo-rotation) conformations.[1]The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding. The flexibility of the pyrrolidine ring may be beneficial when a degree of conformational adaptation is required for target engagement.[5]

Conformational Landscape: Rigidity vs. Flexibility

The most significant distinction between piperidine and pyrrolidine lies in their conformational flexibility. This property directly impacts how a drug molecule presents its pharmacophoric elements to a biological target.

Piperidine: The six-membered ring predominantly adopts a stable chair conformation, similar to cyclohexane.[4] This inherent rigidity can be a powerful tool in drug design. By incorporating a piperidine scaffold, medicinal chemists can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The defined axial and equatorial positions for substituents allow for precise spatial orientation of functional groups to optimize interactions within a binding pocket.[9]

Pyrrolidine: In contrast, the five-membered pyrrolidine ring is significantly more flexible. It undergoes a phenomenon known as pseudorotation, rapidly interconverting between various envelope and twist conformations.[10][11][12] This dynamic nature allows a pyrrolidine-containing molecule to adapt its shape to fit the contours of a binding site, which can be advantageous when the precise binding mode is unknown or when targeting proteins with inherent flexibility. However, this flexibility can also come at an entropic cost.

G cluster_piperidine Piperidine Conformation cluster_pyrrolidine Pyrrolidine Conformation Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat High Energy Barrier Drug Design Choice Drug Design Choice Chair->Drug Design Choice Rigidity, Pre-organization Boat Boat Boat->Twist-Boat Low Energy Barrier Twist-Boat->Chair High Energy Barrier Twist-Boat->Boat Low Energy Barrier Envelope Envelope Twist Twist Envelope->Twist Low Energy Barrier (Pseudorotation) Envelope->Drug Design Choice Flexibility, Adaptability

Figure 1: Conformational landscapes of piperidine and pyrrolidine.

Impact on Biological Activity and Pharmacokinetics

The choice between a piperidine and a pyrrolidine scaffold can have a profound impact on a compound's biological activity and its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationships (SAR): The substitution of a piperidine with a pyrrolidine, or vice versa (a practice known as "scaffold hopping"), can dramatically alter a compound's potency and selectivity.[1] This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents. For instance, in the development of anticonvulsant agents, SAR studies of pyrrolidine-2,5-diones revealed that the nature and position of substituents on the pyrrolidine ring are crucial for activity.[1] Similarly, the orientation of functional groups on pyrrolidine derivatives was found to enhance hydrogen bonding and hydrophobic interactions in potent pancreatic lipase inhibitors, potentially leading to improved binding affinity compared to their piperidine counterparts.[5][13]

Metabolic Stability and Pharmacokinetics: Both piperidine and pyrrolidine scaffolds are generally considered to be relatively stable metabolically, as evidenced by their presence in numerous approved drugs.[1][5] However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1][5] Strategic placement of substituents can be employed to block these metabolic "soft spots" and enhance stability.[1] Some comparative studies have suggested that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability. For example, five-membered pyrrolidine nitroxides have been shown to be more resistant to bioreduction than their six-membered piperidine counterparts.[1]

The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1] This can influence a drug's overall pharmacokinetic profile.

Synthetic Strategies: Building the Scaffolds

A wide variety of synthetic methods have been developed for the construction of both piperidine and pyrrolidine rings, catering to the need for diverse substitution patterns and stereochemical control.

Piperidine Synthesis:

  • Hydrogenation of Pyridines: A common and straightforward method involves the reduction of substituted pyridines. Recent advancements have focused on developing more efficient and selective catalysts, including heterogeneous cobalt catalysts that can operate in water.[14]

  • Cyclization Reactions: Intramolecular and intermolecular reactions, such as [5+1] annulations, are powerful strategies for constructing the piperidine ring with high stereocontrol.[15]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single step to generate complex piperidine derivatives, offering high efficiency and atom economy.

Pyrrolidine Synthesis:

  • [3+2] Cycloaddition Reactions: This is a highly versatile method for constructing the five-membered ring, often with excellent control over stereochemistry. The reaction typically involves an azomethine ylide and an alkene or alkyne.[16][17]

  • Functionalization of Proline: The naturally occurring amino acid proline and its derivatives, such as 4-hydroxyproline, are common starting materials for the synthesis of chiral pyrrolidines.[18]

  • Intramolecular Cyclization: Similar to piperidine synthesis, the cyclization of acyclic precursors containing a nitrogen nucleophile and an electrophilic center is a widely used strategy.[16]

G cluster_piperidine Piperidine Synthesis cluster_pyrrolidine Pyrrolidine Synthesis Pyridine Pyridine Hydrogenation Hydrogenation Pyridine->Hydrogenation Acyclic Precursors (5+1) Acyclic Precursors (5+1) Annulation Annulation Acyclic Precursors (5+1)->Annulation Piperidine Scaffold Piperidine Scaffold Hydrogenation->Piperidine Scaffold Annulation->Piperidine Scaffold Acyclic Precursors (3+2) Acyclic Precursors (3+2) Cycloaddition Cycloaddition Acyclic Precursors (3+2)->Cycloaddition Proline Derivatives Proline Derivatives Functionalization Functionalization Proline Derivatives->Functionalization Pyrrolidine Scaffold Pyrrolidine Scaffold Cycloaddition->Pyrrolidine Scaffold Functionalization->Pyrrolidine Scaffold

References

A Senior Application Scientist's Guide to Confirmation of Synthesis Products via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a critical checkpoint. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity, speed, and specificity. This guide provides an in-depth comparison of common mass spectrometry ionization techniques used to verify the products of organic synthesis, offering insights into the causality behind experimental choices and providing actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Synthesis Confirmation

The goal of any chemical synthesis is to produce a target molecule with a specific atomic composition and arrangement. Failure to rigorously confirm the identity of the final product can have cascading negative consequences, from misinterpretation of biological activity to wasted resources in downstream development. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which in turn reveals the molecular weight of the compound.[1] This fundamental piece of information is a cornerstone of structural elucidation and purity assessment.[2][3]

The choice of ionization technique is paramount, as it dictates which molecules can be analyzed and the quality of the resulting data.[4] This guide will compare and contrast three workhorse soft ionization techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI). These "soft" methods are particularly valuable in synthesis confirmation because they tend to produce intact molecular ions with minimal fragmentation, directly providing the molecular weight of the analyte.[5][6]

Comparative Analysis of Key Ionization Techniques

The selection of an appropriate ionization source is contingent upon the physicochemical properties of the synthesized product, such as polarity, thermal stability, and molecular weight.[7]

Technique Principle Best Suited For Advantages Limitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of multiply charged ions from solution.[6]Polar to highly polar molecules, including peptides, proteins, and polar small molecules.[8]Excellent for analyzing samples directly from liquid chromatography (LC) systems.[9] Can analyze high molecular weight compounds due to multiple charging.[6]Less effective for nonpolar compounds.[10] Susceptible to ion suppression from salts and other matrix components.[4]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte.[11]High molecular weight compounds like peptides, proteins, and polymers. Can also be used for some small molecules.[11]High tolerance to salts and buffers. Produces predominantly singly charged ions, simplifying spectra.[11] Suitable for high-throughput analysis of solid samples.[12]Not easily coupled with liquid chromatography.[12] Requires finding a suitable matrix.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions.[13]Thermally stable, less polar to nonpolar small molecules with molecular weights typically under 1500 Da.[13][14]Compatible with a wide range of solvents, including nonpolar ones.[13][14] More robust against matrix effects than ESI.[14]Analyte must be thermally stable.[14] Less suitable for large, non-volatile molecules.[13]
Visualizing the Mass Spectrometry Workflow

The general process for confirming a synthesis product via mass spectrometry involves several key steps, from sample preparation to data interpretation.

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Synthesized Product in Solution IonSource Ionization Source (ESI, MALDI, or APCI) Prep->IonSource Introduction MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) IonSource->MassAnalyzer Ion Acceleration & Separation Detector Detector MassAnalyzer->Detector Ion Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing Confirmation Confirmation of Molecular Weight Spectrum->Confirmation Data Analysis

Caption: General workflow for synthesis product confirmation by mass spectrometry.

Diving Deeper: Experimental Considerations and Data Interpretation

Achieving reliable and accurate results requires careful attention to experimental details and a systematic approach to data interpretation.

The Power of High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is indispensable.[15] Unlike low-resolution instruments that provide nominal mass (to the nearest integer), HRMS instruments can measure mass to several decimal places.[16] This high accuracy allows for the determination of the elemental composition of the synthesized product, as unique molecular formulas have distinct exact masses.[16][17] For instance, two different compounds might have a nominal mass of 128 amu, but HRMS can distinguish between them based on their precise masses, such as 128.12018 for 2-octanone (C8H16O) and 128.06264 for naphthalene (C10H8).[16]

Interpreting the Mass Spectrum: Beyond the Molecular Ion

While the molecular ion peak (M+ or [M+H]+) is the primary indicator of the product's molecular weight, other features in the mass spectrum provide valuable information.[18][19]

  • Isotopic Peaks: The presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N) gives rise to small peaks at slightly higher m/z values than the monoisotopic peak. The pattern of these isotopic peaks can help confirm the elemental composition of the molecule.[19]

  • Adduct Ions: In soft ionization techniques like ESI, it is common to observe adduct ions, where the analyte molecule is associated with other ions present in the solution, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5][20][21] Recognizing these adducts is crucial to avoid misinterpreting them as the molecular ion.[22]

  • Fragmentation: Although soft ionization methods minimize fragmentation, some breakdown of the molecular ion can occur. These fragment ions can provide structural information about the synthesized compound.[2][23] Harder ionization techniques, like electron ionization (EI), intentionally induce extensive fragmentation to elucidate a molecule's structure.[6][24]

Visualizing Ionization Mechanisms

The choice of ionization technique directly impacts the types of ions observed in the mass spectrum.

Ionization_Mechanisms cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) ESI_Analyte Analyte in Polar Solvent ESI_Droplet Charged Droplets ESI_Analyte->ESI_Droplet Nebulization & High Voltage ESI_Ion [M+H]+ / [M-H]- (Gas Phase Ions) ESI_Droplet->ESI_Ion Solvent Evaporation APCI_Analyte Analyte in Less Polar Solvent APCI_Vapor Vaporized Analyte & Solvent APCI_Analyte->APCI_Vapor Heated Nebulizer APCI_Ion [M+H]+ / [M-H]- (Gas Phase Ions) APCI_Vapor->APCI_Ion Corona Discharge & Proton Transfer

Caption: Simplified comparison of ESI and APCI ionization processes.

Practical Protocols and Best Practices

To ensure the generation of high-quality, reproducible data, adherence to established protocols is essential.

General Sample Preparation for LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing reaction mixtures and purified products.[25]

Protocol:

  • Solvent Selection: Dissolve the synthesized product in a solvent compatible with both the analyte and the LC mobile phase (e.g., acetonitrile, methanol, water).

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial.

  • Blank Injection: Run a blank injection (mobile phase only) before and after the sample to check for carryover and system contamination.[26]

Troubleshooting Common Issues

Even with careful preparation, issues can arise during mass spectrometry analysis.[4][27]

Problem Possible Cause(s) Troubleshooting Steps
No Signal or Poor Sensitivity Sample concentration too low/high; Inappropriate ionization mode; Clogged system; Instrument not properly tuned/calibrated.[4][27]Optimize sample concentration; Switch between positive and negative ion modes; Check for leaks and clogs; Perform instrument tuning and calibration.[4][28]
Inaccurate Mass Incorrect instrument calibration.[4]Recalibrate the mass spectrometer using a known standard.[4]
High Background Noise Contaminated solvent or glassware; Leaks in the system.[29]Use high-purity solvents; Thoroughly clean all glassware; Check for and fix any system leaks.[27][29]

Conclusion: A Self-Validating Approach to Synthesis Confirmation

The confirmation of a synthesized product's identity is a non-negotiable step in the research and development pipeline. Mass spectrometry offers an unparalleled combination of speed, sensitivity, and accuracy for this purpose. By understanding the principles behind different ionization techniques, such as ESI, MALDI, and APCI, and by employing high-resolution instrumentation, researchers can confidently determine the molecular weight and elemental composition of their target molecules. A systematic approach to sample preparation, data acquisition, and interpretation, coupled with diligent troubleshooting, forms a self-validating system that ensures the integrity of synthetic chemistry efforts. This guide provides the foundational knowledge and practical insights necessary for scientists to leverage the full power of mass spectrometry in their work.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Piperidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative of Metabolic Stability

The piperidine ring, a six-membered saturated heterocycle, is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and the capacity to engage in crucial hydrogen bonding interactions within biological targets. However, the very features that make piperidine an attractive scaffold can also render it susceptible to metabolic transformation, a critical determinant of a drug candidate's pharmacokinetic profile and, ultimately, its clinical success.

A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[3] Therefore, a thorough assessment of metabolic stability is not merely a checkbox in the drug development process; it is a pivotal investigation that guides lead optimization, informs dose selection, and mitigates the risk of late-stage failures. This guide provides a comparative analysis of the primary in vitro models for evaluating the metabolic stability of piperidine-containing drugs, grounded in experimental data and field-proven insights to empower researchers in making informed decisions.

Metabolic Fates of the Piperidine Ring: A Mechanistic Overview

The metabolic landscape of piperidine-containing drugs is dominated by oxidative transformations catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being a particularly prominent contributor.[4][5] Understanding these pathways is crucial for interpreting experimental data and for designing more metabolically robust analogues.

The primary metabolic liabilities of the piperidine scaffold include:

  • N-dealkylation: This is a common metabolic route for many 4-aminopiperidine drugs, where the substituent on the piperidine nitrogen is cleaved.[4] This reaction is often initiated by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen by the reactive heme iron-oxygen species of the CYP enzyme.[5]

  • C-oxidation (Hydroxylation): The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (the α-carbons), are susceptible to hydroxylation. This can be a prelude to further oxidation.

  • Lactam Formation: Oxidation at the α-carbon can lead to the formation of a stable lactam metabolite, a frequent metabolic fate for piperidine rings.[3]

  • Ring Opening: While less common, enzymatic reactions can lead to the cleavage and opening of the piperidine ring itself.[3]

  • N-oxidation: The nitrogen atom of the piperidine ring can be directly oxidized to form an N-oxide.[3]

The specific metabolic pathway that predominates is influenced by the overall structure of the molecule, including the nature and position of substituents on the piperidine ring, which can either block or promote metabolism at certain sites.[1]

Caption: Common CYP450-mediated metabolic pathways for piperidine-containing drugs.

Comparative Analysis of In Vitro Models: Liver Microsomes vs. Hepatocytes

The two most widely employed in vitro systems for assessing metabolic stability are human liver microsomes (HLM) and cryopreserved human hepatocytes. The choice between them is a critical experimental decision, as each offers distinct advantages and limitations.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I metabolic enzymes, most notably the CYPs.[6][7] HLMs are cost-effective, readily available, and amenable to high-throughput screening, making them an excellent choice for early-stage drug discovery to rank-order compounds based on their susceptibility to CYP-mediated metabolism.[6] However, they lack the full complement of Phase II conjugating enzymes and the cellular machinery for drug transport, which can lead to an incomplete picture of a drug's overall metabolic fate.[6]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full spectrum of Phase I and Phase II metabolic enzymes, as well as drug transporters, all within a more physiologically relevant cellular environment.[6][7] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they provide a more comprehensive and predictive measure of hepatic clearance.[6] The downside is that they are more expensive and the assays are more complex to perform compared to HLM assays.

The decision of which system to use is therefore a balance between the desired level of detail, the stage of drug development, and available resources. For piperidine-containing drugs, which are often substrates for both Phase I and Phase II enzymes, a tiered approach is often most effective: initial screening in HLMs to assess CYP liability, followed by more definitive studies in hepatocytes for lead candidates.

Data Presentation: Comparative Metabolic Stability of Representative Piperidine-Containing Drugs

The following table provides illustrative data comparing the in vitro metabolic stability of two well-known piperidine-containing drugs, Fentanyl and Risperidone, in human liver microsomes and hepatocytes. This data highlights the differences in clearance rates that can be observed between the two systems.

Compound In Vitro System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) Primary Metabolic Pathway
Fentanyl Human Liver Microsomes~25HighN-dealkylation (CYP3A4-mediated)[8][9]
Human Hepatocytes~35HighN-dealkylation, Hydroxylation[8][9]
Risperidone Human Liver Microsomes~60Moderate9-hydroxylation (CYP2D6-mediated)[10][11]
Human Hepatocytes~90Moderate9-hydroxylation, N-dealkylation[10][11]

Note: The values presented are approximate and can vary depending on the specific experimental conditions and donor characteristics. The key takeaway is the relative difference in stability between the two systems.

As the data illustrates, while both systems identify these compounds as being metabolized, the quantitative measures of clearance can differ. For compounds that are primarily metabolized by CYPs, the results from microsomes and hepatocytes may be comparable.[12] However, for drugs that also undergo significant Phase II metabolism or are subject to active transport into the hepatocytes, the hepatocyte assay will provide a more accurate prediction of in vivo clearance.[12]

Experimental Protocols: A Self-Validating System for Trustworthy Data

The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure the integrity of the data.

Protocol 1: Liver Microsomal Stability Assay

Microsomal Stability Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A 1. Prepare test compound and positive control solutions D 4. Pre-incubate microsomes and test compound at 37°C A->D B 2. Thaw and dilute pooled human liver microsomes B->D C 3. Prepare NADPH regenerating system E 5. Initiate reaction with NADPH regenerating system C->E D->E F 6. Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) E->F G 7. Quench reaction with ice-cold acetonitrile + internal standard F->G H 8. Centrifuge to pellet protein G->H I 9. Analyze supernatant by LC-MS/MS H->I J 10. Quantify parent drug remaining I->J

Caption: Workflow for a typical liver microsomal stability assay.

Objective: To determine the in vitro intrinsic clearance of a piperidine-containing drug candidate mediated by Phase I enzymes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., a compound with known high clearance)

  • Quenching solution (e.g., ice-cold acetonitrile with a suitable internal standard)

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

  • Data Analysis: Quantify the amount of the parent drug remaining at each time point. Plot the natural logarithm of the percentage of parent drug remaining against time. The slope of this line is the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.[3]

Self-Validation:

  • Positive Control: A compound with a known high clearance should be included to confirm the metabolic competency of the microsomes.

  • Negative Control: An incubation without the NADPH regenerating system should be performed to assess for any non-enzymatic degradation of the test compound.

Protocol 2: Hepatocyte Stability Assay

Hepatocyte Stability Assay Workflow cluster_0 Cell Preparation cluster_1 Incubation cluster_2 Analysis A 1. Thaw cryopreserved hepatocytes B 2. Determine cell viability and density A->B C 3. Suspend cells in incubation medium B->C D 4. Pre-incubate cell suspension at 37°C C->D E 5. Add test compound to initiate incubation D->E F 6. Collect aliquots at specific time points (e.g., 0, 15, 30, 60, 120 min) E->F G 7. Quench reaction with ice-cold acetonitrile + internal standard F->G H 8. Lyse cells and precipitate protein G->H I 9. Analyze supernatant by LC-MS/MS H->I J 10. Quantify parent drug remaining I->J

Caption: Workflow for a typical hepatocyte stability assay.

Objective: To determine the in vitro intrinsic clearance of a piperidine-containing drug candidate in a system containing both Phase I and Phase II enzymes and transporters.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and positive controls (for both Phase I and Phase II metabolism)

  • Quenching solution (e.g., ice-cold acetonitrile with a suitable internal standard)

Procedure:

  • Cell Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions. Perform a cell count and determine viability (typically >80% is required).

  • Cell Suspension: Suspend the viable hepatocytes in pre-warmed incubation medium at the desired cell density.

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or incubator with a controlled CO2 atmosphere.

  • Initiation: Add the test compound to the cell suspension to initiate the incubation.

  • Sampling: At predetermined time points, withdraw an aliquot of the cell suspension.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Lysis and Protein Precipitation: Vortex the samples to ensure cell lysis and complete protein precipitation. Centrifuge at high speed.

  • Analysis: Analyze the supernatant by LC-MS/MS.[13][14]

  • Data Analysis: As with the microsomal assay, determine the elimination rate constant, half-life, and intrinsic clearance from the disappearance of the parent drug over time.[3]

Self-Validation:

  • Positive Controls: Include separate positive controls for Phase I (e.g., a high-clearance CYP substrate) and Phase II (e.g., a known substrate for UGTs) metabolism to confirm the activity of both enzyme systems.

  • Vehicle Control: An incubation with the vehicle used to dissolve the test compound should be included to ensure it has no effect on cell viability or enzyme activity.

Case Study: The Metabolic Journey of Fentanyl

Fentanyl, a potent synthetic opioid, contains a prominent piperidine scaffold and serves as an excellent case study. Its metabolism has been extensively studied in both in vitro and in vivo systems.

In vitro studies using human liver microsomes have unequivocally demonstrated that the primary metabolic pathway for fentanyl is N-dealkylation to form norfentanyl.[8][9] This reaction is predominantly catalyzed by CYP3A4 .[8][9] Studies in human hepatocytes confirm this as the major pathway but also reveal the formation of other hydroxylated metabolites, indicating the involvement of other CYP enzymes and providing a more complete metabolic profile.[8][9][15] The data from these in vitro systems correlates well with in vivo findings, where norfentanyl is the major metabolite recovered in urine.[15]

This case study underscores the power of a tiered in vitro approach. The microsomal assay quickly identifies the primary metabolic pathway and the key enzyme involved, which is crucial for predicting potential drug-drug interactions. The hepatocyte assay then provides a more comprehensive picture of the drug's metabolic fate, including the formation of minor metabolites that could have pharmacological or toxicological implications.

From the Bench to the Clinic: Data Interpretation and IVIVE

The ultimate goal of in vitro metabolic stability assays is to predict the in vivo pharmacokinetic properties of a drug candidate. This is achieved through a process called in vitro-in vivo extrapolation (IVIVE). The intrinsic clearance (CLint) values obtained from microsomal or hepatocyte assays are scaled to predict the hepatic clearance in a whole organism. This involves accounting for factors such as liver blood flow and the fraction of the drug that is unbound in the plasma. While IVIVE is a complex process with its own set of challenges, a well-executed in vitro metabolic stability assessment is the foundational first step.

Conclusion: A Strategic Approach to De-risking Drug Development

The assessment of metabolic stability is a critical, data-driven process that significantly de-risks the development of piperidine-containing drugs. By strategically employing a combination of in vitro models, from the high-throughput screening capabilities of liver microsomes to the comprehensive metabolic profiling offered by hepatocytes, researchers can gain a deep understanding of a compound's metabolic liabilities. This knowledge empowers medicinal chemists to design more stable and efficacious molecules, ultimately increasing the probability of translating a promising drug candidate into a successful therapeutic.

References

The Alchemist's Guide to PROTACs: A Comparative Study of Linker Architectures in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in pharmacology, shifting the paradigm from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1] These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, thereby co-opting the cell's native ubiquitin-proteasome system (UPS) for selective protein degradation.[2][3] The success of a PROTAC is not merely dictated by the choice of its "warhead" (the POI ligand) and "anchor" (the E3 ligase ligand), but is critically dependent on the chemical linker that tethers them. Far from being a passive spacer, the linker is an active architectural element that governs a PROTAC's efficacy, selectivity, and physicochemical properties.[4][5] This guide provides an in-depth comparative analysis of the most prevalent linker classes—flexible alkyl and polyethylene glycol (PEG) chains, and rigid heterocyclic scaffolds—supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.

The Central Dogma of PROTAC Action: The Primacy of the Ternary Complex

The catalytic activity of a PROTAC hinges on its ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[6] This transient intracellular assembly is the critical juncture where the E3 ligase is positioned to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to surface-exposed lysine residues on the POI.[] The subsequent polyubiquitination of the POI serves as a molecular flag, marking it for recognition and degradation by the 26S proteasome, after which the PROTAC is released to initiate another cycle.[2]

The linker's length, chemical composition, and conformational flexibility are paramount in orchestrating this event. A poorly designed linker may be too short, causing steric clashes that prevent complex formation, or too long, leading to unproductive binding geometries where ubiquitination is inefficient.[8] Therefore, linker optimization is a cornerstone of modern PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

A Comparative Analysis of Linker Classes

The choice of linker chemistry profoundly impacts a PROTAC's biological activity and "drug-like" properties. The three most common classes—flexible alkyl chains, hydrophilic PEG linkers, and conformationally constrained rigid linkers—offer distinct advantages and disadvantages.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most widely used motifs in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modulated.[9]

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths.

    • Expertise & Experience: Alkyl linkers are hydrophobic and possess good metabolic stability.[10] Their flexibility allows the PROTAC to sample a wide conformational space, increasing the probability of achieving a productive ternary complex, especially when the binding pockets of the POI and E3 ligase are not perfectly oriented.[] However, this high flexibility can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[9] Furthermore, their hydrophobicity can lead to poor aqueous solubility and non-specific binding.[10]

    • Trustworthiness: The primary advantage of alkyl linkers is their synthetic simplicity and stability. They provide a robust scaffold for initial structure-activity relationship (SAR) studies focused on linker length.[9]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are a hydrophilic alternative to alkyl chains.[12][13]

    • Expertise & Experience: The inclusion of ether oxygens makes PEG linkers more hydrophilic, which generally improves the solubility of the often large and lipophilic PROTAC molecules.[14][15] This is a critical parameter for cell permeability and bioavailability. Some studies suggest that the gauche effect in PEG linkers encourages folded conformations that can shield polar surface area, paradoxically enhancing cell permeability.[16][17] The downside is that PEG linkers can be more susceptible to metabolism compared to their alkyl counterparts.[10][13]

    • Trustworthiness: PEG linkers are invaluable for overcoming solubility issues. Their modular nature allows for precise tuning of length, making them a workhorse in PROTAC optimization campaigns.[15]

Rigid Linkers: Pre-organizing for Potency

In recent years, rigid linkers incorporating cyclic structures like piperazine, piperidine, or aromatic rings have gained prominence.[9]

  • Expertise & Experience: The core principle behind rigid linkers is conformational pre-organization. By restricting the number of rotatable bonds, these linkers reduce the entropic penalty associated with ternary complex formation.[][13] This can lead to more stable complexes and, consequently, more potent and selective degraders. Rigid scaffolds can also improve metabolic stability and other pharmacokinetic properties.[18] For example, incorporating a piperazine ring can increase solubility upon protonation at physiological pH.[15][19]

  • Trustworthiness: The primary challenge with rigid linkers is synthetic complexity. Furthermore, if the constrained conformation is not optimal for ternary complex formation, a rigid linker can completely abrogate activity.[12] Their design often requires structural insights from X-ray crystallography or computational modeling.[4]

Data Presentation: Comparative Performance of Linker Architectures

The optimal linker is highly dependent on the specific POI and E3 ligase pair.[10] Empirical testing is essential. The following table summarizes quantitative data from a study on Bromodomain-containing protein 4 (BRD4) degraders, illustrating the impact of linker composition on degradation potency.[20]

PROTAC Example Target Protein E3 Ligase Linker Type Linker Length (atoms) Degradation (DC50) Cell Line
Compound 27 BRD4CRBNHydrocarbon (Alkyl-like)10Active (Degradation observed)U937
Compound 29 BRD4CRBNPEG10Active (Degradation observed)U937
Compound 34 BRD4CRBNRigid (Piperazine)15Active (Degradation observed)U937
Compound 36 BRD4CRBNRigid (Piperazine)>15Not Tolerated (Inactive)U937

Data synthesized from a study on BRD4 degraders, highlighting that activity is maintained across different linker types (hydrocarbon, PEG, piperazine) within an optimal length range, but is lost with a longer piperazine linker.[20]

Experimental Protocols: A Self-Validating System

Accurate and reproducible evaluation of PROTACs requires robust experimental design. The following section provides detailed, step-by-step methodologies for the synthesis and evaluation of PROTACs.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation S1 Step 1: Synthesize/ Procure Ligands & Linker S2 Step 2: Couple Ligand 1 to Linker S1->S2 S3 Step 3: Couple Ligand 2 to Intermediate S2->S3 S4 Step 4: Purify & Characterize (HPLC, LC-MS, NMR) S3->S4 E1 Step 5: In Vitro Degradation Assay (Western Blot) S4->E1 Test Compound E2 Step 6: Ternary Complex Assay (TR-FRET / Co-IP) E1->E2 E3 Step 7: Cell Viability Assay (MTT / MTS) E2->E3

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Step-by-Step Synthesis Protocols

The modular nature of PROTACs allows for their assembly through various robust chemical reactions.

Protocol 1: Synthesis via Amide Coupling (Alkyl/PEG Linker) [21]

This protocol describes a common strategy involving the formation of stable amide bonds.

  • Activation of Component A-COOH: Dissolve the component bearing a carboxylic acid (e.g., POI ligand, 1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir at room temperature for 15-30 minutes.

  • Coupling with Component B-NH2: To the activated mixture, add a solution of the component bearing a primary or secondary amine (e.g., an amine-terminated linker, 1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography or preparative HPLC.

  • Sequential Coupling: If starting with a bifunctional linker, the product from step 4 would be deprotected (if necessary) and then subjected to a second amide coupling reaction with the third component (e.g., the E3 ligase ligand).

Protocol 2: Synthesis via "Click Chemistry" (Triazole Linker) [][22]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient method for linker conjugation.

  • Component Preparation: Synthesize or procure an azide-functionalized component (e.g., E3-ligand-N3) and a terminal alkyne-functionalized component (e.g., POI-ligand-alkyne).

  • Reaction Setup: Dissolve the alkyne component (1.0 eq) and the azide component (1.1 eq) in a solvent mixture such as t-BuOH/H₂O or DMF.

  • Catalyst Addition: Add a copper(II) sulfate solution (e.g., 0.1 eq) followed by a reducing agent like sodium ascorbate (e.g., 0.2 eq) to generate the active Cu(I) catalyst in situ.

  • Reaction and Monitoring: Stir the mixture vigorously at room temperature for 4-12 hours. The formation of the 1,4-disubstituted triazole product can be monitored by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 3: Synthesis with a Rigid Piperazine Linker [2][18]

This protocol illustrates the incorporation of a piperazine scaffold, often involving protection/deprotection steps.

  • Initial Coupling: Activate a carboxylic acid-bearing component (e.g., pomalidomide, 1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add a mono-Boc-protected piperazine-containing linker (1.1 eq) and stir until the reaction is complete.

  • Boc Deprotection: Purify the intermediate from Step 1. Dissolve it in DCM and add trifluoroacetic acid (TFA). Stir at room temperature to remove the Boc protecting group. Concentrate the solution under reduced pressure.

  • Final Coupling: In a separate flask, activate the second ligand (e.g., a (+)-JQ1 carboxylic acid derivative, 1.0 eq) with HATU and DIPEA in DMF. Add the deprotected intermediate from Step 2 to this activated mixture.

  • Reaction and Purification: Stir at room temperature until the reaction is complete, as monitored by LC-MS. Purify the final PROTAC by preparative HPLC.

Key Experimental Evaluation Protocols

Protocol 4: Western Blot for Target Protein Degradation [12][18]

This is the foundational assay to confirm PROTAC activity.

  • Cell Treatment: Plate cells (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 5: Ternary Complex Formation Assay (Co-Immunoprecipitation) [23][24]

This assay provides direct evidence of the PROTAC-induced interaction between the POI and E3 ligase in a cellular context.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control as described above. Lyse cells in a non-denaturing IP lysis buffer.

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL) or a control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.

  • Washing and Elution: Pellet the beads and wash several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the presence of the POI. A band for the POI in the E3 ligase IP lane (only in the PROTAC-treated sample) confirms ternary complex formation.

Protocol 6: Cell Viability Assay (MTT/MTS) [5][10]

This assay assesses the downstream functional consequence of degrading a target protein, such as inducing apoptosis.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC for the desired period (e.g., 72 hours).

  • Reagent Addition: Add MTT (or MTS) reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the PROTAC concentration to determine the IC50 value.

Conclusion and Future Perspectives

The linker is a critical and highly tunable component in PROTAC design, acting as the fulcrum that balances the molecule's physical properties and biological function.[5] While flexible linkers like PEG and alkyl chains offer synthetic simplicity and are excellent starting points for optimization, there is a clear and compelling trend towards the use of more rigid, conformationally defined linkers to achieve superior potency, selectivity, and pharmacokinetic profiles.[9][25] The causality is rooted in thermodynamics; rigid linkers can pre-organize the PROTAC into a bioactive conformation, thereby lowering the entropic barrier to forming the crucial ternary complex.[][13]

The development of a successful PROTAC is an empirical process that requires the systematic synthesis and evaluation of a diverse library of linkers.[4] The protocols and comparative data presented in this guide provide a robust framework for researchers to navigate the complex interplay between linker architecture and PROTAC performance. Future advances in structural biology and computational modeling will undoubtedly provide a more predictive, rational basis for de novo linker design, further accelerating the translation of this transformative therapeutic modality from the laboratory to the clinic.[3][4]

References

Safety Operating Guide

Navigating the Safe Handling of Ethyl 2-(piperidin-4-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(piperidin-4-yl)acetate, a key building block in pharmaceutical synthesis. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from its constituent chemical moieties—piperidine and ethyl acetate—to establish a robust framework for its safe use and disposal. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the utmost confidence in your safety protocols.

Hazard Analysis: A Synthesis of Component Risks

This compound's chemical structure suggests a hazard profile that is a composite of its parent compounds: the piperidine ring and the ethyl acetate group.

  • Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. The parent compound, piperidine, is toxic when in contact with skin or inhaled and can cause severe skin burns and eye damage.[1] Therefore, it is prudent to assume that this compound may cause skin and serious eye irritation.[1]

  • Ethyl Acetate Moiety: Ethyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[2][3][4] While the flammability of this compound may be lower due to its higher molecular weight and likely higher boiling point, the potential for irritation and central nervous system effects should not be disregarded.

Based on this analysis, this compound should be handled as a substance that is potentially corrosive to the skin and eyes, harmful if inhaled or absorbed through the skin, and may have narcotic effects.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum recommended PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields. A face shield is mandatory when there is a significant splash hazard.Protects against splashes that could cause serious and potentially irreversible eye damage, a known risk associated with piperidine derivatives.[1][5]
Hand Protection Chemical-resistant gloves. Given that nitrile gloves show poor resistance to ethyl acetate, consider double-gloving with a more resistant material such as butyl rubber or Viton™ as the outer layer for extended operations. Always consult the glove manufacturer's resistance data.Prevents skin contact. The piperidine moiety suggests a high potential for skin irritation or burns.[1] Nitrile gloves alone may not provide adequate protection against the ethyl acetate component for prolonged contact.
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or procedures with a high splash potential, a chemical-resistant apron is strongly recommended.Minimizes skin exposure to the chemical.[1] Flame-resistant properties offer protection against the potential flammability of the ethyl acetate component.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.Protects against the inhalation of potentially toxic and irritating vapors from both the piperidine and ethyl acetate components.[5]

PPE Selection Workflow

PPE_Selection Task Identify Task (e.g., Weighing, Reaction, Purification) Eye Eye Protection Task->Eye Splash potential? Hand Hand Protection Task->Hand Direct contact? Respiratory Respiratory Protection Task->Respiratory Vapor release likely? Quantity Determine Quantity of This compound Body Body Protection Quantity->Body Large volume?

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Designated Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, use a disposable weighing boat. If it is a liquid, transfer it carefully using a calibrated pipette or syringe.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) is readily accessible.[6][7]

3.2. Experimental Procedures:

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the release of vapors.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing boats, and absorbent materials from spills, must be segregated as hazardous chemical waste.

  • Waste Containers: Collect liquid waste in a clearly labeled, sealed, and compatible container. Solid waste should be collected in a separate, labeled container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., corrosive, irritant, flammable).

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

Chemical Waste Disposal Workflow

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Liquid vs. Solid) Start->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Label Label with Chemical Name and Hazard Pictograms Containerize->Label Store Store in Designated Hazardous Waste Area Label->Store Dispose Dispose via Institutional EHS Procedures Store->Dispose

Caption: Step-by-step chemical waste disposal workflow.

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(piperidin-4-yl)acetate
Reactant of Route 2
Ethyl 2-(piperidin-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.